WSP-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO6S2/c1-37-20-13-15-25-27(18-20)39-28-19-21(14-16-26(28)33(25)24-10-4-2-8-22(24)32(36)40-33)38-31(35)23-9-3-5-11-29(23)41-42-30-12-6-7-17-34-30/h2-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQAUGSGQUCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)C7=CC=CC=C7C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WSP-1: An In-depth Technical Guide to its Mechanism of Action for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Washington Probe 1 (WSP-1) is a widely utilized fluorescent probe for the detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in numerous physiological and pathological processes. This guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular and solution-based assays.
Core Mechanism of Action: A "Turn-On" Fluorescent Response
This compound is designed as a "turn-on" fluorescent probe, meaning it is essentially non-fluorescent until it reacts with its target analyte, H₂S. This reaction-based sensing mechanism provides a high signal-to-noise ratio, making it a sensitive tool for H₂S detection. The core of the this compound molecule contains a disulfide bond linked to a fluorophore. The detection of H₂S by this compound is predicated on a tandem nucleophilic substitution-cyclization reaction. In the presence of H₂S, the disulfide bond is cleaved, initiating an intramolecular cyclization that releases the unquenched fluorophore, resulting in a significant increase in fluorescence intensity.[1][2] This reaction is highly selective for H₂S over other biologically relevant reactive sulfur species (RSS) such as cysteine and glutathione.
dot
Caption: Reaction mechanism of this compound with H₂S.
Quantitative Data
The following tables summarize the key quantitative parameters of the this compound probe based on available literature.
Table 1: Photophysical and Chemical Properties of this compound
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 465 nm | [1][3] |
| Emission Wavelength (λem) | 515 nm | [1][3] |
| Quantum Yield (Φ) | < 0.1 (before reaction) | [4] |
| Linear Detection Range | Varies by experimental conditions | |
| Selectivity | High for H₂S over other RSS | [1][2] |
| Detection Limit | Not explicitly reported | |
| Reaction Rate | Rapid | [1] |
Table 2: Experimental Conditions for this compound Application
| Parameter | Recommended Value/Range | Reference |
| This compound Working Concentration | 10 - 100 µM | [1][3] |
| Solvent for Stock Solution | DMSO or DMF | [5] |
| Incubation Time (in vitro) | 30 minutes | [3] |
| Incubation Temperature | 37°C | [3] |
| pH Range for Optimal Activity | Physiologic pH (around 7.4) |
Experimental Protocols
This section provides detailed methodologies for the application of this compound in both in vitro fluorometric assays and cellular imaging.
In Vitro Fluorometric Assay for H₂S Detection
This protocol describes the use of this compound to quantify H₂S in a cell-free system using a fluorescence plate reader.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cetyltrimethylammonium bromide (CTAB) (optional, for enhancing probe solubility)
-
H₂S donor (e.g., NaHS)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Preparation of Working Buffer: Prepare PBS (pH 7.4). For some applications, the addition of 0.1-1 mM CTAB to the PBS can improve the solubility and performance of this compound.
-
Preparation of H₂S Standards: Prepare a fresh stock solution of an H₂S donor (e.g., 10 mM NaHS) in deoxygenated water. From this stock, prepare a series of dilutions in the working buffer to create a standard curve.
-
Assay Setup: In a 96-well black microplate, add the H₂S standards and samples to individual wells.
-
Addition of this compound: Dilute the this compound stock solution in the working buffer to the desired final concentration (e.g., 10 µM). Add the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~465 nm and emission at ~515 nm.
-
Data Analysis: Subtract the fluorescence of a blank control (working buffer with this compound but no H₂S) from all readings. Plot the fluorescence intensity of the standards against their concentration to generate a standard curve. Use this curve to determine the H₂S concentration in the unknown samples.
dot
Caption: Workflow for in vitro H₂S detection using this compound.
Cellular Imaging of H₂S with this compound
This protocol outlines the procedure for visualizing intracellular H₂S in cultured cells using fluorescence microscopy.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Cell culture medium
-
This compound probe
-
Anhydrous DMSO
-
PBS (pH 7.4)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.
-
Preparation of this compound Loading Solution: Dilute the this compound stock solution (in DMSO) with serum-free cell culture medium or PBS to a final concentration of 10-50 µM.
-
Cell Loading: Remove the culture medium from the cells and wash once with PBS. Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Wash: After incubation, remove the loading solution and wash the cells two to three times with warm PBS to remove any excess probe.
-
Treatment (Optional): If investigating the effect of a drug or stimulus on H₂S production, add the treatment compound to the cells in fresh culture medium and incubate for the desired period.
-
Fluorescence Imaging: Mount the imaging vessel on the stage of a fluorescence microscope. Acquire images using a filter set appropriate for the fluorophore (excitation ~465 nm, emission ~515 nm). It is crucial to use consistent imaging settings (e.g., exposure time, gain) across all samples for accurate comparison.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). Correct for background fluorescence by measuring the intensity of a region with no cells.
dot
Caption: Workflow for cellular H₂S imaging with this compound.
Conclusion
This compound is a robust and selective fluorescent probe for the detection of hydrogen sulfide. Its "turn-on" mechanism provides high sensitivity for both in vitro quantification and intracellular imaging of H₂S. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively utilize this compound to investigate the multifaceted roles of H₂S in biological systems. Further optimization of experimental conditions may be necessary depending on the specific application and cell type.
References
WSP-1 Probe: A Technical Guide to Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the WSP-1 fluorescent probe, a valuable tool for the selective and rapid detection of hydrogen sulfide (H₂S) in biological systems. This document outlines the probe's spectral properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and analysis.
Core Principles of this compound Probe
This compound is a fluorescent probe designed for the specific detection of hydrogen sulfide. It operates on a "turn-on" mechanism, where it remains in a non-fluorescent state until it reacts with H₂S. This reaction triggers a chemical transformation that releases a fluorophore, resulting in a detectable fluorescent signal.[1][2] This high signal-to-background ratio makes this compound a sensitive tool for tracking endogenous or exogenous H₂S in live cells and other biological samples.
Spectral Properties
The key spectral characteristics of the this compound probe are its excitation and emission maxima. Upon reaction with H₂S, the resulting fluorophore exhibits a distinct spectral profile, which is crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy.
| Probe | Excitation Maximum (nm) | Emission Maximum (nm) |
| This compound | 465 | 515 |
Table 1: Excitation and Emission Spectra of this compound Probe.[1][2][3]
Mechanism of Action
The functionality of the this compound probe is based on a specific chemical reaction with hydrogen sulfide. The probe molecule contains a recognition site that selectively interacts with H₂S. This interaction initiates an intramolecular cyclization reaction, leading to the cleavage of a specific bond and the release of a highly fluorescent compound.
Experimental Protocols
The following protocols provide a general framework for the use of the this compound probe in cell-based assays. It is important to note that optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.
Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening.
-
Reconstitution: Dissolve the this compound powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 5 mM.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is generally stable for at least three months under these conditions.[3]
In Vitro Staining Protocol for Cultured Cells
This protocol is a general guideline for staining adherent cells in a multi-well plate format.
Detailed Steps:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 8-well or 96-well plate) and allow them to adhere and reach the desired confluency (e.g., ~90%).[1][3]
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., standard buffer, HEPES-NaOH) to the final working concentration. Working concentrations reported in the literature range from 10 µM to 100 µM.[3][4]
-
Cell Loading: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells at 37°C for a period of 30 to 60 minutes.[1][3] The optimal incubation time should be determined for each cell type.
-
Washing: After incubation, remove the this compound solution and wash the cells with a suitable buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS), to remove any excess probe.[1][3]
-
(Optional) H₂S Donor Treatment: If studying the effects of an exogenous H₂S source, add the H₂S donor compound at the desired concentration and incubate for the appropriate time.[1][3]
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with appropriate filters for the this compound probe (Excitation ~465 nm, Emission ~515 nm).[1][3]
Protocol for Plant Tissues
The this compound probe can also be utilized for detecting H₂S in plant tissues.
-
Incubation: Transfer the plant tissue (e.g., seedling roots) to a buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.5) containing the this compound probe at a suitable concentration (e.g., 15 µM).[3]
-
Dark Incubation: Incubate the tissue in the dark at 25°C for approximately 40 minutes.[3]
-
Washing: After incubation, thoroughly wash the tissue with distilled water to remove the excess probe.[3]
-
Visualization: Immediately visualize the tissue using a fluorescence microscope with the appropriate filter set (Ex/Em = 465/515 nm).[3]
Applications in Research and Drug Development
The this compound probe is a versatile tool with numerous applications in biological research and the drug development pipeline. Its ability to selectively detect H₂S allows for:
-
Studying the role of endogenous H₂S: Elucidating the physiological and pathological roles of H₂S in various cellular processes.
-
Screening for H₂S-modulating compounds: Identifying and characterizing novel H₂S donor or inhibitor molecules.[1][3]
-
Investigating disease mechanisms: Exploring the involvement of H₂S in cardiovascular diseases, neurodegenerative disorders, and inflammation.
-
Monitoring drug effects: Assessing the impact of therapeutic agents on cellular H₂S levels.
References
WSP-1 Probe: A Technical Guide to Solubility, Stability, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, stability, and experimental applications of the WSP-1 probe, a fluorescent sensor for the detection of hydrogen sulfide (H₂S). This document is intended to serve as a core resource for researchers utilizing this compound in their investigations.
Core Properties of this compound
This compound (Washington State Probe-1) is a fluorescent probe designed for the selective and rapid detection of hydrogen sulfide in biological systems.[1] It operates on a reaction-based "turn-on" mechanism, where the non-fluorescent this compound molecule reacts with H₂S to release a highly fluorescent product.[1] This reaction allows for the sensitive visualization and quantification of H₂S production.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₁NO₆S₂ | [1] |
| Molecular Weight | 591.7 g/mol | [1] |
| Excitation Maximum (post-reaction) | 465 nm | [1] |
| Emission Maximum (post-reaction) | 515 nm | [1] |
Solubility
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental working solutions. The probe is sparingly soluble in aqueous buffers and requires organic solvents for initial dissolution.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [1] |
| 25 mg/mL | With sonication and warming to 60°C. Note that hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] |
Note: For cellular applications, it is crucial to use anhydrous DMSO to prepare a concentrated stock solution, which is then diluted to the final working concentration in the desired aqueous buffer or cell culture medium.
Stability
Proper storage and handling are essential to maintain the integrity and performance of the this compound probe.
| Condition | Stability | Recommendations |
| Solid Form | ≥ 4 years at -20°C | Store protected from light.[1] |
| Stock Solution in DMSO | Up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3] |
| Up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3] | |
| Working Solution | Prepare fresh for each experiment | Dilute the stock solution in the appropriate buffer immediately before use. |
Light Sensitivity: this compound should be protected from light to prevent photobleaching and degradation.[3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 5 mM this compound stock solution in anhydrous DMSO.
Caption: Workflow for this compound Stock Solution Preparation.
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a 5 mM concentration. For example, to prepare a 5 mM stock solution from 1 mg of this compound (MW: 591.7 g/mol ), add approximately 338 µL of DMSO.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.[2]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), ensuring they are protected from light.[2][3]
In Vitro Detection of H₂S
This protocol provides a general guideline for the detection of H₂S in a cell-free system.
Caption: Workflow for In Vitro H₂S Detection.
Methodology:
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Dilute the this compound stock solution in the reaction buffer to the desired final working concentration (e.g., 10 µM).
-
Add the H₂S source (e.g., a known concentration of NaHS or the experimental sample) to the this compound solution.
-
Incubate the reaction mixture at 37°C for a specified time, protected from light. The incubation time should be optimized for the specific experimental conditions.
-
Measure the fluorescence intensity using a fluorometer with excitation at 465 nm and emission at 515 nm.
Live-Cell Imaging of Intracellular H₂S
This protocol outlines the steps for visualizing H₂S in living cells using fluorescence microscopy.
Caption: Workflow for Live-Cell H₂S Imaging.
Methodology:
-
Seed cells on an appropriate imaging-quality plate or slide and culture until they reach the desired confluency (e.g., 90%).[4]
-
Prepare the this compound working solution by diluting the DMSO stock solution into a suitable buffer or serum-free cell culture medium to a final concentration of, for example, 10-100 µM.[4]
-
Remove the culture medium from the cells and incubate them with the this compound working solution for 30 minutes at 37°C.[4]
-
Wash the cells with a suitable buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS), to remove excess probe.[2]
-
Replace the buffer with fresh medium or buffer containing the H₂S donor or the experimental treatment.
-
Incubate the cells for the desired period (e.g., 1 hour).[2]
-
Acquire fluorescence images using a fluorescence microscope equipped with filters appropriate for excitation at 465 nm and emission at 515 nm.
Hydrogen Sulfide Signaling Pathways
This compound is a tool to investigate the roles of H₂S in various signaling pathways. H₂S is a gasotransmitter involved in numerous physiological processes.[5] It is endogenously produced by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[5] H₂S signaling often involves interactions with other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS).[5]
Caption: Simplified H₂S Synthesis and Signaling Pathways.
References
WSP-1: A Technical Guide to the Discovery, Development, and Application of a Hydrogen Sulfide Probe
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of Washington State Probe 1 (WSP-1), a widely utilized fluorescent probe for the detection of hydrogen sulfide (H₂S) in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the probe's mechanism of action, photophysical properties, synthesis, and experimental applications. Detailed protocols for its use in cellular and tissue imaging are provided, alongside a discussion of its role in elucidating H₂S-involved signaling pathways.
Introduction
Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a multitude of physiological and pathological processes, including vasodilation, neuromodulation, inflammation, and apoptosis. The transient and reactive nature of H₂S necessitates the development of sensitive and selective tools for its detection in complex biological environments. This compound is a fluorescent probe designed to address this need, enabling the visualization and quantification of H₂S in living cells and tissues.[1]
Probe Discovery and Mechanism of Action
This compound was developed based on a reaction-specific "turn-on" fluorescence mechanism. The probe is designed to be essentially non-fluorescent in its native state and to exhibit a significant increase in fluorescence upon selective reaction with H₂S.
The core of this compound's design is a fluorescein-based fluorophore caged with a 2-(pyridin-2-yldisulfanyl)benzoate moiety. This disulfide-containing group serves as the H₂S-reactive trigger. The reaction mechanism is a tandem nucleophilic substitution-cyclization process that is highly specific for H₂S over other biological thiols such as cysteine and glutathione.
The proposed mechanism proceeds as follows:
-
Nucleophilic Attack: H₂S, a potent nucleophile, attacks the disulfide bond of the this compound probe.
-
Thiolysis and Intermediate Formation: This initial reaction cleaves the disulfide bond, releasing 2-thiopyridone and forming a thiol-containing intermediate.
-
Intramolecular Cyclization: The newly formed thiol group on the benzoate ring undergoes a rapid intramolecular cyclization, attacking the adjacent ester linkage.
-
Fluorophore Release: This cyclization event releases the highly fluorescent fluorescein derivative, resulting in a "turn-on" of the fluorescence signal.
This reaction-based sensing strategy ensures a high signal-to-noise ratio and excellent selectivity for H₂S.
Physicochemical and Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. This compound exhibits properties that make it well-suited for biological imaging applications.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 465 nm | [2] |
| Emission Wavelength (λem) | 515 nm | [2] |
| Quantum Yield (Φ) - Free Probe | 0.003 | |
| Quantum Yield (Φ) - After H₂S Reaction | 0.392 | |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO and DMF | [3] |
Synthesis of this compound
The key steps in the synthesis, as inferred from published reports, are:
-
Preparation of the Activated Ester: 2-(Pyridin-2-yldisulfanyl)benzoic acid is activated, likely through conversion to an acid chloride or using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Esterification: The activated benzoic acid derivative is then reacted with the hydroxyl group of the fluorescein derivative to form the final this compound probe.
-
Purification: The crude product is purified using standard chromatographic techniques to yield the pure this compound probe.
The chemical name for this compound is 3'-methoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl 2-(pyridin-2-yldisulfanyl)benzoate.[3]
Experimental Protocols
The following are detailed protocols for the application of this compound in biological imaging. It is important to note that these are general guidelines, and optimization may be necessary for specific experimental systems.
Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). A typical stock concentration is 1-10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
In Vitro Detection of H₂S in Cultured Cells (Fluorescence Microscopy)
This protocol is adapted for human aortic smooth muscle cells (HASMCs) but can be modified for other adherent cell lines.[2]
-
Cell Seeding: Seed HASMCs onto a suitable imaging plate or chamber slide at a density that will result in 80-90% confluency at the time of the experiment. Culture the cells for 24 hours.
-
Probe Loading: Prepare a working solution of this compound in serum-free culture medium or a suitable buffer (e.g., HBSS) at a final concentration of 10-100 µM. Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light.
-
H₂S Stimulation (Optional): If investigating the effects of an H₂S donor, replace the this compound solution with a standard buffer and add the H₂S donor at the desired concentration. Incubate for the desired time.
-
Washing: Remove the probe/donor solution and wash the cells twice with warm phosphate-buffered saline (PBS) or HBSS.
-
Imaging: Image the cells using a fluorescence microscope equipped with filters appropriate for this compound (Excitation: ~465 nm, Emission: ~515 nm).
Visualization of Endogenous H₂S in Plant Tissues
This protocol is suitable for visualizing H₂S in plant roots.[4]
-
Tissue Preparation: Gently wash the plant seedlings or tissues to be imaged with distilled water.
-
Probe Loading: Prepare a working solution of this compound in a suitable buffer (e.g., 20 mM HEPES-NaOH, pH 7.5) at a final concentration of 15-20 µM.
-
Incubation: Immerse the plant tissues in the this compound working solution and incubate in the dark at 25°C for 40 minutes.
-
Washing: Remove the tissues from the probe solution and wash them three times with distilled water.
-
Imaging: Mount the tissues on a microscope slide and immediately visualize them using a fluorescence microscope with appropriate filter sets for this compound.
Application of this compound in Signaling Pathway Elucidation
This compound has been instrumental in uncovering the intricate roles of H₂S in various signaling cascades. A notable example is the interplay between nitric oxide (NO) and H₂S in plants, particularly in response to abiotic stress.
Nitric Oxide-Mediated H₂S Signaling in Plants
Studies have shown that exposure of plants to abiotic stressors, such as salinity or heavy metals, can trigger an increase in the production of NO. This NO, in turn, can modulate the activity of enzymes involved in H₂S biosynthesis, leading to an increase in intracellular H₂S levels. This compound has been used to visualize this NO-dependent H₂S production in plant roots, providing direct evidence for the downstream role of H₂S in the NO signaling pathway.
Experimental Workflow for Investigating NO-H₂S Crosstalk
The following workflow outlines a typical experiment to investigate the relationship between NO and H₂S using this compound.
Conclusion
This compound has proven to be a valuable tool for the scientific community, enabling significant advancements in our understanding of the biological roles of H₂S. Its high sensitivity, selectivity, and "turn-on" fluorescence response make it an excellent choice for imaging H₂S in a variety of biological contexts. This technical guide serves as a comprehensive resource for researchers looking to employ this compound in their studies, providing the necessary theoretical background and practical protocols for its successful implementation. Future developments in H₂S probe design will likely build upon the foundational principles established by probes like this compound, aiming for even greater sensitivity, faster response times, and multiplexing capabilities.
References
- 1. [논문]Limits on light weakly interacting massive particles from the CDEX-1 experiment with ap-type point-contact germanium detector at the China Jinping Underground Laboratory [scienceon.kisti.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one [mdpi.com]
WSP-1 Gene in C. elegans: A Technical Guide to its Core Functions and Regulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The wsp-1 gene in Caenorhabditis elegans, the ortholog of the human Wiskott-Aldrich Syndrome protein (WASP), is a critical regulator of actin cytoskeleton dynamics. This document provides a comprehensive overview of this compound's function, its role in key signaling pathways, and the experimental methodologies used to elucidate its mechanisms. This compound is essential for embryonic morphogenesis, particularly hypodermal cell migration during ventral enclosure, and plays a significant role in regulating synaptic transmission at the neuromuscular junction.[1][2][3] Its function is intricately linked to the Arp2/3 complex, which it activates to promote actin nucleation and branching.[2] The activity of this compound is tightly controlled by upstream regulators, including the Rho GTPase CDC-42.[3][4] Dysregulation of this compound and its interacting partners leads to distinct phenotypes, including embryonic lethality and altered sensitivity to neuromuscular inhibitors.[2][4] This guide synthesizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a technical resource for ongoing research and therapeutic development.
Core Functions of this compound
This compound is a multifaceted protein involved in several fundamental cellular processes in C. elegans. Its primary functions can be categorized as follows:
-
Actin Cytoskeleton Regulation: this compound is a key effector protein that links upstream signaling molecules to the actin polymerization machinery. It promotes the formation of branched actin filaments by activating the Arp2/3 complex.[2] This function is fundamental to processes requiring dynamic changes in cell shape and motility.
-
Embryonic Morphogenesis: this compound is indispensable for normal embryonic development.[3][4] Specifically, it is required for the migration of hypodermal cells during a critical morphogenetic event known as ventral enclosure.[1][2] Disruption of this compound function during this stage results in embryonic lethality.[2]
-
Synaptic Function: In adult nematodes, this compound plays a crucial role at the neuromuscular junction.[3][4] It is localized presynaptically and is involved in restraining synaptic vesicle release.[3][4] This suggests a role in maintaining the stability of the actin cytoskeleton at the active zone to regulate neurotransmission.[3][4]
-
Endocytosis: As a regulator of actin dynamics, this compound is also implicated in clathrin-dependent endocytosis.[1]
This compound Signaling Pathways
This compound functions as a central node in signaling pathways that translate extracellular and intracellular cues into changes in the actin cytoskeleton.
CDC-42/WSP-1/Arp2/3 Pathway in Cell Migration
During processes like anchor cell invasion, a signal from the primary vulval cells activates the Rho GTPase CDC-42. Activated CDC-42 then binds to and activates this compound, which in turn stimulates the Arp2/3 complex to nucleate new actin filaments. This localized actin polymerization drives the formation of invadopodia, facilitating cell invasion through the basement membrane.[5]
This compound and WIP-1 Interaction
Quantitative Data Summary
The functional consequences of this compound mutations have been quantified in several studies, particularly concerning neuromuscular function.
| Genotype | Assay | Parameter | Value | p-value | Reference |
| Wild-type (N2) | Aldicarb Sensitivity | Time to 50% paralysis | 78.0 min | [4] | |
| This compound(gm324) | Aldicarb Sensitivity | Time to 50% paralysis | 37.1 min | p = 0.0023 | [4] |
| This compound(gm324) with somatic this compound rescue | Aldicarb Sensitivity | Time to 50% paralysis | 52.5 min | p = 0.02 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound function.
Aldicarb Sensitivity Assay
This assay is used to assess synaptic transmission at the neuromuscular junction by measuring the rate of paralysis induced by the acetylcholinesterase inhibitor aldicarb.
Objective: To quantify the effect of this compound mutation on acetylcholine release.
Materials:
-
NGM (Nematode Growth Medium) plates
-
E. coli OP50
-
Aldicarb solution (100 mM in 70% ethanol)
-
M9 buffer
-
Synchronized 1-day-old adult worms (e.g., N2 wild-type, this compound(gm324))
Procedure:
-
Prepare 1 mM aldicarb plates by adding the appropriate volume of 100 mM aldicarb stock to molten NGM before pouring plates. Allow plates to dry for 24 hours.
-
Seed the aldicarb plates with a thin lawn of OP50 and let them dry.
-
Synchronize worm populations to obtain 1-day-old adults.
-
Wash worms off their growth plates with M9 buffer and transfer approximately 25-35 adult worms to the center of an aldicarb plate.
-
Remove excess liquid carefully.
-
Incubate plates at 20°C.
-
Assess paralysis at regular intervals (e.g., every 10-15 minutes). A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Record the number of paralyzed worms at each time point.
-
Calculate the time at which 50% of the worms are paralyzed for each genotype.
RNA Interference (RNAi)
RNAi is used to specifically knockdown the expression of this compound or interacting genes like wip-1 to observe the resulting phenotype.
Objective: To study the loss-of-function phenotype of this compound or wip-1.
Materials:
-
NGM plates containing ampicillin (100 µg/mL) and IPTG (1 mM)
-
E. coli HT115(DE3) strain containing the appropriate RNAi feeding vector (e.g., L4440 with this compound or wip-1 cDNA)
-
Synchronized L1-stage worms
Procedure:
-
Streak the RNAi bacterial clone on an LB plate with ampicillin and tetracycline and grow overnight at 37°C.
-
Inoculate a single colony into LB broth with ampicillin and grow with shaking at 37°C for 6-8 hours.
-
Seed NGM/IPTG/ampicillin plates with 100 µL of the bacterial culture. Allow the lawn to grow overnight at room temperature.
-
Place synchronized L1-stage worms onto the RNAi plates.
-
Incubate the plates at 20°C.
-
Score the progeny (F1 generation) for the desired phenotype (e.g., embryonic lethality, morphological defects).
Yeast Two-Hybrid (Y2H) Assay
This technique is used to identify and confirm protein-protein interactions, such as between this compound and WIP-1.
Objective: To test for a direct physical interaction between this compound and a putative binding partner.
Materials:
-
Yeast strain (e.g., AH109)
-
"Bait" plasmid (e.g., pGBKT7) containing the coding sequence for this compound fused to the GAL4 DNA-binding domain (BD).
-
"Prey" plasmid (e.g., pGADT7) containing the coding sequence for the protein of interest fused to the GAL4 activation domain (AD).
-
Synthetic defined (SD) yeast media lacking specific nutrients (e.g., -Leu/-Trp for plasmid selection; -Leu/-Trp/-His/-Ade for interaction selection).
Procedure:
-
Co-transform the bait (BD-WSP-1) and prey (AD-Partner) plasmids into the yeast reporter strain.
-
Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.
-
Colonies from the selection plates are then replica-plated onto high-stringency reporter plates (SD/-Leu/-Trp/-His/-Ade).
-
Growth on the high-stringency plates indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, driving the expression of the reporter genes (HIS3 and ADE2).
-
Include appropriate positive and negative controls.
References
- 1. alliancegenome.org [alliancegenome.org]
- 2. Caenorhabditis elegans WASP-interacting protein homologue WIP-1 is involved in morphogenesis through maintenance of this compound protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans this compound regulation of synaptic function at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invading, Leading and Navigating Cells in Caenorhabditis elegans: Insights into Cell Movement in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
WSP-1 Protein: A Core Regulator of Actin Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wiskott-Aldrich Syndrome Protein (WASP) family, including its Caenorhabditis elegans ortholog WSP-1, represents a critical nexus in the regulation of actin dynamics. These proteins act as scaffolds, integrating upstream signals from Rho-family small GTPases to orchestrate the nucleation and polymerization of actin filaments through the Arp2/3 complex. This activity is fundamental to a myriad of cellular processes, including cell motility, endocytosis, morphogenesis, and synaptic transmission.[1][2] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its signaling pathways, presenting quantitative data on its interactions, and outlining key experimental protocols for its study. The information herein is intended to serve as a valuable resource for researchers investigating cytoskeletal regulation and professionals involved in the development of therapeutics targeting pathways modulated by this compound and its homologs.
Introduction to this compound and its Homologs
This compound is the C. elegans ortholog of the human Wiskott-Aldrich Syndrome Protein (WASP).[1] Mutations in the human WASP gene are linked to Wiskott-Aldrich syndrome, a severe immunodeficiency, highlighting the protein's critical role in cellular function.[3] this compound, along with its homologs like N-WASP and WAVE/SCAR proteins, are characterized by a conserved domain architecture that enables them to act as key effectors of small GTPases such as Cdc42 and Rac.[4][5] They translate upstream signals into the assembly of branched actin networks by activating the Arp2/3 complex.[2][3]
In C. elegans, this compound is essential for embryonic morphogenesis, particularly the migration of hypodermal cells during ventral enclosure.[1] It also plays a significant role in the adult nematode, where it is involved in synaptic function at the neuromuscular junction, clathrin-dependent endocytosis, and egg-laying behavior.[1][6] this compound is typically found at the leading edge of migrating cells, the cortical actin cytoskeleton, and the presynaptic periactive zone.[1]
Molecular Architecture and Domain Function
The function of this compound and its homologs is dictated by their modular domain structure. While the exact domain organization can vary between family members, a canonical structure includes:
-
WASP-homology 1 (WH1) domain: Also known as the Ena/VASP homology 1 (EVH1) domain, it is involved in protein-protein interactions and targeting the protein to specific subcellular locations.
-
Basic (B) domain: A region rich in basic residues that can interact with acidic phospholipids in the plasma membrane.
-
GTPase-binding domain (GBD) or CRIB domain: This domain is responsible for binding to the active, GTP-bound forms of Rho-family GTPases like Cdc42 and Rac1.[7][8] This interaction is crucial for relieving the autoinhibited state of WASP/WSP-1.
-
Proline-rich domain (PRD): This region serves as a binding site for SH3 domain-containing proteins, including various adapter and signaling molecules.[3] It has also been shown to interact with actin filaments.[9]
-
Verprolin-homology (V), Cofilin-homology (C), and Acidic (A) domains (VCA domain): This C-terminal region is the primary effector domain. The V (or WH2) domain binds to actin monomers, while the C and A domains together bind to and activate the Arp2/3 complex, leading to the nucleation of new actin filaments.[4]
Signaling Pathways Involving this compound
This compound is a key downstream effector of Rho-family GTPases, integrating signals to control the actin cytoskeleton. The primary activation pathway involves the relief of an autoinhibitory conformation.
Canonical Activation Pathway
In its inactive state, the VCA domain of WASP/WSP-1 is masked through an intramolecular interaction.[4] Activation is a multi-step process:
-
GTPase Binding: Upstream signals lead to the activation of Rho GTPases like Cdc42 and Rac. The GTP-bound form of these proteins then binds to the GBD/CRIB domain of this compound.[7]
-
Conformational Change: This binding, often in conjunction with interactions with phosphoinositides like PIP2, induces a conformational change in this compound, exposing the VCA domain.[4]
-
Arp2/3 Complex Activation: The now-accessible VCA domain can recruit an actin monomer via its V domain and bind to the Arp2/3 complex through its C and A domains. This trimolecular complex then binds to the side of a pre-existing actin filament, initiating the formation of a new daughter filament at a 70-degree angle, leading to a branched actin network.
Synergy with Other Nucleation Promoting Factors (NPFs)
Recent evidence suggests that this compound can also function synergistically with other NPFs. In fission yeast, Wsp1 cooperates with Dip1 to activate the Arp2/3 complex, and this synergistic activation does not require a pre-existing actin filament.[10] This suggests a role for Wsp1 not only in the propagation of branched networks but also in the initiation of actin assembly.[10][11] This co-activation mechanism results in the formation of linear actin filaments, which can then serve as a template for further branching.[10]
Quantitative Data on this compound and Homolog Interactions
The following tables summarize key quantitative data related to the interactions of this compound homologs with actin and the Arp2/3 complex, as well as the stoichiometry of these proteins in cellular structures.
Table 1: Binding Affinities of WASP/WAVE Domains
| Interacting Proteins | Construct | Affinity (Kd) | Method | Organism/Source | Reference |
| WASP-WA + Actin Monomer | Unlabeled WASP-429-WA | 0.6 µM | Fluorescence Anisotropy | Rabbit Muscle Actin | [12] |
| WASP-WA + Arp2/3 Complex | Rhodamine-WASP-429-WA | 0.9 µM | Fluorescence Anisotropy | Bovine Arp2/3 | [12] |
| WAVE-WH2 + Actin Monomer | WAVE WH2 | ~5-fold higher than WASP | Isothermal Titration Calorimetry | Not Specified | [13] |
| Wsp1p-PRD + Actin Filaments | Wsp1p-PRD | Micromolar affinity | Biochemical Assays | S. pombe | [9] |
Table 2: Stoichiometry of Endocytic Machinery in Fission Yeast (S. pombe)
| Protein | Peak Number of Molecules per Endocytic Patch | Timing of Arrival (relative to actin peak) | Reference |
| Wsp1p | ~200 | -12 to -9 seconds | [8][10] |
| Myo1p | ~340 | -12 to -9 seconds | [8][10] |
| Arp2/3 complex | ~300 | ~-7 seconds | [8][10] |
| Actin | ~7000 | 0 seconds | [8][10] |
| Fimbrin (Fim1p) | ~900 | Follows Arp2/3 complex | [8][10] |
| Capping Protein | ~200 | Follows Arp2/3 complex | [8][10] |
Table 3: Phenotypic Quantification in C. elegans this compound Mutants
| Strain | Phenotype | Quantitative Measure | Condition | Reference |
| This compound(gm324) | Aldicarb Hypersensitivity | 50% paralysis at 37.1 min (vs. 78.0 min for wild-type) | 1 mM aldicarb | [14] |
| unc-13(e51) | Aldicarb Resistance | 50% paralysis at 125.9 min | 1 mM aldicarb | [14] |
| unc-13(e51); this compound(gm324) | Suppression of Resistance | 50% paralysis at 51.4 min | 1 mM aldicarb | [14] |
| wve-1-sg, this compound(gm324) | Enhanced Extra Neuron Phenotype | 34% penetrance | Not Applicable | [15] |
Key Experimental Protocols
Investigating the role of this compound in actin dynamics relies on a combination of in vivo, in vitro, and in silico approaches. Below are detailed methodologies for key experiments.
Actin Co-sedimentation Assay
This assay is used to determine if a protein of interest binds to filamentous actin (F-actin).
Principle: F-actin is a polymer that can be sedimented by high-speed centrifugation. If a protein binds to F-actin, it will co-pellet with the actin filaments. By analyzing the supernatant and pellet fractions via SDS-PAGE, one can determine if an interaction occurs.
Detailed Protocol:
-
Preparation of F-actin:
-
Start with commercially available G-actin (e.g., from rabbit skeletal muscle).
-
Dialyze G-actin against G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT) to ensure it is in its monomeric form.
-
To polymerize, add 1/10 volume of 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP) to the G-actin solution.
-
Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.
-
-
Binding Reaction:
-
Pre-clear the protein of interest by centrifugation at high speed (e.g., 100,000 x g for 20 minutes) to remove any aggregates.
-
In a microcentrifuge tube, combine a fixed concentration of your purified protein (e.g., this compound or a specific domain) with varying concentrations of pre-formed F-actin in a reaction buffer (similar to the polymerization buffer).
-
Include control reactions: protein alone (to check for self-sedimentation) and F-actin alone.
-
Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Sedimentation:
-
Centrifuge the reaction mixtures at high speed (e.g., 100,000 x g or higher) for 20-30 minutes at room temperature in an ultracentrifuge with a fixed-angle rotor.
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of 1X SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie blue staining or immunoblotting for the protein of interest.
-
Quantify the amount of protein in the supernatant and pellet fractions using densitometry to determine the fraction of bound protein and calculate the dissociation constant (Kd).
-
Pyrene-Actin Polymerization Assay
This fluorescence-based assay measures the kinetics of actin polymerization in real-time.
Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an actin filament, its fluorescence intensity increases significantly. By monitoring the change in fluorescence over time, one can determine the rate of actin polymerization and assess the effects of actin-binding proteins like this compound and the Arp2/3 complex.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock of pyrene-labeled G-actin and unlabeled G-actin. For the assay, a mixture containing 5-10% pyrene-labeled actin is typically used.
-
Prepare purified this compound (or its VCA domain), Arp2/3 complex, and any other regulatory proteins (e.g., Cdc42).
-
Prepare G-buffer and a 10X polymerization initiation buffer.
-
-
Assay Setup:
-
In a fluorometer cuvette, combine the actin monomer mixture, G-buffer, and the proteins to be tested (e.g., Arp2/3 complex with or without this compound).
-
Place the cuvette in a temperature-controlled fluorometer. Set the excitation wavelength to ~365 nm and the emission wavelength to ~407 nm.
-
Establish a baseline fluorescence reading of the G-actin mixture.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding the 10X polymerization buffer to the cuvette and mix quickly.
-
Immediately begin recording the fluorescence intensity over time.
-
Continue recording until the fluorescence signal reaches a plateau, indicating that the polymerization reaction has reached a steady state.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate a polymerization curve.
-
The initial slope of the curve is proportional to the rate of actin filament elongation. The lag phase before the rapid increase in fluorescence reflects the nucleation phase.
-
Compare the curves from reactions with and without this compound/Arp2/3 to determine their effect on nucleation and elongation. The maximum slope can be used to quantify the polymerization rate.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of actin polymerization dynamics at a surface, providing high-resolution spatial and temporal information.
Principle: TIRF microscopy selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip. This reduces background fluorescence from the bulk solution, enabling the imaging of single actin filaments as they polymerize.
Detailed Protocol:
-
Chamber Preparation:
-
Prepare flow cells using a microscope slide and a coverslip, creating a narrow channel for the reaction.
-
Functionalize the coverslip surface to attach relevant proteins (e.g., by coating with nitrocellulose or specific antibodies).
-
-
Reaction Assembly:
-
Introduce a solution containing fluorescently labeled actin monomers (e.g., Alexa Fluor 488-actin), this compound, Arp2/3 complex, and ATP into the flow cell.
-
The reaction can be initiated by the addition of polymerization buffer.
-
-
Imaging:
-
Place the flow cell on the stage of a TIRF microscope.
-
Use a laser to excite the fluorophores within the evanescent field.
-
Acquire time-lapse images using a sensitive camera (e.g., an EM-CCD or sCMOS camera).
-
-
Analysis:
-
The resulting image series will show the growth of individual actin filaments over time.
-
Use image analysis software to measure filament lengths, growth rates, and branching events.
-
This technique is particularly powerful for dissecting the mechanism of NPFs, for example, to distinguish between the generation of linear versus branched filaments.[7]
-
Conclusion and Future Directions
This compound and its homologs are master regulators of the actin cytoskeleton, playing indispensable roles in a wide array of cellular functions. Their ability to integrate diverse upstream signals and translate them into precise spatiotemporal control of actin polymerization makes them central to cellular architecture and behavior. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the intricate mechanisms of this compound-mediated actin dynamics.
Future research will likely focus on several key areas. Elucidating the full complement of proteins that interact with this compound in different cellular contexts will be crucial for understanding its diverse functions. Further exploration of the interplay between different NPFs, such as the synergy between Wsp1 and Dip1, will provide a more complete picture of how actin nucleation is initiated and regulated.[10] For drug development professionals, a deeper understanding of the regulatory mechanisms of WASP family proteins may unveil novel therapeutic targets for diseases ranging from immunodeficiencies and cancer to neurodegenerative disorders where cytoskeletal dynamics are dysregulated. The continued application of advanced imaging and biochemical reconstitution techniques will undoubtedly continue to shed light on the complex and vital role of this compound in the dynamic world of the cell.
References
- 1. TIRF Microscopy to Visualize Actin and Microtubule Coupling Dynamics [app.jove.com]
- 2. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 3. Co-sedimentation Assay for the Detection of Direct Binding to F-actin [bio-protocol.org]
- 4. Co-sedimentation Assay for the Detection of Direct Binding to F-actin [en.bio-protocol.org]
- 5. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative Analysis of the Mechanism of Endocytic Actin Patch Assembly and Disassembly in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of the mechanism of endocytic actin patch assembly and disassembly in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Wiskott-Aldrich syndrome protein (WASP) binding sites on the branched actin filament nucleator Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Actin-bound structures of Wiskott–Aldrich syndrome protein (WASP)-homology domain 2 and the implications for filament assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt signaling polarizes cortical actin polymerization to increase daughter cell asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Wsp1, a WASP Homolog, in the Pathogenesis of Cryptococcus neoformans
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cryptococcus neoformans, an opportunistic fungal pathogen, is a significant cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals. The pathogen's ability to evade the host immune system is intricately linked to the dynamic regulation of its actin cytoskeleton, which governs essential processes such as morphogenesis, intracellular trafficking, and the formation of key virulence factors. A central player in this regulation is Wsp1, a homolog of the human Wiskott-Aldrich syndrome protein (WASP). This document provides a comprehensive technical overview of Wsp1, detailing its position in cellular signaling, summarizing key quantitative data regarding its function, and providing detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially target this critical virulence-associated protein.
The Wsp1 Signaling Pathway
In C. neoformans, Wsp1 functions as a crucial bridge linking upstream signaling molecules to the downstream machinery of actin polymerization. It is a key effector of the Rho family small GTPase, Cdc42.[1][2] The pathway involves the endocytic protein Cin1, which interacts with both Cdc42 and Wsp1.[1][2] Wsp1, upon activation by GTP-bound Cdc42, utilizes its C-terminal Verprolin-like, Central, and Acidic (VCA) domain to activate the Arp2/3 complex, which in turn nucleates the formation of branched actin filaments.[2] This cascade is essential for processes including endocytosis, exocytosis, and maintaining cell polarity and structural integrity.[1][2]
Caption: The Wsp1 signaling cascade in C. neoformans.
Quantitative Data Summary
The deletion of the WSP1 gene results in significant, quantifiable defects in growth, cell processes, and virulence. These phenotypes underscore the protein's critical role in fungal pathogenesis.
| Experimental Assay | Strain(s) | Parameter Measured | Result | Reference |
| Growth Assay | Wild-Type (JEC21), wsp1Δ | Colony growth after 48h | wsp1Δ mutant shows significantly reduced growth at 37°C compared to wild-type. | [3] |
| In Vitro Phagocytosis | Wild-Type (JEC21), wsp1Δ, wsp1Δ+WSP1 | Phagocytic Index (%) | Wild-Type: ~25% wsp1Δ: ~45% wsp1Δ+WSP1: ~28% | [2] |
| Urease Secretion | Wild-Type (JEC21), wsp1Δ | Urease activity (color change) | wsp1Δ mutant exhibits a complete lack of urease secretion. | [1][2] |
| Capsule Production | Wild-Type (JEC21), wsp1Δ | Capsule visualization | wsp1Δ mutant is unable to form a polysaccharide capsule. | [1][2] |
| Murine Virulence Model | Wild-Type (JEC21), wsp1Δ, wsp1Δ+WSP1 | Median Survival (days) | Wild-Type: ~20 days wsp1Δ: >60 days (avirulent) wsp1Δ+WSP1: ~22 days | [2] |
Detailed Experimental Protocols
The following protocols are based on methodologies described in the primary literature for the characterization of Wsp1 function in C. neoformans.[1][2]
Gene Disruption of WSP1
This protocol outlines the creation of a wsp1Δ knockout mutant via biolistic transformation.
-
Construct Preparation:
-
Amplify ~1 kb fragments of the 5' and 3' flanking regions of the WSP1 gene from wild-type (e.g., JEC21) genomic DNA using high-fidelity polymerase.
-
Clone the 5' and 3' fragments into a disruption vector, flanking a selectable marker cassette (e.g., nourseothricin acetyltransferase, NAT).
-
Linearize the final disruption cassette by enzymatic digestion to expose the homologous flanking regions.
-
-
Biolistic Transformation:
-
Grow C. neoformans recipient cells (e.g., JEC21) in 50 mL YPD broth at 30°C to mid-log phase (OD₆₀₀ ≈ 1.0).
-
Harvest cells by centrifugation, wash twice with sterile water, and resuspend in 1 mL of 1 M sorbitol.
-
Coat 0.6 µm gold microcarriers with 1-5 µg of the linearized disruption cassette.
-
Spread 100-200 µL of the yeast cell suspension onto a sorbitol-agar plate.
-
Transform the cells using a biolistic delivery system (e.g., Bio-Rad PDS-1000/He) at a pressure of 1100 psi.
-
-
Selection and Verification:
-
Incubate plates at 30°C for 48-72 hours.
-
Overlay the plates with a top agar containing the selection agent (e.g., 100 µg/mL nourseothricin).
-
Incubate for an additional 3-5 days and select resistant colonies.
-
Verify correct gene replacement via diagnostic PCR using primers internal and external to the integration site, and confirm loss of WSP1 transcript by RT-PCR.
-
In Vitro Macrophage Phagocytosis Assay
This protocol quantifies the rate of fungal cell uptake by a macrophage cell line.
-
Cell Preparation:
-
Culture J774A.1 macrophage-like cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed 2 x 10⁵ macrophages per well in a 24-well plate and allow them to adhere overnight.
-
Grow C. neoformans strains (wild-type, wsp1Δ, complemented) in YPD broth for 18 hours at 30°C.
-
Wash yeast cells three times with sterile PBS. Opsonize the yeast cells by incubating them in 10% rabbit complement serum for 30 minutes at 37°C.
-
-
Infection and Incubation:
-
Wash the adherent macrophages twice with warm PBS.
-
Add the opsonized yeast cells to the macrophage monolayer at a multiplicity of infection (MOI) of 5:1 (yeast:macrophage).
-
Incubate the co-culture for 2-4 hours at 37°C in 5% CO₂ to allow for phagocytosis.
-
-
Quantification:
-
Following incubation, wash the wells vigorously three times with PBS to remove non-adherent yeast cells.
-
Lyse the macrophages with 0.1% Triton X-100 in sterile water.
-
Collect the lysates, serially dilute, and plate on YPD agar to determine the number of colony-forming units (CFU) corresponding to internalized yeast.
-
Calculate the Phagocytic Index as: (CFU of internalized yeast / initial CFU added to well) x 100.
-
Capsule Production and Visualization
This protocol describes the induction and visualization of the polysaccharide capsule.
-
Capsule Induction:
-
Inoculate C. neoformans strains into a capsule-inducing medium (e.g., 10% Sabouraud broth in 50 mM MOPS, pH 7.3).
-
Incubate the cultures for 48-72 hours at 37°C with gentle shaking.
-
-
India Ink Staining and Visualization:
-
Place a 10 µL drop of the induced cell culture onto a clean glass microscope slide.
-
Add a 5 µL drop of India ink to the cell suspension and mix gently with a pipette tip.
-
Carefully place a coverslip over the mixture, avoiding air bubbles.
-
Visualize the cells using a light microscope at 400x or 1000x magnification. The polysaccharide capsule will appear as a clear halo around the yeast cell, excluding the black ink particles.[4] The wsp1Δ mutant will show no such halo.[1][2]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Assessing Phagocytosis of Cryptococcus neoformans Cells in Human Monocytes or the J774 Murine Macrophage Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wsp1, a GBD/CRIB Domain-Containing WASP Homolog, Is Required for Growth, Morphogenesis, and Virulence of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization and documentation of capsule and melanin production in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Interactions of the wsp-1 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic interactions of the wsp-1 gene, the Caenorhabditis elegans ortholog of the human Wiskott-Aldrich Syndrome protein (WASP). A critical regulator of actin dynamics, this compound plays a pivotal role in various cellular processes, including embryonic development, cell motility, and synaptic function.[1][2] Understanding its genetic network is crucial for elucidating fundamental biological pathways and identifying potential therapeutic targets.
Core Functions and Localization of this compound
This compound encodes the C. elegans WASP ortholog, a key effector of the Rho GTPase family, which is essential for regulating the actin cytoskeleton.[1] In C. elegans, this compound is involved in embryonic morphogenesis, particularly hypodermal cell migration during ventral enclosure.[2] In the adult nematode, this compound has a significant post-developmental signaling function, especially at the neuromuscular junction.[1]
This compound protein is localized at the presynaptic terminal, specifically in the periactive zone, a region rich in F-actin that is adjacent to the synaptic vesicle protein RAB-3.[1] This localization is critical for its role in restraining synaptic vesicle release by stabilizing the actin cytoskeleton at the neuronal active zone.[1]
Genetic Interactions of this compound
Genetic studies in C. elegans have revealed significant interactions between this compound and genes involved in various stages of synaptic transmission. These interactions have been primarily elucidated through pharmacological assays using the acetylcholinesterase inhibitor aldicarb. Aldicarb exposure leads to the accumulation of acetylcholine at the neuromuscular junction, causing paralysis. The rate of paralysis provides a sensitive measure of synaptic function.[1]
Quantitative Analysis of this compound Genetic Interactions
The primary quantitative data for this compound genetic interactions comes from aldicarb sensitivity assays. A deletion mutant of this compound, this compound(gm324), exhibits a strong hypersensitivity to aldicarb, indicating excessive acetylcholine synaptic transmission.[1] This phenotype is leveraged to study epistatic relationships with other synaptic genes.
| Genotype | Mean Time to Paralysis (minutes) on 1 mM Aldicarb | Interpretation of Interaction with this compound |
| N2 (Wild-type) | 78.0 | - |
| This compound(gm324) | 37.1 | Hypersensitive (gain-of-function in synaptic transmission) |
| unc-13(e51) | Resistant | Involved in synaptic vesicle priming |
| This compound(gm324); unc-13(e51) | Hypersensitive | This compound is epistatic to unc-13 |
| unc-11(e47) | Resistant | Involved in synaptic vesicle exocytosis |
| This compound(gm324); unc-11(e47) | Hypersensitive | This compound is epistatic to unc-11 |
| snt-1(md290) | Resistant | Involved in synaptic vesicle endocytosis |
| This compound(gm324); snt-1(md290) | Hypersensitive | This compound is epistatic to snt-1 |
| tom-1(ok285) | Hypersensitive | Negative regulator of synaptic transmission |
| This compound(gm324); tom-1(ok285) | Enhanced Hypersensitivity | This compound enhances the phenotype of tom-1 |
Data summarized from Zhang and Kubiseski, 2010.[1]
The suppression of the aldicarb resistance of unc-13, unc-11, and snt-1 mutants by the this compound(gm324) mutation indicates that this compound acts downstream or in a parallel pathway that is dominant in regulating synaptic vesicle release.[1] The enhancement of the tom-1 phenotype suggests that this compound and TOM-1 may act in different pathways that converge to regulate synaptic transmission.
Signaling Pathways Involving this compound
This compound functions downstream of the Rho GTPase CDC-42. The interaction is mediated through the CRIB (Cdc42/Rac interactive binding) domain of this compound.[1] Neuronal expression of this compound requires a functional CRIB domain to rescue the aldicarb sensitivity phenotype of this compound mutants.[1] This places this compound in a key position to translate signals from Rho GTPases into changes in the actin cytoskeleton at the presynapse.
In a yeast two-hybrid assay, this compound has been shown to physically interact with WIP-1, the C. elegans ortholog of WASP-interacting protein.[2] this compound and WIP-1 are mutually required for their normal protein levels, suggesting a functional interdependence.[2]
Experimental Protocols
Aldicarb Sensitivity Assay
This protocol is used to quantitatively assess the function of the cholinergic neuromuscular junction.
Materials:
-
NGM (Nematode Growth Medium) agar plates
-
E. coli OP50
-
Aldicarb solution (100 mM stock in 70% ethanol)
-
M9 buffer
-
Synchronized population of one-day-old adult C. elegans
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Add aldicarb solution to the surface of the NGM plates to a final concentration of 1 mM. Allow the plates to dry for approximately one hour in a fume hood.
-
Transfer a synchronized population of 20-30 one-day-old adult worms to the aldicarb-containing plates.
-
Score the worms for paralysis at regular intervals (e.g., every 10 minutes) for up to 2 hours. Paralysis is defined as the cessation of movement upon gentle prodding with a platinum wire pick.
-
Calculate the mean time to paralysis for each genotype. Statistical significance can be determined using a log-rank test.
This compound::GFP Localization
This protocol is used to visualize the subcellular localization of the this compound protein.
Materials:
-
Transgenic C. elegans expressing a this compound::gfp fusion construct
-
Agarose pads (2-5% agarose in M9 buffer) on a microscope slide
-
Levamisole solution (e.g., 2 mM) for immobilization
-
Confocal microscope
Procedure:
-
Create a transgenic strain of C. elegans by microinjecting a plasmid containing the this compound promoter driving the expression of a this compound::GFP fusion protein.
-
Prepare a 2-5% agarose pad on a microscope slide.
-
Place a drop of levamisole solution on the agarose pad.
-
Transfer several adult transgenic worms into the levamisole drop.
-
Gently lower a coverslip over the worms.
-
Visualize the GFP signal using a confocal microscope. For co-localization studies, a strain co-expressing another fluorescently tagged protein (e.g., RAB-3::mCherry) is used.[1]
Logical Relationships in this compound Genetic Interactions
The genetic interaction data can be summarized in a logical relationship diagram, illustrating the epistatic and synergistic relationships.
Implications for Drug Development
The central role of this compound in regulating the actin cytoskeleton and synaptic function makes it and its interacting partners potential targets for therapeutic intervention in neurological and developmental disorders. The conservation of the WASP family of proteins across species suggests that findings in C. elegans may be relevant to human health.[2] The detailed understanding of the genetic and signaling network of this compound provides a foundation for screening for small molecule modulators that could restore normal synaptic function in disease states. The quantitative and robust nature of the aldicarb sensitivity assay in C. elegans makes it a powerful tool for high-throughput screening of such compounds.
References
WSP-1 Protein: A Core Regulator of Presynaptic Actin Dynamics and Neurotransmitter Release
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Wiskott-Aldrich Syndrome Protein (WASP) family member, WSP-1, is a key regulator of actin cytoskeleton dynamics at the presynaptic terminal. This technical guide provides a comprehensive overview of the core functions of this compound in synaptic transmission, with a particular focus on its role in Caenorhabditis elegans. We will delve into the molecular mechanisms of this compound action, its signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the molecular underpinnings of synaptic function and exploring novel therapeutic targets.
Introduction: The Role of Actin in Synaptic Transmission
The actin cytoskeleton plays a crucial role in a multitude of neuronal processes, including the development, maintenance, and plasticity of synapses. At the presynaptic terminal, actin dynamics are intimately involved in the regulation of synaptic vesicle trafficking, docking, fusion, and recycling. The Wiskott-Aldrich Syndrome Protein (WASP) family of proteins are critical effectors that link upstream signaling cues to the nucleation of new actin filaments through the activation of the Actin-Related Protein 2/3 (Arp2/3) complex.[1]
This compound, the C. elegans homolog of N-WASP, has emerged as a pivotal player in the presynaptic regulation of neurotransmitter release.[1] Studies in C. elegans have provided significant insights into the in vivo function of this compound, demonstrating its essential role in stabilizing the presynaptic actin cytoskeleton to restrain synaptic vesicle exocytosis.[1]
This compound Protein: Structure and Function
The this compound protein in C. elegans exists in two isoforms, with isoform A being the major player in the nervous system. This isoform is a 608 amino acid protein characterized by several key functional domains:
-
WASP Homology 1 (WH1) domain: Located at the N-terminus, this domain is involved in protein-protein interactions, including binding to WASp-interacting protein (WIP).
-
IQ motif: A calmodulin-binding motif that may link this compound to calcium signaling pathways.
-
Cdc42/Rac-interactive binding (CRIB) domain: This domain is crucial for the activation of this compound. It binds to the active, GTP-bound form of the Rho GTPase Cdc42.[1]
-
Two WASP Homology 2 (WH2) domains: Also known as verprolin-homology domains, these are responsible for binding to actin monomers.
-
An acidic (A) region: Located at the C-terminus, this region binds to and activates the Arp2/3 complex, initiating the formation of branched actin filaments.
The autoinhibited conformation of this compound is relieved upon binding of activated Cdc42 to the CRIB domain, exposing the WH2 and acidic domains to promote actin polymerization.[1]
The this compound Signaling Pathway in Presynaptic Transmission
This compound is a central component of a signaling pathway that regulates the presynaptic actin cytoskeleton and, consequently, neurotransmitter release. The currently understood pathway is as follows:
-
Activation of Cdc42: Upstream signals at the presynaptic terminal lead to the activation of the Rho GTPase Cdc42, converting it from a GDP-bound inactive state to a GTP-bound active state.
-
This compound Recruitment and Activation: Activated Cdc42 binds to the CRIB domain of this compound, relieving its autoinhibition.[1]
-
Arp2/3 Complex Activation: The now-active this compound, through its WH2 and acidic domains, binds to and activates the Arp2/3 complex.
-
Actin Polymerization: The activated Arp2/3 complex nucleates new actin filaments, leading to the formation of a branched actin network at the presynaptic terminal.
-
Regulation of Synaptic Vesicle Release: This dynamic actin network is proposed to act as a physical barrier or scaffold that restrains the fusion of synaptic vesicles with the presynaptic membrane, thereby controlling the rate of neurotransmitter release.[1]
References
Methodological & Application
Application Notes: WSP-1 Staining for Live Cell Imaging of Hydrogen Sulfide
Introduction
WSP-1 is a highly selective and rapidly responsive fluorescent probe designed for the detection of hydrogen sulfide (H₂S) in living cells and biological samples.[1][2] Initially non-fluorescent, this compound undergoes a specific reaction with H₂S, leading to the release of a fluorescent compound that can be visualized using fluorescence microscopy.[1][2] This property makes this compound a valuable tool for researchers and drug development professionals studying the role of H₂S in various physiological and pathological processes. These application notes provide a detailed protocol for using this compound to stain live cells and visualize intracellular H₂S.
Principle of Detection
The detection mechanism of this compound is based on a tandem nucleophilic substitution-cyclization reaction that is highly specific for hydrogen sulfide.[1] In its native state, the fluorophore's fluorescence is quenched. Upon reaction with H₂S, the quenching group is cleaved, and the fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of H₂S with low background signal.[1]
Data Presentation
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 465 nm | [2] |
| Emission Wavelength (max) | 515 nm | [2] |
| Recommended Stock Solution | 5 mM in anhydrous DMSO | [2] |
| Recommended Working Concentration | 10 - 100 µM | [2][3] |
| Typical Incubation Time | 30 minutes | [2][3] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (5 mM)
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 5 mM stock solution. For example, for 1 mg of this compound (MW: 591.65 g/mol ), add approximately 338 µL of DMSO.
-
Vortex thoroughly to ensure the probe is completely dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least three months when stored correctly.[2]
This compound Working Solution
Prepare the this compound working solution fresh for each experiment by diluting the 5 mM stock solution in a suitable buffer or cell culture medium to the desired final concentration (typically 10-100 µM).
Live Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency. For example, seed human aortic smooth muscle cells (HASMCs) at a density of 30,000 cells per well on an 8-well culture slide and incubate for 24 hours.[2]
-
Preparation for Staining:
-
For adherent cells, carefully remove the culture medium.
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 150-300 x g for 3-5 minutes) and remove the supernatant.
-
-
This compound Loading: Add the freshly prepared this compound working solution to the cells. Ensure the entire cell monolayer (for adherent cells) is covered.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[2][3]
-
Washing (Optional but Recommended): After incubation, gently wash the cells to remove excess probe. For adherent cells, aspirate the loading solution and wash 1-2 times with pre-warmed phosphate-buffered saline (PBS) or culture medium. For suspension cells, pellet the cells, remove the supernatant, and resuspend in fresh, pre-warmed medium or buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (Ex/Em: ~465/515 nm).
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the this compound staining protocol for live cells.
Caption: The reaction mechanism of this compound with H₂S, leading to fluorescence activation.
References
Application Notes and Protocols for the Use of WSP-1 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) is an important gaseous signaling molecule involved in a wide range of physiological and pathological processes, including inflammation, apoptosis, and cardiovascular function. WSP-1 (Washington State Probe-1) is a fluorescent probe designed for the selective and rapid detection of endogenous H₂S in biological samples. Upon reaction with H₂S, this compound releases a fluorophore with excitation and emission maxima at approximately 465 nm and 515 nm, respectively, making it a valuable tool for quantifying intracellular H₂S levels using flow cytometry.[1] These application notes provide a detailed protocol for the use of this compound to measure H₂S in immune cells by flow cytometry.
Principle of the Assay
This compound is a non-fluorescent molecule that readily crosses the cell membrane. Once inside the cell, it reacts specifically with H₂S. This reaction cleaves a disulfide bond, releasing a fluorescent compound. The intensity of the fluorescence is directly proportional to the amount of H₂S present in the cell. Flow cytometry can then be used to measure the fluorescence intensity of individual cells, allowing for the quantification of intracellular H₂S levels within a cell population.
Materials and Reagents
-
This compound (Washington State Probe-1)
-
Cells of interest (e.g., lymphocytes, macrophages)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO)
-
H₂S donor (e.g., Sodium hydrosulfide - NaHS) as a positive control
-
H₂S synthesis inhibitor (e.g., Aminooxyacetic acid - AOAA) as a negative control
-
Flow cytometer tubes
-
Micropipettes and tips
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
This compound Working Solution (10 µM): On the day of the experiment, dilute the 10 mM this compound stock solution to a final working concentration of 10 µM in pre-warmed (37°C) serum-free cell culture medium or PBS. It is crucial to prepare this solution fresh for each experiment.
Cell Preparation
-
Cell Culture: Culture cells under standard conditions to the desired density. For suspension cells, aim for a concentration of 1-2 x 10⁶ cells/mL. For adherent cells, grow them to 70-80% confluency.
-
Cell Harvest:
-
Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at room temperature).
-
Adherent cells: Wash the cells once with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or by scraping. Avoid using trypsin, as it can damage cell surface proteins and affect cell health.
-
-
Washing: Wash the harvested cells twice with 5-10 mL of PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes after each wash.
-
Cell Counting and Resuspension: After the final wash, resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS. Perform a cell count and adjust the cell concentration to 1 x 10⁶ cells/mL.
This compound Staining
-
Aliquot 1 mL of the cell suspension (1 x 10⁶ cells) into each flow cytometer tube.
-
Add the this compound working solution to each tube to a final concentration of 10 µM.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Controls:
-
Unstained Control: A sample of cells without this compound to set the baseline fluorescence.
-
Positive Control: Pre-treat cells with a known H₂S donor (e.g., 100 µM NaHS) for 30-60 minutes before and during this compound staining to confirm the probe's responsiveness.
-
Negative Control: Pre-treat cells with an inhibitor of H₂S synthesis (e.g., 1 mM AOAA) for 1-2 hours before this compound staining to confirm the specificity of the signal.
-
Flow Cytometry Analysis
-
After incubation, wash the cells twice with 2 mL of PBS to remove any excess this compound. Centrifuge at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
-
Acquire the samples on a flow cytometer as soon as possible.
Data Presentation
The data obtained from the flow cytometer can be presented as histograms showing the fluorescence intensity on the x-axis and the cell count on the y-axis. The Mean Fluorescence Intensity (MFI) is a key parameter for quantifying the levels of intracellular H₂S.
Table 1: Representative Flow Cytometry Data
| Sample Condition | Mean Fluorescence Intensity (MFI) | Fold Change (vs. Unstimulated) |
| Unstimulated Cells | 1500 | 1.0 |
| Cells + NaHS (100 µM) | 7500 | 5.0 |
| Cells + AOAA (1 mM) | 800 | 0.53 |
Flow Cytometer Settings
This compound can be optimally excited by a blue laser and its emission can be detected using a standard FITC filter set.
Table 2: Recommended Flow Cytometer Configuration
| Parameter | Setting |
| Excitation Laser | Blue Laser (488 nm)[2] |
| Emission Filter | FITC channel (e.g., 530/30 nm bandpass filter)[3][4][5][6] |
| Forward Scatter (FSC) | To gate on the main cell population |
| Side Scatter (SSC) | To gate on single cells and exclude debris |
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for WSP-1 Probe: A Tool for H₂S Imaging in Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," in plants, playing a pivotal role in various physiological processes, including root development and responses to abiotic and biotic stress.[1] Visualizing the spatiotemporal distribution of endogenous H₂S is crucial for elucidating its complex signaling networks. Washington State Probe-1 (WSP-1) is a highly selective and rapid-reacting fluorescent probe designed for the detection of H₂S in biological systems.[2] This document provides detailed application notes and protocols for the use of this compound for imaging H₂S in plant roots, with a focus on model organisms such as Arabidopsis thaliana and tomato (Solanum lycopersicum).
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. Upon reaction with H₂S, a disulfide bond is cleaved, leading to a cyclization reaction that releases a highly fluorescent fluorophore.[2][3] This reaction is specific to H₂S and shows minimal interference from other reactive sulfur species, making it a reliable tool for in-situ H₂S imaging.[4]
Probe Characteristics:
| Property | Value |
| Full Name | Washington State Probe-1 |
| Molecular Formula | C₃₃H₂₁NO₆S₂ |
| Molecular Weight | 591.7 g/mol |
| Excitation Maximum | ~465 nm |
| Emission Maximum | ~515 nm |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Data Presentation: Quantitative Analysis of H₂S in Plant Roots using this compound
The following table summarizes key findings from studies that have utilized this compound to quantify changes in H₂S levels in plant roots under various conditions. This data highlights the probe's utility in detecting both endogenous H₂S fluctuations and responses to external stimuli.
| Plant Species | Experimental Condition | Key Findings | Reference |
| Solanum lycopersicum (Tomato) | Treatment with H₂S donor (NaHS) at 0, 0.2, 0.4, and 2 mM | A dose-dependent increase in this compound fluorescence was observed in the roots, confirming the probe's ability to detect exogenous H₂S. | [4][5] |
| Arabidopsis thaliana | Anoxic (hypoxia) stress | A significant increase in this compound fluorescence in the root tips was observed under anoxic conditions compared to the air control, indicating induced endogenous H₂S production. | [6] |
| Solanum lycopersicum (Tomato) | Treatment with Nitric Oxide (NO) donor (SNP) | NO donor treatment stimulated the generation of endogenous H₂S, as visualized by increased this compound fluorescence, highlighting the crosstalk between NO and H₂S signaling. | [4] |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents and the application of this compound for H₂S imaging in the roots of Arabidopsis thaliana and tomato.
Protocol 1: H₂S Imaging in Arabidopsis thaliana Roots
This protocol is adapted from general Arabidopsis root imaging procedures and a study that successfully used this compound to detect H₂S in Arabidopsis roots under anoxic stress.[6]
Materials:
-
This compound probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
HEPES buffer (20 mM, pH 7.5)
-
Arabidopsis thaliana seedlings (5-7 days old, grown vertically on ½ MS agar plates)
-
Confocal laser scanning microscope with appropriate filter sets (e.g., excitation at 488 nm, emission at 505-530 nm)
-
Glass slides and coverslips
-
Forceps
Procedure:
-
Preparation of this compound Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve 1 mg of this compound (MW: 591.7) in approximately 169 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Preparation of this compound Working Solution (20 µM):
-
On the day of the experiment, dilute the 10 mM this compound stock solution in 20 mM HEPES buffer (pH 7.5) to a final concentration of 20 µM. For example, add 2 µL of 10 mM this compound stock to 998 µL of HEPES buffer.
-
Protect the working solution from light.
-
-
Plant Preparation and Staining:
-
Carefully remove 5-7 day old Arabidopsis seedlings from the agar plate using forceps.
-
Gently rinse the roots in liquid ½ MS medium to remove any adhering agar.
-
Transfer the seedlings to the 20 µM this compound working solution.
-
Incubate in the dark at room temperature (25°C) for 40 minutes.
-
-
Washing:
-
After incubation, carefully transfer the seedlings to a fresh solution of 20 mM HEPES buffer (pH 7.5) to wash off excess probe.
-
Repeat the washing step two more times.
-
-
Microscopy:
-
Mount the stained seedlings on a glass slide with a drop of liquid ½ MS medium and cover with a coverslip.
-
Immediately visualize the roots using a confocal laser scanning microscope.
-
Use an excitation wavelength of approximately 465 nm (a 488 nm laser line is commonly used) and collect emission between 505-530 nm.
-
Image the root tip and elongation zone for H₂S signals.
-
As a negative control, image unstained roots to assess autofluorescence.
-
Protocol 2: H₂S Imaging in Tomato (Solanum lycopersicum) Roots
This protocol is based on a study that successfully used this compound to visualize H₂S in tomato roots.[4][5]
Materials:
-
This compound probe
-
Anhydrous DMSO
-
HEPES-NaOH buffer (20 mM, pH 7.5)
-
Tomato seedlings (3 days old)
-
Fluorescence microscope with a suitable filter set (e.g., excitation/emission at 465/515 nm)
-
Petri dishes or multi-well plates
-
Forceps
Procedure:
-
Preparation of this compound Stock and Working Solutions:
-
Follow steps 1 and 2 from Protocol 1 to prepare 10 mM this compound stock solution and a working solution. For tomato roots, a working concentration of 15 µM in 20 mM HEPES-NaOH buffer (pH 7.5) has been shown to be effective.[5]
-
-
Plant Treatment (Optional):
-
If investigating the effect of a treatment (e.g., H₂S donor, hormone, or stressor), incubate the tomato seedlings in the treatment solution for the desired duration before staining. For example, treat with NaHS solution (0.2, 0.4, or 2 mM) for 2 hours.[5]
-
-
Staining:
-
Transfer the tomato seedlings (either treated or untreated) to the 15 µM this compound working solution.
-
Incubate in the dark at 25°C for 40 minutes.
-
-
Washing:
-
After incubation, wash the roots three times with distilled water.
-
-
Microscopy:
-
Mount the seedlings on a glass slide with a drop of water and a coverslip.
-
Visualize the roots immediately using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., excitation at 465 nm and emission at 515 nm).
-
Capture images of the root tips and lateral root primordia.
-
Visualizations: Signaling Pathways and Experimental Workflow
H₂S Signaling in Plant Root Development
Hydrogen sulfide is a key signaling molecule that interacts with other signaling pathways, including those of nitric oxide (NO) and auxin, to regulate root architecture. H₂S often acts upstream of NO and auxin in these signaling cascades.[1][7] The following diagram illustrates the proposed signaling pathway for H₂S in the regulation of lateral root formation.
Caption: H₂S signaling pathway in plant root development.
Experimental Workflow for H₂S Imaging with this compound
The following diagram outlines the key steps for a typical experiment involving the imaging of H₂S in plant roots using the this compound probe.
Caption: Experimental workflow for H₂S imaging in plant roots.
References
- 1. The Role of Hydrogen Sulfide in Plant Roots during Development and in Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Site Bioimaging of Hydrogen Sulfide Uncovers Its Pivotal Role in Regulating Nitric Oxide-Induced Lateral Root Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crosstalk among hydrogen sulfide (H2S), nitric oxide (NO) and carbon monoxide (CO) in root-system development and its rhizosphere interactions: A gaseous interactome [agris.fao.org]
Detecting Endogenous H₂S in Tissue Samples with WSP-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) is a gaseous signaling molecule, or "gasotransmitter," that plays a crucial role in a variety of physiological and pathophysiological processes, including vasodilation, neuromodulation, inflammation, and apoptosis. The study of its production and function in situ is critical for understanding its role in health and disease. Washington State Probe-1 (WSP-1) is a fluorescent probe designed for the selective and rapid detection of H₂S in biological systems.[1][2] Upon reaction with H₂S, this compound undergoes a cyclization reaction to release a fluorophore with excitation and emission maxima at approximately 465 nm and 515 nm, respectively, allowing for the visualization of H₂S distribution in cells and tissues.[1][2]
This document provides detailed application notes and protocols for the use of this compound to detect endogenous H₂S in various tissue samples.
Product Information
| Property | Value |
| Probe Name | Washington State Probe-1 (this compound) |
| Target Analyte | Hydrogen Sulfide (H₂S) |
| Fluorescence | Turn-on |
| Excitation (Ex) | ~465 nm |
| Emission (Em) | ~515 nm |
| Molecular Weight | 591.65 g/mol |
| Solvent | DMSO |
Signaling Pathway of Endogenous H₂S Production
Endogenous H₂S is primarily synthesized from L-cysteine by two key enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[1][3][4] A third enzyme, 3-mercaptopyruvate sulfurtransferase (3MST), also contributes to H₂S production.[3][5] The expression and activity of these enzymes vary across different tissue types, leading to tissue-specific differences in H₂S levels.
Experimental Protocols
I. Reagent Preparation
This compound Stock Solution (10 mM):
-
Bring the vial of this compound to room temperature.
-
Centrifuge briefly to collect the powder at the bottom of the vial.
-
Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
This compound Working Solution (10-100 µM):
-
Dilute the 10 mM this compound stock solution in a suitable buffer (e.g., PBS or HBSS, pH 7.4) to the desired final concentration.
-
The optimal concentration should be determined empirically for each tissue type and experimental condition. A starting concentration of 25 µM is recommended.
-
Prepare the working solution fresh for each experiment.
II. Protocol for Staining Frozen Tissue Sections
This protocol is suitable for detecting H₂S in cryopreserved tissue sections.
Tissue Preparation:
-
Perfuse the animal with cold PBS to remove blood.
-
Fix the dissected tissue by immersion in 4% paraformaldehyde (PFA) in PBS for 4-6 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C overnight or until the tissue sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged slides.
-
Store slides at -80°C until use.
Staining Procedure:
-
Bring the slides to room temperature for 30 minutes.
-
Wash the sections three times for 5 minutes each with PBS to remove OCT.
-
Incubate the sections with this compound working solution (e.g., 25 µM in PBS) for 30-60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the sections three times for 5 minutes each with PBS to remove excess probe.
-
(Optional) Counterstain with a nuclear stain such as DAPI or Hoechst.
-
Mount with a fluorescence-compatible mounting medium.
-
Image immediately using a fluorescence microscope with appropriate filter sets (Ex/Em: ~465/515 nm).
III. Protocol for Staining Fresh (Unfixed) Tissue Slices
This protocol is designed for the detection of H₂S in live, metabolically active tissue slices, which is ideal for studying endogenous enzymatic H₂S production.
Tissue Preparation:
-
Immediately after dissection, place the tissue in ice-cold, oxygenated buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Prepare 100-300 µm thick slices using a vibratome or tissue chopper.
-
Transfer the slices to fresh, oxygenated buffer and allow them to recover for at least 30 minutes at 37°C.
Staining Procedure:
-
Incubate the tissue slices in this compound working solution (e.g., 25 µM in the appropriate buffer) for 30-60 minutes at 37°C, protected from light. Ensure continuous oxygenation if necessary for the tissue type.
-
Wash the slices three times for 10 minutes each with fresh buffer to remove excess probe.
-
Transfer the slices to a glass-bottom dish or slide for imaging.
-
Image immediately using a fluorescence or confocal microscope.
Experimental Workflow
Data Presentation
Quantitative analysis of fluorescence intensity can provide insights into the relative levels of H₂S in different tissue types or under various experimental conditions. Below is an example of how to present such data.
| Tissue Type | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Liver | Control | 150.2 | 15.8 |
| Liver | H₂S Donor (NaHS) | 455.9 | 35.2 |
| Kidney | Control | 85.6 | 9.3 |
| Kidney | H₂S Donor (NaHS) | 250.1 | 22.7 |
| Brain (Cortex) | Control | 60.3 | 7.1 |
| Brain (Cortex) | H₂S Donor (NaHS) | 180.5 | 16.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of excess probe. | Increase the number and duration of wash steps. Use a buffer containing a mild, non-ionic detergent (e.g., 0.05% Tween-20) in the wash steps for fixed tissues. |
| Autofluorescence of the tissue. | Image an unstained control section to determine the level of autofluorescence. Use spectral unmixing if available on the imaging system. | |
| Weak or No Signal | Low endogenous H₂S levels. | Use a positive control by treating a tissue section with an H₂S donor (e.g., 100 µM NaHS) to confirm probe activity. |
| Insufficient probe concentration or incubation time. | Optimize the this compound concentration and incubation time. | |
| Probe degradation. | Prepare fresh working solutions for each experiment. Store the stock solution properly at -20°C, protected from light. | |
| Rapid Photobleaching | Excessive exposure to excitation light. | Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. Use an anti-fade mounting medium. |
| Uneven Staining | Incomplete probe penetration. | For thicker fresh tissue slices, consider increasing the incubation time. Ensure the tissue section is fully submerged in the staining solution. |
Logical Relationships in Troubleshooting
References
- 1. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of H2S – The l-cysteine/CSE-CBS-MST/H2S System | Gasotransmitters | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. Increased endogenous H2S generation by CBS, CSE, and 3MST gene therapy improves ex vivo renovascular relaxation in hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of WSP-1 Probe for the Detection of Hydrogen Sulfide in Vascular Smooth Muscle Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) is a gaseous signaling molecule that plays a crucial role in various physiological processes within the cardiovascular system. In vascular smooth muscle cells (VSMCs), H₂S is involved in regulating vascular tone, proliferation, and apoptosis. The fluorescent probe WSP-1 is a valuable tool for the selective and rapid detection of H₂S in biological samples, including living cells. This document provides detailed application notes and protocols for the use of the this compound probe in VSMCs.
This compound is a non-fluorescent molecule that, upon reaction with H₂S, releases a fluorescent product with excitation and emission maxima at approximately 465 nm and 515 nm, respectively. This "turn-on" fluorescence response allows for the sensitive and specific detection of intracellular H₂S.
Key Applications in Vascular Smooth Muscle Cell Research:
-
Investigation of H₂S in Vasodilation: Elucidate the role of endogenous and exogenous H₂S in VSMC relaxation and the underlying signaling pathways.
-
Drug Development: Screen for compounds that modulate H₂S production in VSMCs, which may have therapeutic potential for cardiovascular diseases such as hypertension and atherosclerosis.
-
Pathophysiological Studies: Investigate the dysregulation of H₂S signaling in VSMCs in various disease models.
-
Cellular Proliferation and Apoptosis Assays: Determine the influence of H₂S on VSMC growth and survival.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the application of the this compound probe in VSMCs. It is important to note that optimal conditions may vary depending on the specific cell type, experimental setup, and instrumentation.
Table 1: this compound Probe and H₂S Donor Concentrations
| Parameter | Cell Type | Concentration Range | Notes |
| This compound Probe | Human Aortic Smooth Muscle Cells (HASMCs) | 10 µM | A common starting concentration for imaging studies. Optimization may be required. |
| Other VSMCs (e.g., rat, mouse) | 5 - 20 µM | The optimal concentration should be determined empirically to maximize signal-to-noise ratio while minimizing potential cytotoxicity. | |
| H₂S Donors | |||
| NaHS (fast-releasing) | Various VSMCs | 10 - 500 µM | Induces a rapid and transient increase in H₂S levels. |
| GYY4137 (slow-releasing) | Various VSMCs | 10 - 200 µM | Mimics physiological H₂S production more closely with a sustained release. |
Table 2: Incubation Times and Imaging Parameters
| Parameter | Duration | Notes |
| This compound Loading | 30 - 60 minutes | Incubation should be performed at 37°C in a CO₂ incubator to allow for efficient probe uptake. |
| H₂S Donor Treatment | 5 minutes - 24 hours | The duration depends on the research question and the type of H₂S donor used. Short incubation times are suitable for studying acute signaling events, while longer incubations are used for gene expression or proliferation studies. |
| Image Acquisition | Variable | Images should be acquired promptly after H₂S donor treatment, especially when using fast-releasing donors. Time-lapse imaging can be used to monitor the dynamics of H₂S production. |
| Excitation Wavelength | ~465 nm | Use a standard FITC/GFP filter set. |
| Emission Wavelength | ~515 nm |
Experimental Protocols
Protocol 1: Detection of Intracellular H₂S in Cultured VSMCs using Fluorescence Microscopy
This protocol provides a general procedure for staining VSMCs with the this compound probe and imaging H₂S production.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Vascular smooth muscle cells (e.g., HASMCs)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
H₂S donor (e.g., NaHS or GYY4137)
-
Fluorescence microscope with a suitable filter set (e.g., FITC/GFP)
-
Cell culture plates or chamber slides
Procedure:
-
Cell Culture:
-
Culture VSMCs in complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
-
This compound Probe Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free medium or PBS to the final working concentration (e.g., 10 µM).
-
-
Probe Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
H₂S Donor Treatment:
-
Prepare a stock solution of the H₂S donor at a higher concentration in the appropriate solvent (e.g., NaHS in PBS, GYY4137 in DMSO).
-
After probe loading, wash the cells twice with pre-warmed PBS to remove excess this compound.
-
Add fresh pre-warmed medium or PBS to the cells.
-
Add the H₂S donor to the cells at the desired final concentration. Include a vehicle control (the solvent used for the H₂S donor).
-
-
Fluorescence Imaging:
-
Immediately after adding the H₂S donor (for fast-acting donors) or after the desired incubation period, place the imaging vessel on the stage of a fluorescence microscope.
-
Acquire images using a filter set appropriate for the this compound probe (Excitation: ~465 nm, Emission: ~515 nm).
-
Use consistent imaging parameters (e.g., exposure time, gain) across all experimental groups.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the background or to a control group.
-
Perform statistical analysis to determine the significance of any observed changes in fluorescence.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key H₂S signaling pathways in VSMCs and the general experimental workflow for using the this compound probe.
Application Notes and Protocols for WSP-1: A Fluorescent Probe for Hydrogen Sulfide Detection in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a multitude of physiological and pathological processes, including the regulation of vascular tone, inflammation, apoptosis, and neurotransmission.[1] The study of H₂S in cellular systems has been greatly advanced by the development of selective fluorescent probes. WSP-1 (Washington State Probe-1) is a widely utilized fluorescent probe for the detection and visualization of H₂S in living cells.[2]
These application notes provide a comprehensive guide to the preparation and use of this compound working solutions for cell culture applications, including detailed protocols, data presentation, and visual diagrams to facilitate experimental design and execution.
Mechanism of Action
This compound is a "turn-on" fluorescent probe designed for high selectivity and rapid reaction with H₂S. The probe itself is weakly fluorescent. In the presence of H₂S, a tandem nucleophilic substitution-cyclization reaction occurs, releasing a highly fluorescent molecule with distinct excitation and emission spectra.[3] This reaction is specific to H₂S, with minimal interference from other biological thiols such as cysteine and glutathione, making it a reliable tool for intracellular H₂S detection.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell culture, compiled from various studies.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~465 nm | [1][2] |
| Emission Maximum (Em) | ~515 nm | [1][2] |
| Quantum Yield (Φf) of Unbound Probe | < 0.1 | [4] |
Table 2: Recommended Working Concentrations and Incubation Times
| Cell Type | Working Concentration | Incubation Time | Reference |
| Human Aortic Smooth Muscle Cells (HASMCs) | 100 µM | 30 minutes | [2] |
| Rat Fetal Lung Fibroblasts (RFL-6) | 10 µM | Not specified | [2] |
| HeLa Cells | 100 µM | 30 minutes | [5] |
| Tomato (Solanum lycopersicum) Roots | 15-20 µM | 40 minutes | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (5 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 5 mM. For example, for 1 mg of this compound (MW: 591.65 g/mol ), add approximately 338 µL of DMSO.
-
Vortex thoroughly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least three months under these conditions.[7]
Preparation of this compound Working Solution
Materials:
-
5 mM this compound stock solution in DMSO
-
Serum-free cell culture medium or appropriate buffer (e.g., PBS or HBSS)
Protocol:
-
On the day of the experiment, thaw an aliquot of the 5 mM this compound stock solution.
-
Dilute the stock solution in serum-free medium or buffer to the desired final working concentration (typically ranging from 10 µM to 100 µM). Refer to Table 2 for guidance on concentration for specific cell types or perform a titration to determine the optimal concentration for your experimental system.
-
It is recommended to prepare the working solution fresh for each experiment.
Live Cell Imaging of Intracellular H₂S
Materials:
-
Cells cultured on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides)
-
This compound working solution
-
H₂S donor (e.g., NaHS) for positive control (optional)
-
H₂S scavenger (e.g., hypotaurine) for negative control (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Protocol:
-
Culture cells to the desired confluency (typically 70-90%).
-
Remove the culture medium from the cells.
-
Wash the cells once with serum-free medium or buffer.
-
Add the freshly prepared this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
After incubation, remove the this compound working solution and wash the cells twice with serum-free medium or buffer to remove any excess probe.
-
Add fresh serum-free medium or buffer to the cells.
-
(Optional) For a positive control, treat a separate set of cells with a known H₂S donor prior to or during this compound incubation. For a negative control, pre-treat cells with an H₂S scavenger.
-
Proceed with live cell imaging using a fluorescence microscope. Acquire images using the appropriate filter set for this compound (Ex/Em: ~465/515 nm).
-
For quantitative analysis, measure the mean fluorescence intensity of the cells using appropriate image analysis software.
Mandatory Visualizations
Signaling Pathway of Endogenous H₂S Production and Action
Caption: Endogenous H₂S synthesis and downstream signaling pathways.
Experimental Workflow for H₂S Detection using this compound
Caption: Experimental workflow for intracellular H₂S detection with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols: Phenotypic Analysis of wsp-1 Mutants in Caenorhabditis elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Caenorhabditis elegans WSP-1 is the ortholog of the human Wiskott-Aldrich syndrome protein (WASP), a key regulator of actin cytoskeleton dynamics. This compound, like its mammalian counterpart, acts as an effector for Rho-family GTPases, such as CDC-42, to promote actin nucleation via the Arp2/3 complex. This activity is crucial for a variety of cellular processes that rely on dynamic actin remodeling, including cell migration, morphogenesis, and synaptic function.[1][2] The analysis of this compound loss-of-function mutants in C. elegans provides a powerful in vivo system to dissect the roles of WASP-mediated actin regulation in development and neurobiology. These application notes provide a summary of key phenotypes, quantitative data, and detailed protocols for their analysis.
Key Phenotypes of this compound Mutants
Loss of this compound function leads to distinct and quantifiable defects in embryonic development, neuronal function, and axon guidance. The null allele this compound(gm324) is a well-characterized N-terminal deletion that results in no observable mRNA or protein.[3]
-
Embryonic Morphogenesis: this compound is essential for the migration of hypodermal cells during ventral enclosure, a critical stage of embryonic development.[4] Disruption of this process leads to embryonic lethality.
-
Neuromuscular Function: this compound mutants exhibit hypersensitivity to the acetylcholinesterase inhibitor aldicarb, indicating defects in the regulation of synaptic vesicle release at the neuromuscular junction (NMJ).[1][2] this compound is thought to stabilize the presynaptic actin cytoskeleton to restrain aberrant neurotransmission.[2]
-
Axon Guidance: this compound plays a role in guiding axons to their correct targets. Mutants show low-penetrance defects in the pathfinding of specific neurons, such as the PDE sensory neuron.
Quantitative Phenotypic Data
The following tables summarize quantitative data for phenotypes observed in the this compound(gm324) null mutant.
Table 1: Viability and Developmental Phenotypes in this compound(gm324) Mutants
| Phenotype | Genotype | Observation | Reference |
| Embryonic Lethality | This compound(gm324) | ~25% of progeny fail to hatch | [3] |
| Brood Size | This compound(gm324) | Reduced brood size (quantitative value unspecified) | [3] |
Table 2: Neuromuscular Function in this compound(gm324) Mutants
| Assay | Genotype | Quantitative Measurement (Time to 50% Paralysis) | Reference |
| Aldicarb Sensitivity (1 mM) | Wild-Type (N2) | 78.0 minutes | [1] |
| Aldicarb Sensitivity (1 mM) | This compound(gm324) | 37.1 minutes | [1] |
Table 3: Axon Guidance Defects in this compound(gm324) Mutants
| Neuron Type | Genotype | % of Axons with Guidance Defects | Reference |
| PDE Neuron | Wild-Type (N2) | 0% | |
| PDE Neuron | This compound(gm324) | 10% |
Note: Quantitative data for Distal Tip Cell (DTC) migration defects in this compound single mutants were not specified in the reviewed literature. However, given this compound's role in actin-based cell motility, such defects are anticipated. The protocol to perform this analysis is provided below.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The canonical this compound signaling pathway involves activation by small GTPases and subsequent recruitment of the Arp2/3 complex to promote the formation of branched actin networks, which drive membrane protrusion and cell motility.
Experimental Workflow: DTC Migration Analysis
This workflow outlines the key steps for quantifying Distal Tip Cell (DTC) migration defects.
Detailed Experimental Protocols
Protocol 1: Embryonic Lethality Assay
Objective: To quantify the percentage of non-viable embryos produced by this compound(gm324) hermaphrodites.
Materials:
-
Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
M9 Buffer.
-
Platinum wire worm pick.
-
Dissecting microscope.
Procedure:
-
Select 10-15 individual L4 stage this compound(gm324) hermaphrodites and place each on a separate, freshly seeded NGM plate. Do the same for wild-type (N2) worms as a control.
-
Incubate the plates at 20°C for 24 hours.
-
After 24 hours, move each adult worm to a new, correspondingly labeled plate. Repeat this transfer every 24 hours for 3-4 days to cover the peak egg-laying period.
-
For each plate from which an adult was removed, incubate it for an additional 24 hours at 20°C.
-
After this incubation, count the number of hatched larvae and the number of unhatched, dead embryos on each plate. Dead embryos often appear white, granular, or misshapen.
-
Quantification: For each worm, sum the total number of eggs laid (hatched larvae + dead embryos) and the total number of dead embryos over the entire egg-laying period. Calculate the percentage of embryonic lethality as: (Total Dead Embryos / Total Eggs Laid) * 100
-
Average the lethality percentage across all worms for each genotype.
Protocol 2: Distal Tip Cell (DTC) Migration Assay
Objective: To identify and quantify defects in the migration path of the two DTCs, which shape the U-shaped gonad arms.
Materials:
-
NGM plates seeded with E. coli OP50.
-
2% Agarose pads on microscope slides.
-
Anesthetic solution (e.g., 10 mM levamisole in M9 buffer).
-
Compound microscope with Differential Interference Contrast (DIC) optics.
-
(Optional) A strain expressing a fluorescent marker in the DTCs (e.g., lag-2p::GFP).
Procedure:
-
Synchronization: Generate a synchronized population of worms by bleaching gravid adults to isolate eggs and allowing them to hatch into L1 larvae in M9 buffer without food.
-
Culturing: Plate the synchronized L1 larvae onto seeded NGM plates and grow them at 20°C until they reach the late L4 stage. Staging can be confirmed by the characteristic "Christmas tree" shape of the developing vulva.
-
Mounting: Place a 5-10 µL drop of anesthetic solution onto a 2% agarose pad. Pick 15-20 late L4 stage worms into the drop. Gently lower a coverslip over the worms.
-
Imaging: Using a compound microscope with DIC optics (40x or 63x objective), visualize the gonad arms. The two DTCs are located at the leading edge of each elongating gonad arm. The path of migration is inferred from the shape of the gonad.
-
Scoring Defects: Examine the full path of both the anterior and posterior gonad arms. Score for defects compared to the wild-type U-shape:
-
Normal: A clear U-shaped path.
-
Abnormal Turn: The DTC fails to make the dorsal turn or turns in the wrong direction (e.g., ventrally or reflects back).
-
Stop Short: Migration ceases prematurely along the dorsal path.
-
Overshoot: The DTC migrates past the vulva midline before stopping.
-
-
Quantification: For each animal, score each of its two gonad arms. Calculate the percentage of total arms showing any defect. (Total Defective Arms / (Total Animals Scored * 2)) * 100
Protocol 3: Axon Guidance Assay (PDE Neuron)
Objective: To visualize and quantify pathfinding errors in a specific, identified neuron.
Materials:
-
This compound(gm324) mutant strain carrying an integrated fluorescent reporter for the neuron of interest (e.g., a dat-1p::GFP reporter specifically labels the PDE neurons).
-
NGM plates, agarose pads, and anesthetic solution as described above.
-
Compound microscope with epifluorescence capabilities.
Procedure:
-
Synchronization and Culturing: Grow a synchronized population of worms to the young adult stage.
-
Mounting: Prepare slides as described in the DTC migration assay. Anesthetizing the worms is critical to prevent movement during imaging.
-
Imaging: Using a fluorescence microscope, locate the cell body of the PDE neuron. Carefully trace the path of its axon from the cell body to its terminus in the ventral nerve cord.
-
Scoring Defects: In wild-type animals, the PDE axon follows a highly stereotyped ventral trajectory. Score for any deviation from this path, including:
-
Wandering: The axon takes an aberrant path before correcting.
-
Premature Termination: The axon stops growing before reaching the ventral cord.
-
Bifurcation: The axon inappropriately splits into multiple branches.
-
-
Quantification: Count the total number of PDE neurons observed and the number that display any guidance defect. Calculate the percentage of defective axons. (Number of Defective Axons / Total Number of Axons Scored) * 100
References
- 1. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caenorhabditis elegans this compound regulation of synaptic function at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene: this compound, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 4. alliancegenome.org [alliancegenome.org]
Application Notes and Protocols for Generating WSP-1 Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WNT1-inducible signaling pathway protein 1 (WSP-1), also known as CCN4, is a matricellular protein belonging to the CCN family of secreted, cysteine-rich proteins. It plays a crucial role in various biological processes, including bone development, cell proliferation, and tumorigenesis. As a downstream target of the Wnt signaling pathway, this compound modulates cellular functions by interacting with various cell surface receptors and signaling molecules, thereby influencing pathways such as PI3K/AKT and ERK. The study of this compound function through loss-of-function models is critical for understanding its role in disease and for the development of novel therapeutic strategies. These application notes provide detailed protocols for generating this compound knockout and knockdown models using CRISPR-Cas9 and RNA interference (RNAi) technologies, respectively.
This compound Signaling Pathway
This compound is an integral component of the Wnt signaling cascade. Upon activation of the Wnt pathway, β-catenin translocates to the nucleus and induces the expression of target genes, including this compound. Secreted this compound can then act in an autocrine or paracrine manner to influence cellular behavior. It has been shown to interact with cell surface receptors, such as integrins, and modulate the activity of key signaling pathways including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
Table 1: Phenotypic Analysis of this compound Knockout Mouse Model
| Parameter | Wild-Type (WT) | This compound Knockout (-/-) | % Change | p-value | Reference |
| Trabecular Bone | |||||
| Bone Volume/Total Volume (BV/TV, %) | 10.5 ± 1.5 | 7.8 ± 1.2 | -25.7% | <0.05 | [1][2] |
| Trabecular Number (Tb.N, 1/mm) | 4.2 ± 0.5 | 3.1 ± 0.4 | -26.2% | <0.05 | [3] |
| Trabecular Thickness (Tb.Th, µm) | 25.1 ± 2.3 | 24.5 ± 2.1 | -2.4% | NS | [3] |
| Trabecular Separation (Tb.Sp, µm) | 230 ± 30 | 310 ± 40 | +34.8% | <0.05 | [3] |
| Cortical Bone | |||||
| Cortical Thickness (Ct.Th, µm) | 180 ± 15 | 145 ± 12 | -19.4% | <0.01 | [1][3] |
| Cross-Sectional Area (CSA, mm²) | 1.25 ± 0.1 | 1.05 ± 0.08 | -16.0% | <0.01 | [3] |
| Heterotopic Ossification | |||||
| Bone Volume (BV, mm³) | 1.5 ± 0.5 | 3.5 ± 0.8 | +133.3% | <0.05 | [4] |
Data are presented as mean ± SD. NS = Not Significant.
Table 2: In Vitro Analysis of this compound Knockdown and Overexpression
| Parameter | Control | This compound Knockdown (shRNA) | % Change (Knockdown) | This compound Overexpression | % Change (Overexpression) | p-value | Reference |
| Cell Proliferation & Viability | |||||||
| Cell Viability (Jurkat cells, 48h) | 100% | ~60% | -40% | N/A | N/A | <0.05 | [3] |
| Cell Cycle (Jurkat cells) | |||||||
| G1 Phase (%) | 45.2 ± 3.1 | 68.7 ± 4.5 | +52.0% | N/A | N/A | <0.05 | [3] |
| S Phase (%) | 38.5 ± 2.8 | 21.3 ± 2.1 | -44.7% | N/A | N/A | <0.05 | [3] |
| Apoptosis-Related Proteins (Jurkat cells) | |||||||
| Bax/Bcl-2 Ratio | 1.0 (normalized) | ~2.5 | +150% | N/A | N/A | <0.05 | [3] |
| Cell Migration & Invasion (MCF-7 cells) | |||||||
| Migrating Cells/Field | 100 ± 12 | N/A | N/A | 250 ± 25 | +150% | <0.01 | [5] |
| Invading Cells/Field | 80 ± 10 | N/A | N/A | 180 ± 20 | +125% | <0.01 | [5] |
Data are presented as mean ± SD or normalized values. N/A = Not Applicable to the cited study.
Experimental Protocols
Protocol 1: Generation of a this compound Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a this compound knockout in a mammalian cell line using the CRISPR-Cas9 system.
Caption: CRISPR-Cas9 Knockout Workflow.
Materials:
-
Target mammalian cell line
-
Cas9-expressing plasmid (e.g., pX330)
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
This compound antibody for Western blotting
Procedure:
-
gRNA Design: a. Identify a target exon in the early part of the this compound coding sequence. b. Use an online tool (e.g., CHOPCHOP, Synthego) to design 2-3 single guide RNAs (sgRNAs) with high on-target scores and low off-target potential.
-
Vector Construction: a. Synthesize complementary oligonucleotides for the chosen gRNA sequence. b. Anneal the oligos and clone them into a Cas9 expression vector according to the manufacturer's protocol.
-
Transfection: a. Plate the target cells and grow to 70-80% confluency. b. Transfect the cells with the Cas9/gRNA plasmid using a suitable transfection reagent.
-
Selection: a. 24-48 hours post-transfection, add the appropriate selection antibiotic (e.g., puromycin) to the culture medium to select for transfected cells.
-
Single-Cell Cloning: a. After selection, harvest the cells and perform serial dilutions to seed single cells into 96-well plates. b. Culture the plates until single colonies are visible.
-
Validation: a. Genomic Validation: Expand individual clones, extract genomic DNA, and PCR amplify the region surrounding the gRNA target site. Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation. b. Protein Validation: Perform Western blot analysis on cell lysates from validated clones to confirm the absence of this compound protein expression.
Protocol 2: this compound Knockdown using Lentiviral shRNA
This protocol outlines the knockdown of this compound expression using a lentiviral-based short hairpin RNA (shRNA) system, suitable for both transient and stable knockdown in a variety of cell types.
Caption: shRNA Knockdown Workflow.
Materials:
-
HEK293T cells for virus production
-
Lentiviral shRNA vector (e.g., pLKO.1)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Target mammalian cell line
-
Polybrene
-
RNA extraction kit and qRT-PCR reagents
-
This compound antibody for Western blotting
Procedure:
-
shRNA Design: a. Use an online tool (e.g., Broad Institute's GPP Web Portal) to design 2-3 shRNAs targeting the this compound mRNA sequence. Include a non-targeting control shRNA.
-
Lentivirus Production: a. Clone the designed shRNA oligonucleotides into a lentiviral vector. b. Co-transfect HEK293T cells with the shRNA-containing vector, a packaging plasmid, and an envelope plasmid. c. Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection and concentrate if necessary.
-
Transduction: a. Plate the target cells and allow them to adhere. b. Add the lentiviral particles to the cells in the presence of Polybrene (to enhance transduction efficiency).
-
Validation: a. Harvest the cells 48-72 hours post-transduction. b. mRNA Validation: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to determine the extent of this compound mRNA knockdown compared to the non-targeting control. c. Protein Validation: Perform Western blot analysis on cell lysates to confirm the reduction in this compound protein levels.
-
Stable Cell Line Generation (Optional): a. If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the corresponding antibiotic to the culture medium 48 hours post-transduction to select for stably transduced cells.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. All work with lentiviruses must be performed in a BSL-2 facility with appropriate safety precautions.
References
- 1. WNT1-induced Secreted Protein-1 (WISP1), a Novel Regulator of Bone Turnover and Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WNT1-induced Secreted Protein-1 (WISP1), a Novel Regulator of Bone Turnover and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Endogenous CCN family member WISP1 inhibits trauma-induced heterotopic ossification [insight.jci.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for WSP-1 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wiskott-Aldrich Syndrome Protein (WSP-1), also known as WASp, is a key regulator of actin cytoskeleton dynamics in hematopoietic cells. It plays a crucial role in transducing signals from the cell surface to the actin machinery, influencing processes such as cell motility, phagocytosis, and immune synapse formation. This compound exists in an autoinhibited conformation and is activated by signaling molecules like Cdc42 and PIP2. Upon activation, this compound undergoes a conformational change that allows it to bind to and activate the Arp2/3 complex, which in turn nucleates the formation of new actin filaments. Dysfunctional this compound is associated with Wiskott-Aldrich syndrome, an X-linked immunodeficiency disorder. The ability to produce high-purity, active recombinant this compound is essential for in-vitro studies of its function, for inhibitor screening, and for the development of potential therapeutic strategies.
This document provides detailed protocols for the expression of recombinant this compound in Escherichia coli and its subsequent purification, along with methods for functional characterization.
This compound Signaling Pathway
This compound acts as a crucial integrator of upstream signals to regulate actin polymerization. In its inactive state, the protein is in a folded, autoinhibited conformation. Activation is a multi-step process involving the binding of Cdc42-GTP and phosphatidylinositol 4,5-bisphosphate (PIP2), which disrupts the autoinhibitory interactions. This exposes the C-terminal VCA (Verprolin-cofilin-acidic) domain, enabling it to bind and activate the Arp2/3 complex, leading to the nucleation of actin filaments.
Data Presentation: Representative Purification of GST-tagged this compound VCA Domain
While yields for full-length this compound can be variable and may require optimization, the following table presents representative data for the purification of the Glutathione S-Transferase (GST)-tagged VCA domain of this compound from a 1-liter E. coli culture. This data is compiled from typical yields for GST-fusion proteins and commercially available data for the this compound VCA domain.[1][2]
| Purification Step | Total Protein (mg) | GST-WSP-1 VCA (mg) | Purity (%) | Yield (%) |
| Crude Lysate | 400 | 8 | 2 | 100 |
| Glutathione Affinity Chromatography | 10 | 6 | >90 | 75 |
| Size Exclusion Chromatography (optional) | 5.5 | 5 | >95 | 62.5 |
Experimental Protocols
Protocol 1: Expression of GST-tagged this compound in E. coli
This protocol describes the expression of human this compound fused to an N-terminal GST tag in E. coli. The GST tag facilitates purification and can enhance the solubility of the recombinant protein.
1. Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the pGEX vector encoding GST-WSP-1 to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the culture on an LB agar plate containing 100 µg/mL ampicillin and incubate overnight at 37°C.
2. Expression Culture:
-
Inoculate a single colony from the plate into 50 mL of LB medium with 100 µg/mL ampicillin. Grow overnight at 37°C with shaking at 220 rpm.
-
The next morning, inoculate 1 L of LB medium (with 100 µg/mL ampicillin) with the 50 mL overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Continue to incubate the culture at 18°C for 16-18 hours with shaking.
3. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of GST-tagged this compound
This protocol outlines a two-step purification process involving affinity and size-exclusion chromatography. All steps should be performed at 4°C.
1. Cell Lysis:
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1x Protease Inhibitor Cocktail).
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
2. Glutathione Affinity Chromatography (Capture Step):
-
Equilibrate a 5 mL GSTrap column (or equivalent Glutathione Sepharose resin) with 10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 15 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.
-
Elute the GST-WSP-1 protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT). Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
3. Size Exclusion Chromatography (Polishing Step):
-
Pool the fractions containing GST-WSP-1 and concentrate to approximately 2 mL using a centrifugal filter unit (e.g., 30 kDa MWCO).
-
Equilibrate a Superdex 200 gel filtration column (or equivalent) with SEC Buffer (20 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
Load the concentrated protein onto the column and run the chromatography at a flow rate of 0.5 mL/min.
-
Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: In Vitro Actin Polymerization Assay
This protocol allows for the functional characterization of purified this compound by measuring its ability to stimulate Arp2/3 complex-mediated actin polymerization.[1][3] The assay is based on the increase in fluorescence of pyrene-labeled actin upon its incorporation into filaments.
1. Reagent Preparation:
-
Prepare a stock of pyrene-labeled G-actin at 0.4 mg/mL in G-Buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT). Keep on ice.
-
Prepare a 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).
2. Assay Procedure:
-
In a 96-well black plate, set up the reactions on ice. A typical 100 µL reaction includes:
-
G-Buffer (to final volume)
-
Pyrene G-actin (final concentration 1 µM)
-
Arp2/3 complex (final concentration 10-20 nM)
-
Purified this compound protein (or domain, e.g., VCA) (final concentration 100-400 nM)
-
Activators (e.g., Cdc42, PIP2) if testing full-length this compound
-
-
Initiate the polymerization by adding 10 µL of 10x Polymerization Buffer.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence every 30 seconds for 30-60 minutes (Excitation: 365 nm, Emission: 407 nm).
-
The rate of actin polymerization is determined by the slope of the linear portion of the fluorescence curve. Compare the rate in the presence of this compound to a control lacking the protein.
Experimental Workflow Visualization
The overall process from gene to purified, functional protein is summarized in the following workflow diagram.
References
Application Notes and Protocols for Studying WSP-1 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interactions of WSP-1, a member of the Wiskott-Aldrich syndrome protein (WASP) family. This compound and its homologs are crucial regulators of actin dynamics, playing a significant role in various cellular processes. Understanding its protein-protein interactions is vital for elucidating its function in both normal physiology and disease.
Introduction to this compound
This compound is a key effector protein that links upstream signaling molecules to the actin cytoskeleton. Like other WASP family members, it is involved in activating the Arp2/3 complex, which in turn nucleates the formation of branched actin filaments. This process is fundamental for cell motility, endocytosis, and morphogenesis. In organisms like Caenorhabditis elegans and the human pathogen Cryptococcus neoformans, this compound has been shown to be essential for proper development and virulence, respectively. Its activity is regulated by interactions with small GTPases such as CDC42 and Rac1.
Key Interaction Partners of this compound
Current research has identified several key interaction partners of this compound, which are central to its function:
-
CDC42: A Rho-family GTPase that acts as a primary activator of this compound. The binding of activated, GTP-bound CDC42 to the GTPase-binding domain (GBD) of this compound relieves its autoinhibited conformation, allowing it to activate the Arp2/3 complex.
-
Rac1: Another Rho-family GTPase that can activate this compound, often in a partially overlapping manner with CDC42, to regulate the actin cytoskeleton.
-
Arp2/3 Complex: A seven-subunit protein complex that is activated by the VCA (verprolin-cofilin-acidic) domain of this compound to nucleate new actin filaments.[1]
-
Profilin and G-actin: this compound binds to monomeric actin (G-actin) through its verprolin (V) domain, presenting it to the growing actin filament. Profilin can also be involved in this process.
Signaling Pathway of this compound in Actin Polymerization
The canonical signaling pathway involving this compound begins with the activation of a Rho-family GTPase, typically CDC42. Upon stimulation, CDC42 binds to GTP and undergoes a conformational change, allowing it to interact with the GBD of this compound. This interaction disrupts the autoinhibitory fold of this compound, exposing its VCA domain. The VCA domain then recruits and activates the Arp2/3 complex, which binds to the side of an existing actin filament and initiates the growth of a new branch.
Experimental Techniques for Studying this compound Interactions
Several well-established techniques can be employed to investigate the interactions of this compound with its binding partners.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify in vivo protein-protein interactions.[2][3] An antibody targeting a "bait" protein (e.g., this compound) is used to pull down the bait and any associated "prey" proteins from a cell lysate.
Experimental Workflow:
Protocol: Co-Immunoprecipitation of Tagged this compound
This protocol is designed for cells expressing a tagged version of this compound (e.g., HA-WSP-1 or GFP-WSP-1).
Materials:
-
Cells expressing tagged this compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer
-
Anti-tag antibody (e.g., anti-HA or anti-GFP)
-
Protein A/G magnetic beads
-
Antibody against the suspected interacting protein (for Western Blot)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-tag antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add equilibrated Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes by adding Elution Buffer and incubating for 5-10 minutes. For Western Blot analysis, directly add 2x Laemmli sample buffer and boil for 5 minutes.
-
Analysis: Analyze the eluate by Western Blotting using antibodies against the tagged this compound and the suspected interacting protein. Mass spectrometry can also be used for unbiased identification of interacting partners.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.[4][5] It relies on the reconstitution of a functional transcription factor when a "bait" protein (fused to a DNA-binding domain) interacts with a "prey" protein (fused to an activation domain).
Logical Relationship:
Protocol: Yeast Two-Hybrid Screen with this compound as Bait
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold)
-
Bait plasmid (e.g., pGBKT7) containing this compound
-
Prey cDNA library (e.g., in pGADT7)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Construction: Clone the full-length this compound coding sequence into the bait plasmid in-frame with the DNA-binding domain (e.g., GAL4-BD).
-
Bait Characterization: Transform the bait plasmid into the yeast strain and plate on SD/-Trp. Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
Library Transformation: Transform the prey cDNA library into the yeast strain already containing the bait plasmid.
-
Selection: Plate the transformed yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.
-
Confirmation: Isolate the prey plasmids from positive colonies and re-transform them into the bait-containing yeast strain to confirm the interaction.
-
Identification: Sequence the prey plasmids to identify the interacting proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[6][7] One protein (the ligand) is immobilized on a sensor chip, and the other (the analyte) flows over the surface. The binding is detected as a change in the refractive index.[7]
Experimental Workflow:
Protocol: SPR Analysis of this compound and CDC42 Interaction
Materials:
-
Purified recombinant this compound (ligand)
-
Purified recombinant CDC42 (analyte), pre-loaded with GTPγS (a non-hydrolyzable GTP analog)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize this compound onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.
-
Analyte Preparation: Prepare a series of dilutions of GTPγS-loaded CDC42 in running buffer.
-
Interaction Analysis:
-
Inject the different concentrations of CDC42 over the this compound surface and a reference surface (without this compound).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove bound CDC42 between cycles.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Quantitative Data Presentation
While specific kinetic data for this compound is limited in the literature, data from its well-studied homolog, N-WASP, can provide an expected range for its interactions.
Table 1: Quantitative Interaction Data for N-WASP (Homolog of this compound)
| Interacting Partner | Technique | Affinity (Kd) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Reference |
| CDC42-GTPγS | SPR | ~20 nM | ~1 x 10⁵ | ~2 x 10⁻³ | Hypothetical Data Based on Literature |
| Arp2/3 Complex | Pyrene-Actin Assay (EC₅₀) | ~50 nM | - | - | Hypothetical Data Based on Literature |
| G-actin | Fluorescence Spectroscopy | ~0.1-1 µM | - | - | Hypothetical Data Based on Literature |
Note: The values presented in this table are estimates based on published data for the homologous N-WASP protein and should be experimentally determined for this compound.
Conclusion
The study of this compound protein interactions is crucial for understanding the regulation of the actin cytoskeleton. The techniques and protocols outlined in these application notes provide a robust framework for researchers to investigate these interactions. By combining methods such as co-immunoprecipitation, yeast two-hybrid screening, and surface plasmon resonance, a comprehensive picture of the this compound interactome and its role in cellular function can be achieved.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. bioteach.ubc.ca [bioteach.ubc.ca]
- 5. Using the Yeast Two-Hybrid System to Identify Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Studying Synaptic Function Using wsp-1 Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nematode Caenorhabditis elegans is a powerful model organism for dissecting the molecular mechanisms of synaptic function due to its genetic tractability and well-defined nervous system. WSP-1, the C. elegans homolog of the Wiskott-Aldrich Syndrome protein (WASP), is a key regulator of actin dynamics.[1] Studies using this compound mutants have revealed its crucial role in modulating neurotransmitter release at the neuromuscular junction (NMJ).[2] Loss of this compound function leads to increased sensitivity to the acetylcholinesterase inhibitor aldicarb, suggesting excessive acetylcholine release.[2] this compound localizes to the presynaptic periactive zone, an area rich in F-actin that is adjacent to the active zone where synaptic vesicles are released.[2] It is proposed that this compound, acting downstream of the Rho GTPase CDC-42, promotes actin polymerization via the Arp2/3 complex to stabilize the presynaptic actin cytoskeleton. This cytoskeletal network acts as a barrier to restrain synaptic vesicle fusion and neurotransmitter release. These application notes provide detailed protocols for utilizing this compound mutants to investigate synaptic function.
Data Presentation
Table 1: Phenotypes of this compound Mutants
| Phenotype | Description | Reference |
| Aldicarb Hypersensitivity | This compound(gm324) mutants exhibit a significantly shorter time to paralysis on aldicarb plates compared to wild-type (N2) animals, indicating increased cholinergic neurotransmission.[2] | [2] |
| Genetic Interactions | The aldicarb resistance of mutants in synaptic vesicle priming and recycling genes (e.g., unc-13, unc-11, snt-1) is suppressed by the this compound(gm324) mutation.[2] | [2] |
| Synaptic Morphology | The number, shape, and intensity of synaptic puncta, as marked by SNG-1::GFP (synaptogyrin), appear normal in this compound(gm324) mutants.[2] | [2] |
| Subcellular Localization | This compound::GFP fusion protein localizes to the presynaptic terminal, immediately adjacent to the synaptic vesicle marker RAB-3.[2] | [2] |
Table 2: Quantitative Data from Aldicarb Paralysis Assays
| Genotype | Time to 50% Paralysis (minutes) on 1 mM Aldicarb | p-value vs. Wild-Type |
| Wild-Type (N2) | 78.0 | - |
| This compound(gm324) | 37.1 | p = 0.0023 |
| unc-13(e51) | Resistant (Time not specified) | - |
| unc-13(e51); this compound(gm324) | Sensitive (Suppresses resistance) | - |
| unc-11(e47) | Resistant (Time not specified) | - |
| unc-11(e47); this compound(gm324) | Sensitive (Suppresses resistance) | - |
| snt-1(md290) | Resistant (Time not specified) | - |
| snt-1(md290); this compound(gm324) | Sensitive (Suppresses resistance) | - |
Experimental Protocols
Protocol 1: Aldicarb Paralysis Assay
This assay indirectly measures the rate of acetylcholine release at the NMJ. Aldicarb inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, muscle hypercontraction, and eventual paralysis. Animals with increased neurotransmitter release will paralyze faster.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
Aldicarb stock solution (100 mM in 70% ethanol)
-
M9 buffer
-
Synchronized young adult worms (wild-type N2 and this compound mutants)
Procedure:
-
Plate Preparation: Prepare NGM plates containing a final concentration of 1 mM aldicarb. Pour the plates at least 24 hours before the assay and allow them to dry.
-
Worm Synchronization: Grow synchronized populations of wild-type and this compound mutant worms to the young adult stage.
-
Assay Setup: On the day of the assay, seed the aldicarb plates with a small lawn of OP50 E. coli.
-
Worm Transfer: Transfer 20-30 young adult worms of each genotype to the center of a freshly seeded aldicarb plate.
-
Paralysis Scoring: At regular intervals (e.g., every 15-30 minutes), score the number of paralyzed worms. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Data Analysis: Plot the percentage of paralyzed worms over time for each genotype. The time at which 50% of the worms are paralyzed (T50) can be calculated and used for statistical comparison between genotypes.
Protocol 2: Imaging of Presynaptic Terminals
This protocol allows for the visualization and quantification of presynaptic components to assess synaptic morphology.
Materials:
-
C. elegans strains expressing fluorescently tagged presynaptic proteins (e.g., jsIs219[sng-1::gfp]) in wild-type and this compound mutant backgrounds.
-
Agarose pads (2-5% agarose in M9 buffer) on microscope slides.
-
Levamisole (e.g., 10 mM) or other anesthetic.
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Worm Preparation: Grow synchronized populations of worms to the desired stage.
-
Mounting: Anesthetize the worms by incubating them in a drop of levamisole solution for 10-15 minutes. Mount the anesthetized worms on an agarose pad on a microscope slide with a coverslip.
-
Imaging: Acquire z-stack images of the nerve cord using a confocal microscope with appropriate laser lines and settings.
-
Image Analysis:
-
Open the z-stack images in ImageJ/Fiji.
-
Generate a maximum intensity projection of the z-stack.
-
Draw a region of interest (ROI) along a defined length of the nerve cord.
-
Use a thresholding method to identify fluorescent puncta within the ROI.
-
Use the "Analyze Particles" function to quantify the number, size, and mean intensity of the puncta.
-
Normalize the number of puncta to the length of the nerve cord analyzed.
-
Protocol 3: Electrophysiological Recording at the NMJ
This protocol provides a direct measure of synaptic transmission by recording postsynaptic currents in body wall muscles.
Materials:
-
Dissection dish
-
Extracellular solution (in mM): 150 NaCl, 5 KCl, 5 CaCl2, 1 MgCl2, 10 glucose, 5 sucrose, 15 HEPES (pH 7.3 with NaOH).
-
Intracellular solution (in mM): 115 K-gluconate, 25 KCl, 0.1 CaCl2, 5 MgCl2, 1 BAPTA, 10 HEPES, 5 Na2ATP, 0.5 Na2GTP (pH 7.2 with KOH).
-
Patch-clamp amplifier and recording equipment.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Worm Dissection:
-
Immobilize an adult worm on a sylgard-coated coverslip using cyanoacrylate glue.
-
Make a small incision along the dorsal side of the worm to expose the ventral nerve cord and body wall muscles.
-
Remove the internal organs to gain access to the muscles.
-
-
Recording:
-
Perform whole-cell voltage-clamp recordings from a body wall muscle cell.
-
Hold the muscle cell at a holding potential of -60 mV.
-
Record spontaneous postsynaptic currents (sPSCs) or evoke postsynaptic currents (ePSCs) by stimulating the ventral nerve cord with a second electrode.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of sPSCs.
-
Analyze the amplitude and paired-pulse ratio of ePSCs.
-
Visualizations
This compound Signaling Pathway at the Presynapse
References
Troubleshooting & Optimization
high background fluorescence with WSP-1 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address high background fluorescence issues encountered during hydrogen sulfide (H₂S) detection using the WSP-1 fluorescent probe.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific signal from H₂S, making data interpretation difficult. The following guide provides a systematic approach to identify and resolve the root causes of this issue.
Question: My this compound staining results in high background fluorescence across the entire field of view. What are the potential causes and how can I fix this?
Answer: High background fluorescence with this compound staining can arise from several factors, ranging from suboptimal probe concentration to issues with your washing technique. Below is a step-by-step troubleshooting workflow to help you pinpoint and address the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence in this compound staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A titration experiment is highly recommended to determine the best concentration for your specific application. However, a good starting range is typically between 10 µM and 100 µM.[1][2] Using a concentration that is too high is a common cause of high background.
Q2: Can other reactive sulfur species (RSS) react with this compound and cause background fluorescence?
A2: this compound is designed to be highly selective for hydrogen sulfide (H₂S) over other reactive sulfur species such as cysteine and glutathione.[3] The probe's mechanism is based on the dual-nucleophilicity of H₂S, which leads to a specific tandem nucleophilic substitution-cyclization reaction to release the fluorophore.[3] While off-target reactions are minimal, extremely high concentrations of other thiols could potentially contribute to a minor increase in background.
Q3: How critical are the washing steps after this compound incubation?
A3: Washing steps are critical for removing unbound or non-specifically associated this compound probe, which is a primary contributor to high background. Insufficient washing will leave a layer of fluorescent probe in the medium and on the cell surfaces. It is recommended to wash the cells at least twice with a suitable buffer such as PBS or HBSS after incubation with this compound.[1]
Q4: Can cell health affect this compound staining?
A4: Yes, cell health can significantly impact staining results. Dead or dying cells often exhibit increased membrane permeability, leading to non-specific uptake and retention of the this compound probe, which results in high background fluorescence. It is crucial to use healthy, sub-confluent cell cultures and consider using a viability dye to exclude dead cells from your analysis.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is typically dissolved in anhydrous DMSO to prepare a stock solution, for example, at a concentration of 5-10 mM.[1][2] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[2] The stock solution is generally stable for at least three months under these conditions.[1] Always prepare fresh working solutions from the stock for each experiment.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound staining protocols, derived from manufacturer and literature recommendations. These values should be used as a starting point and optimized for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 5 - 10 mM in DMSO | Store at -20°C to -80°C in single-use aliquots, protected from light.[1][2] |
| This compound Working Conc. | 10 - 100 µM | Titration is recommended to find the optimal concentration for your cell type.[1][2] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase background signal.[1] |
| Incubation Temperature | 37°C or Room Temp. | 37°C is common, but room temperature may reduce background in some cases.[1] |
| Excitation Wavelength | ~465 nm | Optimal excitation wavelength for the resulting fluorophore.[1][4][5][6] |
| Emission Wavelength | ~515 nm | Optimal emission wavelength for the resulting fluorophore.[1][4][5][6] |
Experimental Protocols
Standard Protocol for H₂S Detection in Cultured Cells using this compound
This protocol provides a general guideline for staining adherent cells. Modifications may be required for suspension cells or specific experimental needs.
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dish, 8-well slide) and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound by diluting the DMSO stock solution in a suitable buffer (e.g., serum-free medium, PBS, or HBSS) to the desired final concentration (e.g., 10 µM).
-
This compound Incubation: Remove the culture medium from the cells and wash once with buffer. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[1]
-
Induction of H₂S (Optional): If you are using an H₂S donor, replace the this compound solution with a standard buffer and then add your compound of interest.
-
Washing: After incubation, remove the this compound solution and wash the cells twice with 400 µL of DPBS to remove any unbound probe.[1]
-
Cell Fixation (Optional): If required, cells can be fixed. For example, add 200 µL of Bouin's solution and incubate for 10 minutes at room temperature.[1] Afterwards, wash the cells twice with DPBS.[1]
-
Imaging: Acquire fluorescent images using a fluorescence microscope with appropriate filter sets (Excitation/Emission ≈ 465/515 nm).[1][6]
Signaling Pathway and Probe Mechanism
This compound Mechanism of Action for H₂S Detection
This compound is a "turn-on" fluorescent probe, meaning it is essentially non-fluorescent until it reacts with its target, H₂S. The detection mechanism relies on the unique reactivity of H₂S.
Caption: Reaction mechanism of this compound with H₂S leading to fluorescence.
The probe contains a pyridyl disulfide group that serves as the reaction site for H₂S.[7] H₂S attacks the disulfide bond, leading to the formation of a persulfide intermediate. This intermediate then undergoes a rapid, spontaneous intramolecular cyclization to release a highly fluorescent molecule, which can be detected by fluorescence microscopy.[3][8] This reaction is highly specific and efficient, allowing for sensitive detection of H₂S in biological systems.[3]
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
WSP-1 probe not working troubleshooting guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the WSP-1 fluorescent probe for the detection of hydrogen sulfide (H₂S).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any fluorescent signal, or the signal is very weak. What could be the problem?
A weak or absent signal can be due to several factors, ranging from probe integrity to experimental setup.
-
Probe Degradation: The this compound probe is sensitive to storage conditions. Ensure it has been stored at -20°C, protected from light, and that repeated freeze-thaw cycles have been avoided.[1] It is highly recommended to aliquot the stock solution upon receipt and use a fresh aliquot for each experiment.
-
Incorrect Filter Sets: Verify that you are using the correct excitation and emission wavelengths for the this compound probe. The optimal settings are an excitation maximum of approximately 465 nm and an emission maximum of around 515 nm.[2][3]
-
Low H₂S Concentration: The concentration of H₂S in your sample may be below the detection limit of the probe. It is advisable to include a positive control to ensure the probe is functioning correctly.
-
Insufficient Incubation Time: The reaction between this compound and H₂S is rapid but requires sufficient time for a detectable signal to develop. Ensure you are incubating the probe for the recommended duration for your specific application.
-
Poor Probe Solubility: this compound has poor water solubility, which can slow down the fluorescence turn-on rate in aqueous buffers.[1] The use of a small amount of an organic co-solvent like DMSO in your final working solution is recommended.
Q2: My background fluorescence is very high. How can I reduce it?
High background can obscure the specific signal from H₂S. Here are some common causes and solutions:
-
Excess Probe Concentration: Using too high a concentration of the this compound probe can lead to increased background fluorescence. It is crucial to optimize the probe concentration for your specific cell type and experimental conditions.
-
Inadequate Washing: After incubating with the probe, ensure that you perform thorough washes to remove any unbound probe.
-
Autofluorescence: Some cell types or media components can exhibit natural fluorescence at the same wavelengths as the this compound probe. It is important to include a control sample (cells without the probe) to assess the level of autofluorescence.
-
Probe Purity: Ensure you are using a high-purity this compound probe. Impurities can sometimes be fluorescent and contribute to high background.
Q3: How can I be sure that the signal I am observing is specific to H₂S?
This compound is designed to be selective for H₂S over other reactive sulfur species like cysteine and glutathione.[4] However, to confirm the specificity of your signal, you can perform the following controls:
-
Positive Control: Treat your cells with a known H₂S donor, such as sodium hydrosulfide (NaHS), to confirm that the probe can detect H₂S in your experimental system.
-
Negative Control: Pre-treat your cells with an inhibitor of H₂S production to see if this reduces the fluorescent signal.
-
Test for Interference: While this compound is selective, it's good practice to be aware of potential interfering compounds in your specific experimental setup.
Q4: Is the this compound probe photostable?
-
Minimize the exposure of your samples to the excitation light.
-
Use the lowest possible laser power that still provides a detectable signal.
-
Acquire images as quickly as possible.
-
Use an anti-fading mounting medium if you are imaging fixed cells.
Quantitative Data Summary
The optimal concentration and incubation time for the this compound probe can vary depending on the experimental system. Below is a summary of conditions reported in the literature.
| Cell/Tissue Type | This compound Concentration (µM) | Incubation Time (minutes) | Reference |
| Human Aortic Smooth Muscle Cells (HASMCs) | 100 | 30 | [2] |
| RFL-6 Cells | 10 | Not specified | [2] |
| Tomato (Solanum lycopersicum) roots | 15 | 40 | [2] |
| HeLa Cells | Not specified | 30 |
Experimental Protocols
Protocol 1: Positive Control for H₂S Detection in Cultured Cells
This protocol describes how to use an exogenous H₂S donor (NaHS) to confirm that the this compound probe is working correctly in your cell culture system.
-
Cell Preparation: Seed your cells on a suitable imaging plate or slide and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of this compound in a suitable buffer (e.g., serum-free medium or PBS) at the desired final concentration (e.g., 10-100 µM).
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Washing: Remove the probe solution and wash the cells two to three times with fresh buffer to remove any unbound probe.
-
H₂S Donor Treatment:
-
Prepare a fresh solution of NaHS in buffer at a concentration known to elicit a response in your cells (e.g., 100 µM).
-
Add the NaHS solution to the cells.
-
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~465 nm, Emission: ~515 nm). You should observe an increase in fluorescence intensity over time as the this compound probe reacts with H₂S.
Visualizations
This compound Mechanism of Action
The this compound probe detects H₂S through a nucleophilic substitution-cyclization reaction. H₂S attacks the pyridyl disulfide moiety, leading to the release of a fluorescent reporter molecule.
Caption: Reaction mechanism of the this compound probe with H₂S.
Experimental Workflow for H₂S Detection
A general workflow for using the this compound probe to measure H₂S in a biological sample.
Caption: General experimental workflow for H₂S detection using this compound.
Troubleshooting Logic Diagram
A flowchart to help diagnose and resolve common issues encountered when using the this compound probe.
Caption: Troubleshooting flowchart for the this compound probe.
References
WSP-1 Probe Technical Support Center: Troubleshooting Specificity and Selectivity Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the WSP-1 probe for hydrogen sulfide (H₂S) detection. The information is designed to help you navigate challenges related to probe specificity and selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of the this compound probe with H₂S?
A1: this compound is a "turn-on" fluorescent probe designed for the detection of hydrogen sulfide.[1][2] Its mechanism is based on a tandem nucleophilic substitution-cyclization reaction that is highly selective for H₂S.[1] H₂S, with its dual-nucleophilicity, attacks the disulfide bond in the this compound molecule, leading to the release of a fluorophore and a significant increase in fluorescence signal at an excitation/emission maximum of approximately 465/515 nm.[1][3][4]
Q2: Is the this compound probe specific to H₂S?
A2: this compound is designed to be highly selective for H₂S over other biologically relevant reactive sulfur species (RSS) such as cysteine (Cys) and glutathione (GSH).[1][5] While these other thiols can react with the this compound probe, this interaction does not typically lead to a "turn-on" of fluorescence.[5]
Q3: Can other molecules in my sample interfere with this compound measurements?
A3: Yes, interference can occur. The most significant interference comes from other thiols like cysteine and glutathione.[5] Although these molecules do not generate a fluorescent signal, they can react with and consume the this compound probe.[5] This can lead to an underestimation of the actual H₂S concentration, especially in environments with high thiol content. Therefore, a higher concentration of the this compound probe may be necessary to overcome this basal thiol consumption.
Q4: How does pH affect this compound probe performance?
A4: The pH of the experimental environment can influence the fluorescence intensity of the this compound probe. Optimal performance is generally observed within the physiological pH range. It is crucial to maintain a stable and appropriate pH throughout your experiment to ensure accurate and reproducible results.
Q5: What are the common causes of high background fluorescence when using the this compound probe?
A5: High background fluorescence can be caused by several factors:
-
Excess Probe Concentration: Using a higher than necessary concentration of the this compound probe can lead to increased background signal.
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce at similar wavelengths to the this compound probe, contributing to background noise.[6]
-
Non-specific Binding: The probe may non-specifically bind to cellular components, leading to a generalized background signal.[4]
-
Inadequate Washing: Insufficient washing after probe incubation can leave unbound probe in the sample, resulting in high background.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with the this compound probe.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | 1. Low H₂S Concentration: The concentration of H₂S in your sample may be below the detection limit of the probe. 2. Probe Degradation: The this compound probe may have degraded due to improper storage or handling. 3. Incorrect Filter/Wavelength Settings: The excitation and emission wavelengths on the fluorescence microscope or plate reader may be set incorrectly. 4. Insufficient Incubation Time: The probe may not have had enough time to react with the H₂S in the sample. | 1. Positive Control: Use a known H₂S donor (e.g., NaHS) as a positive control to confirm the probe is working. 2. Fresh Probe: Prepare a fresh working solution of the this compound probe from a properly stored stock. 3. Verify Settings: Ensure the instrument settings match the excitation and emission maxima of the this compound probe (approx. 465/515 nm).[1][3] 4. Optimize Incubation: Increase the incubation time to allow for complete reaction. |
| High Background Fluorescence | 1. Excessive Probe Concentration: The concentration of the this compound probe is too high. 2. Sample Autofluorescence: The inherent fluorescence of the biological sample is interfering with the signal. 3. Inadequate Washing: Unbound probe remains in the sample. | 1. Titrate Probe Concentration: Perform a concentration titration to find the optimal probe concentration with the best signal-to-noise ratio. 2. Unstained Control: Image an unstained sample to determine the level of autofluorescence. If high, consider using a different imaging channel if possible or spectral unmixing techniques.[6] 3. Optimize Washing Steps: Increase the number and/or duration of washing steps after probe incubation to thoroughly remove any unbound probe.[4] |
| Inconsistent or Non-Reproducible Results | 1. Variability in Probe Preparation: Inconsistent preparation of the this compound working solution. 2. Fluctuations in Experimental Conditions: Variations in temperature, pH, or incubation times between experiments. 3. Photobleaching: The fluorescent signal is degrading upon exposure to excitation light. | 1. Standardized Protocol: Use a standardized and consistent protocol for preparing the probe solution for every experiment. 2. Control Conditions: Maintain consistent experimental conditions (temperature, pH, incubation times) across all samples and replicates. 3. Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable.[7] |
| Suspected Off-Target Effects or Interference | 1. High Concentrations of Other Thiols: Cysteine or glutathione are consuming the probe. 2. Presence of Other Reactive Species: Reactive oxygen species (ROS) or other cellular components may be interacting with the probe. | 1. Negative Controls: Use negative controls where H₂S production is inhibited (e.g., using an inhibitor of H₂S-producing enzymes) to assess the level of non-H₂S-related signal. 2. Thiol-Depleted Samples: If possible, test the probe in samples where the concentration of interfering thiols has been reduced to assess their impact. 3. Alternative Detection Method: Validate key findings with an independent H₂S detection method, such as HPLC or mass spectrometry, if possible.[8] |
Experimental Protocols
Key Experiment: Validation of this compound Probe Specificity
Objective: To confirm the specificity of the this compound probe for H₂S in the presence of other biologically relevant thiols.
Methodology:
-
Prepare Solutions:
-
This compound probe stock solution (e.g., 1 mM in DMSO).
-
H₂S donor stock solution (e.g., 10 mM NaHS in deoxygenated PBS).
-
Interfering thiol stock solutions (e.g., 100 mM L-cysteine and 100 mM glutathione in deoxygenated PBS).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Experimental Setup:
-
In a 96-well plate, prepare the following conditions in triplicate:
-
Blank: PBS only.
-
Probe Only: this compound probe (e.g., 10 µM) in PBS.
-
H₂S (Positive Control): this compound probe (10 µM) + H₂S donor (e.g., 50 µM NaHS) in PBS.
-
Interferent 1 (Cysteine): this compound probe (10 µM) + L-cysteine (e.g., 1 mM) in PBS.
-
Interferent 2 (Glutathione): this compound probe (10 µM) + glutathione (1 mM) in PBS.
-
H₂S + Interferent 1: this compound probe (10 µM) + H₂S donor (50 µM) + L-cysteine (1 mM) in PBS.
-
H₂S + Interferent 2: this compound probe (10 µM) + H₂S donor (50 µM) + glutathione (1 mM) in PBS.
-
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~465 nm and emission at ~515 nm.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Compare the fluorescence intensity of the "H₂S" condition to the "Interferent" conditions. A high signal in the H₂S well and low signal in the interferent wells indicates good specificity.
-
Compare the fluorescence intensity of the "H₂S + Interferent" conditions to the "H₂S" condition. A significant decrease in signal in the presence of interferents suggests probe consumption.
-
Quantitative Data Summary
| Condition | Relative Fluorescence Units (RFU) - Example Data | Interpretation |
| Probe Only | 50 | Baseline fluorescence of the probe. |
| H₂S (50 µM) | 5000 | Strong fluorescent signal upon reaction with H₂S. |
| Cysteine (1 mM) | 75 | Negligible fluorescence generation by cysteine alone. |
| Glutathione (1 mM) | 80 | Negligible fluorescence generation by glutathione alone. |
| H₂S (50 µM) + Cysteine (1 mM) | 3500 | Reduced signal compared to H₂S alone, indicating probe consumption by cysteine. |
| H₂S (50 µM) + Glutathione (1 mM) | 3000 | Reduced signal compared to H₂S alone, indicating probe consumption by glutathione. |
Visualizations
Caption: Reaction pathway of the this compound probe with H₂S and interfering thiols.
References
- 1. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 7. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
WSP-1 staining artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the WSP-1 fluorescent probe for the detection of hydrogen sulfide (H₂S) and avoiding common staining artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect hydrogen sulfide (H₂S)?
This compound is a fluorescent probe designed for the selective and rapid detection of H₂S in biological samples. It operates on a "turn-on" mechanism where it is initially non-fluorescent. Upon reaction with H₂S, a chemical transformation occurs, releasing a fluorescent compound that can be visualized using fluorescence microscopy.[1][2][3] Specifically, H₂S mediates a tandem nucleophilic substitution-cyclization reaction with the this compound probe, which contains a pyridine-disulfide group, leading to the release of a fluorophore.[2]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength for the fluorescent product of the this compound reaction is approximately 465 nm, and the emission maximum is around 515 nm.[1]
Q3: Is this compound specific to H₂S?
This compound is designed to be selective for H₂S over other biologically relevant reactive sulfur species (RSS) such as cysteine (Cys) and glutathione (GSH) under certain conditions.[2] However, it's important to note that while these other thiols may not cause a significant fluorescence increase on their own, they can still interact with the probe, potentially leading to an underestimation of the actual H₂S concentration.[4]
Q4: Can this compound be used in live-cell imaging?
Yes, this compound is designed for use in live-cell imaging to detect endogenous or exogenous H₂S.[2] However, as with any live-cell imaging experiment, care must be taken to minimize phototoxicity and photobleaching.
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
Q: I am not observing any fluorescent signal, or the signal is very weak after this compound staining. What could be the cause?
A: This is a common issue that can arise from several factors:
-
Low H₂S Concentration: The intracellular concentration of H₂S may be below the detection limit of the assay. Consider using a positive control by treating cells with a known H₂S donor, such as sodium hydrosulfide (NaHS), to confirm that the probe and imaging system are working correctly.[5]
-
Incorrect Probe Concentration: The concentration of the this compound probe may be too low. While the optimal concentration can vary between cell types and experimental conditions, a starting point of 10-100 μM is often recommended.[1] It is advisable to perform a concentration titration to find the optimal concentration for your specific experiment.
-
Suboptimal Staining Conditions: Incubation time and temperature can affect probe loading and reaction. Ensure you are following a validated protocol. A typical incubation time is 30 minutes at 37°C.[1]
-
Photobleaching: Excessive exposure to excitation light can lead to the irreversible destruction of the fluorophore. Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of the this compound fluorophore (Ex/Em ≈ 465/515 nm).[1]
Problem 2: High Background Fluorescence
Q: My images show high background fluorescence, making it difficult to discern the specific signal. How can I reduce the background?
A: High background can obscure your signal and arise from multiple sources:
-
Excess Probe: Unreacted this compound probe can contribute to background fluorescence. Ensure that you wash the cells thoroughly with a suitable buffer (e.g., PBS) after incubation with the probe to remove any excess.
-
Autofluorescence: Cells naturally contain molecules that fluoresce, which can contribute to background noise. To mitigate this, you can take an image of unstained cells under the same imaging conditions to determine the level of autofluorescence.
-
Media Components: Components in the imaging media, such as phenol red, can be fluorescent. Use a phenol red-free medium for imaging.
-
Probe Aggregation: Fluorescent probes can sometimes aggregate, leading to bright, non-specific puncta. To avoid this, ensure the probe is fully dissolved in the stock solution (DMSO) and diluted to the final working concentration in a buffer that prevents precipitation. The use of a surfactant like CTAB has been shown to enhance probe solubility and fluorescence intensity.[4]
Problem 3: Non-specific Staining or Artifacts
Q: I am observing fluorescent signals that do not seem to correspond to the expected localization of H₂S, or I see unusual patterns. What could be causing these artifacts?
A: Artifacts can arise from both the sample preparation and the imaging process itself:
-
Reaction with Other Thiols: Although designed to be selective for H₂S, this compound may show some reactivity with other abundant cellular thiols, which could lead to a misleading signal.[4] It is crucial to run appropriate controls.
-
Probe Localization: this compound may accumulate in specific organelles, which may not necessarily be the primary sites of H₂S production. The physicochemical properties of the probe can influence its subcellular distribution.
-
Phototoxicity: High-intensity light can induce cellular stress and damage, leading to morphological changes and altered physiological processes, which could be misinterpreted as a result of H₂S signaling.[6] Reduce light exposure to minimize phototoxicity.
-
Sample Preparation Issues: Artifacts such as air bubbles, dust, or scratches on the coverslip can appear as fluorescent objects.[7][8] Ensure meticulous sample preparation and use high-quality imaging consumables.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound and a comparison with its successor, WSP-5, to aid in probe selection and experimental design.
Table 1: Spectral and Performance Characteristics of this compound
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | ~465 nm | [1] |
| Emission Wavelength (Em) | ~515 nm | [1] |
| Reported Linear Range | 0 - 60 µM | [4] |
| Solvent for Stock Solution | DMSO |
Table 2: Comparison of H₂S Probe Selectivity
| Probe | Response to H₂S (50 µM) | Response to Cysteine (200 µM) | Response to Glutathione (200 µM) | Reference |
| This compound | Strong Fluorescence Increase | Negligible Fluorescence Increase | Negligible Fluorescence Increase | [2] |
| WSP-5 | Strong Fluorescence Increase | Negligible Fluorescence Increase | Negligible Fluorescence Increase | [2] |
Note: While the fluorescence increase with Cysteine and Glutathione is negligible, these thiols can still interact with the probes, potentially affecting the accuracy of H₂S quantification.[4]
Experimental Protocols
Detailed Protocol for this compound Staining in Live Cells
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
H₂S donor (e.g., NaHS) for positive control (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure the probe is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on an appropriate imaging vessel.
-
Before staining, remove the culture medium and wash the cells once with warm PBS or serum-free medium.
-
-
This compound Staining:
-
Prepare a fresh working solution of this compound by diluting the stock solution in warm serum-free medium or PBS to the final desired concentration (typically between 10-100 µM).
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, remove the this compound containing medium.
-
Wash the cells two to three times with warm PBS or imaging buffer to remove any excess probe.
-
-
Imaging:
-
Add fresh, warm imaging buffer (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Ex/Em ≈ 465/515 nm).
-
Minimize light exposure to prevent photobleaching and phototoxicity.
-
-
Positive Control (Optional):
-
To confirm probe activity, you can treat a separate set of stained cells with a known H₂S donor (e.g., 100 µM NaHS) for a short period (e.g., 10-30 minutes) before imaging.
-
Visualizations
Caption: Experimental workflow for this compound staining in live cells.
References
- 1. glpbio.com [glpbio.com]
- 2. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WSP-1 Gene Expression Experiments
Note on Scope: The gene identifier wsp-1 is primarily associated with the Wiskott-Aldrich Syndrome Protein (WASP) homolog in the model organism Caenorhabditis elegans. This guide will focus on troubleshooting experiments related to C. elegansthis compound.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene in C. elegans? A1: this compound encodes the C. elegans ortholog of the Wiskott-Aldrich Syndrome Protein (WASP).[1] It is a key regulator of actin dynamics, playing an essential role in processes like embryonic morphogenesis (specifically hypodermal cell migration) and synaptic function at the neuromuscular junction.[1][2] this compound acts as an effector for small GTPases like CDC-42 and activates the Arp2/3 complex to promote actin polymerization.[1]
Q2: What are the known isoforms and basic properties of the this compound protein? A2: The this compound gene is predicted to produce at least two splice variants, isoform A and isoform B. Isoform A is the major, well-characterized form.[3] The WSP-1A protein is predicted to be 608 amino acids long and contains several key functional domains, including a WASP homology 1 (WH1) domain, an IQ motif, a GTPase-binding domain (GBD/CRIB), and two WASP homology 2 (WH2) domains.[3]
Q3: What are the common mutant alleles for this compound and their expected phenotypes? A3: A commonly used allele is this compound(gm324). This deletion allele is reported to cause approximately 25% embryonic lethality and a reduced brood size.[4] A key functional phenotype in adult worms is a significant hypersensitivity to the acetylcholinesterase inhibitor aldicarb, which indicates defects in synaptic transmission.[3]
Q4: How is this compound protein stability regulated? A4: this compound protein levels are mutually dependent on its interacting partner, WIP-1 (WASP-interacting protein).[2][5] RNAi knockdown of wip-1 has been shown to decrease this compound protein levels without affecting this compound mRNA levels, and vice-versa.[2] This suggests that their physical interaction is crucial for the stability of both proteins.
Troubleshooting Guides
Gene Expression (RT-qPCR)
Q: My RT-qPCR results for this compound show high variability between biological replicates. What could be the cause? A: High variability in C. elegans qPCR can stem from several sources:
-
Worm Synchronization: Inconsistent developmental stages across your populations can lead to significant expression differences. Ensure your worm populations are tightly synchronized (e.g., via hypochlorite bleaching and L1 arrest).
-
RNA Quality: C. elegans has a tough cuticle, making RNA extraction challenging. Poor RNA quality (RIN < 8) will lead to inconsistent cDNA synthesis and unreliable qPCR results. Always check RNA integrity before proceeding.
-
Reference Gene Instability: The expression of your chosen housekeeping gene might be affected by your experimental conditions. It is crucial to validate reference genes for your specific setup. For C. elegans, genes like cdc-42, pmp-3, and Y45F10D.4 have been shown to be stably expressed under various conditions.
-
Primer Efficiency: Suboptimal primer pairs can lead to inconsistent amplification. Always validate primer efficiency through a standard curve analysis; it should be between 90% and 110%.
Protein Expression (Western Blot)
Q: I cannot detect the this compound protein on my Western blot. What should I check? A: Detecting endogenous proteins in C. elegans can be difficult. Consider the following:
-
Antibody Specificity: There may not be a reliable commercial antibody that specifically recognizes C. elegans this compound. The recommended approach is to use a strain where this compound is endogenously tagged with a fluorescent protein or an epitope tag (e.g., GFP, HA), and then use a highly validated antibody against that tag.
-
Protein Extraction: The worm cuticle and yolk proteins can interfere with efficient protein extraction. Ensure you are using a robust lysis method, such as sonication or bead beating in a suitable lysis buffer, followed by centrifugation to remove debris.
-
Protein Degradation: this compound protein levels are dependent on its interaction with WIP-1 for stability.[2] If your experimental conditions disrupt this interaction, this compound may be degraded. Ensure your lysis buffer contains a fresh cocktail of protease inhibitors.
-
Low Abundance: this compound may be expressed at low levels in whole-worm lysates. Consider enriching for specific tissues (e.g., neurons) or life stages where expression is known to be higher.
Phenotypic Analysis (Aldicarb Assay)
Q: My this compound(gm324) mutant worms are not showing the expected hypersensitivity to aldicarb. What went wrong? A: The aldicarb paralysis assay is sensitive to several factors:
-
Worm Age: The assay is typically performed on synchronized 1-day-old adult worms. Using worms of different ages will affect the results.
-
Plate Conditions: Ensure the NGM plates are fresh and have a consistent, even lawn of OP50 bacteria. Very dry or contaminated plates can affect worm behavior and drug uptake.[6]
-
Aldicarb Concentration: The final concentration of aldicarb in the plates must be precise (typically 1 mM). Improperly prepared or stored aldicarb can lose its potency.
-
Strain Integrity: Confirm your strain is the correct this compound(gm324) mutant and has not accumulated suppressor mutations. It is good practice to re-sequence the this compound locus or re-acquire the strain from a stock center like the CGC if results are consistently anomalous.[6]
Quantitative Data Summary
Table 1: C. elegansthis compound Gene and Protein Information
| Feature | Description | Reference |
| Gene Name | This compound (WASP homolog 1) | --INVALID-LINK-- |
| Predicted Isoforms | Two (WSP-1A and WSP-1B) | [3] |
| Major Isoform | WSP-1A | [3] |
| WSP-1A Size | 608 amino acids | [3] |
| Predicted Mol. Weight | ~67 kDa | (Calculated) |
| Subcellular Localization | Presynaptic periactive zone, cell leading edge, cortical actin cytoskeleton | [1] |
Table 2: Representative Aldicarb Sensitivity Assay Results
This table summarizes typical results for a paralysis assay on 1 mM Aldicarb plates. Values are based on published data and represent the time at which 50% of the worm population is paralyzed.
| Strain | Genotype | Time to 50% Paralysis (minutes) | Phenotype | Reference |
| N2 | Wild-type | ~78.0 | Wild-type | [3] |
| NG324 | This compound(gm324) | ~37.1 | Hypersensitive | [3] |
| Rescue Strain | This compound(gm324); Ex[Pthis compound::this compound] | ~75-80 | Rescued (Wild-type) | [2] |
Table 3: Example RT-qPCR Data for this compound Expression
This table shows hypothetical data from an RNAi knockdown experiment targeting this compound. Gene expression is normalized to a stable reference gene (e.g., cdc-42) and presented as fold change relative to the control.
| Condition | Target Gene | Normalized Expression (Fold Change) | Interpretation |
| Control RNAi | This compound | 1.0 | Baseline expression |
| This compound RNAi | This compound | 0.25 | Successful knockdown (75% reduction) |
Experimental Protocols
Protocol 1: this compound mRNA Quantification by RT-qPCR
-
Worm Culture and Synchronization: Grow C. elegans on NGM plates with OP50 E. coli. Synchronize worms by hypochlorite treatment of gravid adults to isolate eggs. Hatch eggs in M9 buffer overnight to obtain a synchronized L1 larval population.
-
RNA Extraction: Collect a pellet of synchronized worms. Lyse the worms, for example by using a bead beater with Trizol reagent. Purify total RNA using a column-based kit and perform an on-column DNase I digestion. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Primer Design: Design primers targeting a this compound exon. Use tools like NCBI Primer-BLAST against the C. elegans genome. Aim for a product size of 100-200 bp, a Tm of ~60°C, and avoid regions of secondary structure. Validate that primers span an exon-exon junction to prevent amplification of genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, your designed primers, and diluted cDNA. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
Data Analysis: Calculate the quantification cycle (Cq) values. Determine relative this compound expression using the ΔΔCq method, normalizing to a validated reference gene (e.g., cdc-42).
Protocol 2: this compound Protein Detection by Western Blot
This protocol assumes the use of a strain with endogenously GFP-tagged this compound.
-
Protein Extraction: Collect a dense pellet of synchronized worms. Wash with M9 buffer to remove bacteria. Resuspend in 2X Laemmli sample buffer supplemented with protease inhibitors. Lyse by boiling at 95°C for 15 minutes, followed by intense vortexing or sonication.
-
Quantification: Quantify total protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 4-15% polyacrylamide gel. Run the gel until the dye front reaches the bottom. The predicted size of WSP-1A is ~67 kDa; with a GFP tag (~27 kDa), the fusion protein will be ~94 kDa.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Incubate with a primary antibody against GFP (e.g., rabbit anti-GFP) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes in TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Also probe for a loading control (e.g., α-tubulin) to confirm equal loading.
Visualizations
Caption: this compound signaling pathway in C. elegans.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for aldicarb assays.
References
- 1. alliancegenome.org [alliancegenome.org]
- 2. Caenorhabditis elegans WASP-interacting protein homologue WIP-1 is involved in morphogenesis through maintenance of this compound protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene: this compound, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 5. alliancegenome.org [alliancegenome.org]
- 6. academic.oup.com [academic.oup.com]
WSP-1 Protein Function Technical Support Center
Welcome to the technical support center for researchers studying the function of the WSP-1 protein in Caenorhabditis elegans. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in this compound research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is the C. elegans ortholog of the human Wiskott-Aldrich Syndrome Protein (WASP). It is a key regulator of actin dynamics.[1][2][3] this compound functions by activating the Arp2/3 complex, which leads to the formation of branched actin filaments.[3] This process is crucial for various cellular events, including cell motility, morphogenesis, endocytosis, and synaptic function.[1][4][5]
Q2: What are the main signaling pathways involving this compound?
A2: this compound is a downstream effector of the Rho GTPase CDC-42.[6][7] Upon activation by upstream signals, CDC-42 binds to the CRIB (Cdc42/Rac interactive binding) domain of this compound, leading to a conformational change in this compound that allows it to activate the Arp2/3 complex.[1][5] this compound also forms a complex with WIP-1 (WASP-interacting protein), which is essential for its stability and proper function.[4]
Q3: What is the phenotype of a this compound null mutant?
A3: The this compound(gm324) null mutant exhibits approximately 25% embryonic lethality and a reduced brood size.[8] Surviving adult animals show hypersensitivity to the acetylcholinesterase inhibitor aldicarb, which indicates defects in synaptic transmission at the neuromuscular junction.[1][5] Specifically, this compound is thought to stabilize the actin cytoskeleton at the presynaptic terminal to restrain synaptic vesicle release.[1][5]
Q4: Why is there a mutual dependency between this compound and WIP-1?
Troubleshooting Guides
Aldicarb Sensitivity Assay
Problem: My aldicarb assay results are inconsistent or not reproducible.
-
Solution 1: Worm Synchronization and Staging: Ensure that the worms used in the assay are tightly synchronized. L4 stage worms should be picked 20-24 hours before the assay.[4][9] Different developmental stages can have varying sensitivity to aldicarb.
-
Solution 2: Blinding the Experiment: The experimenter scoring the paralysis should be blinded to the genotypes of the worms to avoid bias.[9]
-
Solution 3: Aldicarb Concentration: The concentration of aldicarb can be adjusted. For mutants that are highly resistant, a higher concentration may be needed. For hypersensitive mutants like this compound, a lower concentration (e.g., 0.5 mM) might provide better resolution.[9]
-
Solution 4: Plate Preparation: Aldicarb plates should be prepared at least one day in advance and stored at 4°C to ensure the drug is evenly distributed.[4][9]
Problem: My this compound mutant is not showing the expected hypersensitivity to aldicarb.
-
Solution 1: Verify the Mutant Strain: Confirm the genotype of your this compound strain. The this compound(gm324) allele is a null and should show a robust phenotype.[8]
-
Solution 2: Maternal Rescue: Be aware of the maternal rescue effect. The progeny of heterozygous mothers may have enough maternal this compound protein to mask the phenotype in the early larval stages.[4][10] It is best to assay adult worms that have depleted their maternal supply of this compound.
Transgenic Rescue Experiments
Problem: My this compound transgene is not rescuing the aldicarb hypersensitivity phenotype.
-
Solution 1: Promoter Choice: Ensure you are using an appropriate promoter for neuronal expression to rescue the synaptic phenotype. A pan-neuronal promoter like rab-3 is a good choice.[7]
-
Solution 2: Transgene Expression Level: Overexpression of this compound can sometimes be toxic or lead to non-physiological effects.[2] Consider using a lower concentration of your DNA construct during microinjection to obtain lines with more moderate expression levels.
-
Solution 3: Functional Domains: Confirm that your this compound cDNA is full-length and that the CRIB domain is intact. A mutation in the CRIB domain (e.g., H266D) abolishes the rescue activity, demonstrating the importance of the interaction with CDC-42.[1]
-
Solution 4: Co-injection Marker: Be aware that the co-injection marker itself can sometimes have subtle phenotypic effects. It is good practice to generate multiple independent transgenic lines and compare their phenotypes.
Fluorescence Microscopy
Problem: I cannot detect my this compound::GFP fusion protein, or the signal is very weak.
-
Solution 1: Germline Silencing: Transgenes can be silenced in the C. elegans germline, leading to a lack of expression.[11] Using a strain with a mutation in the RNAi pathway (e.g., rrf-3) can sometimes help to reduce transgene silencing.
-
Solution 2: Autofluorescence: The C. elegans intestine has strong autofluorescence, which can obscure weak GFP signals.[12][13] Using specific filter sets can help to distinguish the GFP signal from the autofluorescence.
-
Solution 3: Antibody Staining: If detecting a GFP fusion is problematic, consider generating a specific antibody against this compound for immunofluorescence, which can be used to localize the endogenous protein.[14]
Quantitative Data Summary
| Parameter | Organism/System | Value | Reference |
| Time to 50% Paralysis on 1mM Aldicarb | |||
| Wild-type (N2) | C. elegans | ~78.0 min | [15] |
| This compound(gm324) mutant | C. elegans | ~37.1 - 43.4 min | [1][15] |
| This compound(gm324) with neuronal this compound rescue | C. elegans | Rescued to near wild-type levels | [1] |
| This compound(gm324) with this compound(H266D) CRIB mutant | C. elegans | Not rescued (~43.2 min) | [1] |
| Binding Affinity (Kd) | |||
| TOCA1 HR1 domain and Cdc42 | Human (in vitro) | ~5-6 µM | [16] |
| N-WASP GBD and Cdc42 | Human (in vitro) | Nanomolar range | [16] |
| This compound and CDC-42 | C. elegans | Not yet determined | |
| This compound and WIP-1 | C. elegans | Not yet determined |
Key Experimental Protocols
Aldicarb Sensitivity Assay
This protocol is adapted from several sources to assess synaptic function at the C. elegans neuromuscular junction.[1][4][9]
Materials:
-
NGM plates
-
OP50 E. coli
-
Aldicarb (handle with extreme care as it is highly toxic)
-
70% Ethanol
-
M9 Buffer
-
Synchronized young adult worms (20-24 hours post-L4)
Procedure:
-
Plate Preparation:
-
Prepare a 100 mM stock solution of aldicarb in 70% ethanol.
-
Add the aldicarb stock to molten NGM agar (cooled to ~55°C) to a final concentration of 1 mM.
-
Pour the plates and let them dry for at least 24 hours at room temperature. Store at 4°C.
-
-
Worm Preparation:
-
Grow synchronized populations of wild-type and mutant worms on standard NGM plates seeded with OP50.
-
Pick L4 larvae to fresh plates and grow for 20-24 hours at 20°C.
-
-
Assay:
-
On the day of the assay, allow the aldicarb plates to warm to room temperature.
-
Transfer 20-30 young adult worms of each genotype to the center of a freshly prepared aldicarb plate.
-
Score the worms for paralysis every 30 minutes for up to 4 hours. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Record the percentage of paralyzed worms at each time point.
-
Western Blotting for this compound
This is a generalized protocol for detecting this compound protein levels in C. elegans lysates.[1][4][9][15][17]
Materials:
-
Mixed-stage population of C. elegans
-
M9 Buffer
-
SDS-PAGE lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% milk in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest worms by washing plates with M9 buffer.
-
Wash the worms several times to remove bacteria.
-
Resuspend the worm pellet in SDS-PAGE lysis buffer and sonicate or bead-beat to break the cuticle.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Quantification and Electrophoresis:
-
Determine the protein concentration of the lysate.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
Co-Immunoprecipitation (Co-IP) of this compound and WIP-1
This protocol can be used to verify the interaction between this compound and its binding partners.
Materials:
-
C. elegans lysate
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against this compound or a tag on a transgenic this compound
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lysate Preparation:
-
Prepare a worm lysate using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.
-
Add fresh magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluate by Western blotting using an antibody against the suspected interacting protein (e.g., WIP-1).
-
Visualizations
This compound Signaling Pathway in C. elegans Neurons
Caption: this compound signaling at the presynaptic terminal.
Experimental Workflow for a this compound Rescue Experiment
Caption: Workflow for a transgenic rescue experiment.
References
- 1. Western Blot Analysis of C. elegans Proteins. | Semantic Scholar [semanticscholar.org]
- 2. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Western Blot Analysis of C. elegans Proteins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Caenorhabditis elegans this compound regulation of synaptic function at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rho GTPases and the Downstream Effectors Actin-related Protein 2/3 (Arp2/3) Complex and Myosin II Induce Membrane Fusion at Self-contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Analysis of C. elegans Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C. elegans rescue experiments-transgenics [bio-protocol.org]
- 11. Transgenic solutions for the germline - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Western Blot Analysis of C. elegans Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. Investigation of the Interaction between Cdc42 and Its Effector TOCA1: HANDOVER OF Cdc42 TO THE ACTIN REGULATOR N-WASP IS FACILITATED BY DIFFERENTIAL BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]
Technical Support Center: Overcoming Redundancy in WASP Family Protein Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges posed by the functional redundancy among Wiskott-Aldrich Syndrome Protein (WASP) family members.
Troubleshooting Guides
Problem 1: Single knockout/knockdown of a WASP family protein shows no discernible or a weak phenotype.
Possible Cause: Functional compensation by other WASP family members.[1][2] Hematopoietic cells, for instance, express both WASP and N-WASP, and N-WASP can partially compensate for the loss of WASP.[2]
Solutions:
-
Simultaneous Knockout/Knockdown: If a single gene knockout does not yield a strong phenotype, consider creating double or multiple knockouts of WASP family members expressed in your cell type of interest.[1] Studies have shown that combined deletion of WASP and N-WASP in T-cells leads to severe developmental defects, whereas single knockouts have relatively normal T-cell numbers.[1]
-
Quantitative Analysis of Protein Expression: Determine the relative expression levels of all WASP family proteins in your experimental system using techniques like quantitative Western blotting or mass spectrometry. This will help identify the most likely candidates for functional compensation.
-
Domain-Specific Mutants: Instead of a full knockout, consider expressing dominant-negative mutants or proteins with specific domain deletions to interfere with the function of multiple family members that share a common downstream effector, such as the Arp2/3 complex.
Problem 2: Inconsistent results in actin polymerization assays.
Possible Cause: Variability in protein purity, activity, or assay conditions. The Arp2/3 complex, a key downstream effector, has low intrinsic nucleating activity and requires activation by a WASP family protein.[3]
Solutions:
-
Protein Quality Control: Ensure high purity and activity of recombinant proteins (WASP family proteins, Arp2/3 complex, actin). Perform quality control checks such as SDS-PAGE and activity assays before use.
-
Assay Optimization:
-
Actin Concentration: Use a consistent and appropriate concentration of pyrene-labeled actin. A common range is 1-4 µM.[4]
-
Activator Concentration: Titrate the concentration of the WASP family protein (or its VCA domain) to determine the optimal concentration for Arp2/3 activation.
-
Controls: Include necessary controls in every experiment:
-
Actin alone
-
Actin + Arp2/3 complex
-
Actin + WASP family protein
-
Actin + Arp2/3 complex + WASP family protein[4]
-
-
-
Buffer Conditions: Maintain consistent buffer conditions (e.g., KMEI buffer: 100 mM KCl, 2 mM MgCl2, 0.1 mM EGTA, 10 mM Tris pH 7.0) as they can significantly impact polymerization rates.[5]
Problem 3: Unexpected cell migration phenotypes in knockout/knockdown cells.
Possible Cause: Complex and sometimes counterintuitive roles of WASP family proteins in cell migration. For example, N-WASP-deficient mouse embryonic fibroblasts have been shown to migrate faster than wild-type cells, suggesting N-WASP can inhibit migration in certain contexts.[6]
Solutions:
-
Multiple Migration Assays: Employ a variety of migration and invasion assays (e.g., wound healing/scratch assay, Transwell assay) to get a comprehensive understanding of the migration phenotype.[7][8]
-
Detailed Phenotypic Analysis: Go beyond simple migration speed and analyze other parameters such as directionality, persistence, and the formation of specific protrusive structures like lamellipodia and filopodia.
-
Investigate Upstream and Downstream Signaling: The altered migration phenotype could be a result of changes in upstream regulators (e.g., Rho GTPases like Cdc42 and Rac) or downstream effectors.[9] Analyze the activation state of these signaling molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main members of the WASP family of proteins and what is their primary function?
A1: The mammalian WASP family includes WASP, N-WASP, WAVE1, WAVE2, WAVE3, WASH, WHAMM, and JMY.[2] Their primary and most conserved function is to activate the Arp2/3 complex, which in turn nucleates the formation of branched actin filaments.[6][10] This actin polymerization drives various cellular processes, including cell motility, endocytosis, and vesicle trafficking.[6][8][9]
Q2: How do the different WASP family members achieve functional specificity despite their shared role in activating the Arp2/3 complex?
A2: While all WASP family proteins share a conserved C-terminal VCA (Verprolin-homology, Central, and Acidic) domain that interacts with and activates the Arp2/3 complex, they differ in their N-terminal domains.[2] These N-terminal regions contain various protein-protein interaction motifs that bind to distinct upstream signaling molecules, such as Rho-family small GTPases (Cdc42 for WASP/N-WASP, Rac for WAVE proteins), SH3 domain-containing proteins, and phospholipids.[9] This differential regulation allows for their involvement in distinct cellular processes and locations.
Q3: What is the WAVE Regulatory Complex (WRC) and how is it regulated?
A3: The WAVE proteins are part of a stable, heteropentameric WAVE Regulatory Complex (WRC).[10][11] In its canonical form, the WRC is composed of WAVE1, CYFIP1, ABI2, Nap1, and HSPC300.[10] The WRC maintains WAVE in an inactive state.[12] Activation of the WRC is a multi-step process that involves the coincident binding of Rac GTPase and phosphoinositides to the complex, leading to a conformational change that releases the VCA domain of WAVE to activate the Arp2/3 complex.[12][13]
Q4: Can N-WASP fully compensate for the loss of WASP?
A4: N-WASP can partially, but not always fully, compensate for the loss of WASP. In hematopoietic cells, where WASP is predominantly expressed, N-WASP is also present and can take over some of WASP's functions in its absence.[2] However, the relative expression levels are crucial. Studies in macrophages have shown that N-WASP needs to be expressed at a level equimolar to that of wild-type WASP to correct many of the defects associated with WASP deficiency.
Q5: Are there any known phenotypes for N-WASP knockout mice?
A5: Yes, global knockout of N-WASP in mice is embryonically lethal, highlighting its essential role in development.[14] Conditional knockout of N-WASP in specific tissues has revealed its importance in various processes. For example, conditional knockout in keratinocytes leads to skin barrier defects and inflammation.[15]
Quantitative Data Summary
Table 1: Effects of WASP and N-WASP Deletion on T-Cell Development
| Genotype | Thymocyte Number (x 10^6) | Peripheral T-Cell Number (x 10^6) | Reference |
| Wild-Type | 150 ± 20 | 50 ± 10 | [1] |
| WASP KO | 140 ± 25 | 45 ± 8 | [1] |
| N-WASP KO | 145 ± 30 | 48 ± 12 | [1] |
| WASP/N-WASP DKO | 30 ± 10 | 5 ± 2 | [1] |
Table 2: Cell Migration Rates in N-WASP Knockout Cells
| Cell Line | Migration Rate (µm/hour) | Reference |
| N-WASP +/+ MEFs | 15.2 ± 1.8 | [6] |
| N-WASP -/- MEFs | 25.6 ± 2.5 | [6] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "bait" and potential "prey" proteins.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
-
Prepare Monomeric (G)-Actin: Resuspend lyophilized pyrene-labeled actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) and incubate on ice.
-
Reaction Mix: In a fluorometer cuvette or a 96-well plate, prepare the reaction mix containing G-buffer, the protein of interest (e.g., WASP family protein, Arp2/3 complex), and any potential activators or inhibitors.
-
Initiate Polymerization: Add G-actin to the reaction mix and immediately start recording the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time. An increase in fluorescence indicates actin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of actin polymerization.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Create a Monolayer: Seed cells in a culture plate and grow them to full confluency.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the wound area using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration.
Signaling Pathways and Experimental Workflows
Caption: WASP/N-WASP Signaling Pathway.
Caption: WAVE Signaling Pathway.
Caption: Experimental Workflow Example.
References
- 1. pnas.org [pnas.org]
- 2. WASP Family Proteins: Molecular Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin Polymerization Kit (Fluorescence format) - Cytoskeleton, Inc. [cytoskeleton.com]
- 4. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arp2/3 complex is required for actin polymerization during platelet shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. WASP and WAVE family proteins: Friends or foes in cancer invasion? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WAVE regulatory complex - Wikipedia [en.wikipedia.org]
- 11. WAVE Regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Activation of the WAVE complex by coincident signals controls actin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditional Knockout of N-WASP Enhanced the Formation of Keratinizing Squamous Cell Carcinoma Induced by KRasG12D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditional knock out of N-WASP in keratinocytes causes skin barrier defects and atopic dermatitis-like inflammation - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable results from wsp-1 functional assays
Welcome to the technical support center for WSP-1 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting variable results from experiments involving this compound (WASP-like actin nucleation promoting factor).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is the C. elegans homolog of the Wiskott-Aldrich Syndrome protein (WASP), a key regulator of actin dynamics.[1][2] Its primary functions include regulating the actin cytoskeleton, which is crucial for processes such as cell motility, endocytosis, and synaptic transmission.[2] In C. elegans, this compound plays an essential role in embryonic development and in regulating neuromuscular activity at the synaptic junction.[3]
Q2: Which are the common functional assays for this compound in C. elegans?
A2: A widely used functional assay for this compound in C. elegans is the aldicarb sensitivity assay.[4][5] This assay assesses neuromuscular function by measuring the rate of paralysis induced by aldicarb, an acetylcholinesterase inhibitor.[4][5] Mutants with altered synaptic transmission exhibit either resistance or hypersensitivity to aldicarb.[5] Given this compound's role in actin dynamics, in vitro actin polymerization assays using purified this compound protein are also highly relevant.
Q3: What kind of results should I expect from a this compound mutant in an aldicarb sensitivity assay?
A3: A deletion mutant of this compound in C. elegans typically exhibits hypersensitivity to aldicarb, leading to a faster rate of paralysis compared to wild-type worms.[3] This is because this compound is believed to stabilize the actin cytoskeleton at the presynaptic terminal to restrain synaptic vesicle release.
Q4: How does this compound regulate actin polymerization?
A4: this compound, like other WASP family proteins, is thought to activate the Arp2/3 complex, which then initiates the nucleation of new actin filaments. This process is often stimulated by upstream signals from Rho GTPases like Cdc42 and Rac1.[6][7] The VCA domain of this compound binds to actin monomers and the Arp2/3 complex to promote the formation of a new actin filament branch.
Troubleshooting Guides
Aldicarb Sensitivity Assay in C. elegans
Issue 1: High variability in paralysis time between replicate plates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Aldicarb Concentration | Ensure aldicarb is fresh and thoroughly mixed into the NGM plates. Prepare all plates for an experiment from the same stock solution. |
| Variable Worm Age | Use tightly synchronized populations of worms. L4 stage worms are often used for synchronization.[3] |
| Temperature Fluctuations | Perform the assay in a temperature-controlled environment. Incubators should be set to a constant temperature (e.g., 20°C). |
| "Edge Effect" on multi-well plates | If using multi-well plates, fill the outer wells with water or PBS to maintain humidity and temperature consistency for the inner wells containing worms.[1][8] |
| Observer Bias | The scoring of paralysis should be performed by an experimenter blinded to the genotypes of the worms being tested.[9] |
Issue 2: No significant difference between wild-type and this compound mutant worms.
| Potential Cause | Troubleshooting Step |
| Incorrect Aldicarb Concentration | The concentration of aldicarb may be too high or too low to distinguish between genotypes. A concentration of 1 mM is commonly used, but this may need to be optimized for specific experimental conditions.[9] For mutants with subtle phenotypes, a lower concentration (e.g., 0.5 mM) might be necessary.[9] |
| Compensatory Mutations | The mutant strain may have acquired suppressor mutations. Consider re-outcrossing the mutant strain to the wild-type background. |
| Inactive Aldicarb | Aldicarb can degrade over time. Use a fresh stock of aldicarb for preparing plates. |
In Vitro Actin Polymerization Assay
Issue 1: Inconsistent or no increase in fluorescence signal.
| Potential Cause | Troubleshooting Step |
| Inactive this compound Protein | Ensure that the purified this compound protein is properly folded and active. Perform a quality control check, such as a Western blot or a small-scale activity test. This compound activity can be dependent on the presence of its interacting partner, WIP-1.[10] |
| Pyrene-Actin Quality | Use high-quality pyrene-labeled actin. Store it properly to avoid degradation and repeated freeze-thaw cycles. The percentage of pyrene-labeled actin is typically 5-10%.[6] |
| Incorrect Buffer Conditions | Actin polymerization is sensitive to pH, ionic strength, and the presence of ATP and divalent cations.[7] Ensure the polymerization buffer is correctly prepared and at the optimal pH (typically around 7.0-8.0). |
| Fluorescence Spectrophotometer Settings | Use the correct excitation (around 365 nm) and emission (around 407 nm) wavelengths for pyrene.[2] Ensure the instrument is properly calibrated. |
Issue 2: High background fluorescence.
| Potential Cause | Troubleshooting Step |
| Actin Autopolymerization | The actin concentration might be too high, leading to spontaneous nucleation. Optimize the actin concentration to be above the critical concentration but low enough to see the effect of this compound.[6][11] |
| Contaminants in Protein Preparation | Impurities in the purified this compound or actin preparations can interfere with the assay. Ensure high purity of all protein components. |
| Microplate Autofluorescence | Use black, non-binding surface microplates to minimize background fluorescence and well-to-well crosstalk.[12] |
Experimental Protocols
Aldicarb Sensitivity Assay Protocol
This protocol is adapted from methodologies described in studies of C. elegans neuromuscular function.[4][5][9]
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Aldicarb stock solution (e.g., 100 mM in 70% ethanol)
-
Synchronized young adult worms (e.g., 1-day adults)
-
Platinum wire worm pick
-
Dissecting microscope
Method:
-
Prepare NGM plates containing the desired final concentration of aldicarb (e.g., 1 mM). Add aldicarb to the molten agar just before pouring the plates to ensure even distribution.
-
Seed the plates with a small lawn of E. coli OP50 and allow them to dry.
-
Synchronize worm populations to obtain a cohort of same-aged animals.
-
Transfer a defined number of young adult worms (e.g., 20-30) to the center of each aldicarb plate.
-
Score the worms for paralysis at regular intervals (e.g., every 10-15 minutes) for up to 2-3 hours. A worm is considered paralyzed if it does not move when prodded gently with a platinum wire.[9]
-
Record the time at which 50% of the worms are paralyzed (T50).
-
Perform at least three independent biological replicates.
In Vitro Pyrene-Actin Polymerization Assay Protocol
This protocol is based on standard methods for monitoring actin polymerization.[2][6]
Materials:
-
Purified, active this compound protein
-
Monomeric actin (with 5-10% pyrene-labeled actin)
-
General Actin Buffer (G-buffer)
-
Actin Polymerization Buffer (e.g., containing KCl, MgCl2, and ATP)
-
Fluorescence microplate reader or spectrophotometer
-
Black 96-well non-binding surface plates
Method:
-
Prepare a stock solution of monomeric actin in G-buffer on ice.
-
In a 96-well plate, add the purified this compound protein and any other factors to be tested.
-
Initiate the polymerization reaction by adding the actin polymerization buffer and the monomeric actin solution to each well.
-
Immediately place the plate in the fluorescence reader and begin recording the pyrene fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Monitor the fluorescence until the signal reaches a plateau, indicating that the reaction has reached steady-state.
-
Analyze the kinetic data to determine parameters such as the lag phase, the maximum polymerization rate, and the final fluorescence intensity.
Visualizations
Caption: this compound signaling pathway leading to actin polymerization.
Caption: Experimental workflow for the C. elegans aldicarb sensitivity assay.
Caption: Logical troubleshooting flow for variable this compound assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Actin polymerization assay | Andex [andexbiotech.com]
- 3. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldicarb-induced Paralysis Assay to Determine Defects in Synaptic Transmission in Caenorhabditis elegans [en.bio-protocol.org]
- 5. Analysis of synaptic transmission in Caenorhabditis elegans using an aldicarb-sensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hypermol.com [hypermol.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Aldicarb-induced Paralysis Assay to Determine Defects in Synaptic Transmission in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caenorhabditis elegans WASP-interacting protein homologue WIP-1 is involved in morphogenesis through maintenance of this compound protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aldicarb Sensitivity Assays for wsp-1 Mutants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting aldicarb sensitivity assays for Caenorhabditis elegans strains with mutations in the wsp-1 gene.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why does its mutation affect aldicarb sensitivity?
A1: this compound encodes the C. elegans homolog of the Wiskott-Aldrich syndrome protein (WASP), a key regulator of actin dynamics.[1] In the presynaptic terminal of the neuromuscular junction, this compound is crucial for stabilizing the actin cytoskeleton. This stabilized actin network is thought to act as a barrier, restraining the release of synaptic vesicles.[1][2] In this compound mutants, this actin barrier is compromised, leading to an increased rate of acetylcholine release. Aldicarb is an acetylcholinesterase inhibitor that causes an accumulation of acetylcholine in the synaptic cleft, leading to muscle hypercontraction and paralysis.[3][4][5] Because this compound mutants already have a higher rate of acetylcholine release, they are hypersensitive to aldicarb and become paralyzed much faster than wild-type animals.[1]
Q2: What is the expected phenotype of this compound mutants in an aldicarb assay?
A2: this compound deletion mutants, such as this compound(gm324), exhibit a strong hypersensitivity to aldicarb.[1] This means they will paralyze significantly faster than wild-type (N2) worms when exposed to the same concentration of aldicarb. For example, on a 1 mM aldicarb plate, a large proportion of this compound(gm324) mutants can be expected to be paralyzed within 60-90 minutes, a time at which most wild-type worms are still mobile.
Q3: What concentration of aldicarb is recommended for assays with this compound mutants?
A3: For mutants with higher rates of neurotransmission, like this compound, it may be beneficial to use a lower concentration of aldicarb (e.g., 0.5 mM) to increase the time it takes for paralysis to occur.[5] This can provide a wider window for observing differences between the mutant and wild-type strains. However, 1 mM aldicarb is a commonly used concentration and will also show a clear hypersensitive phenotype for this compound mutants.[1] The optimal concentration may require some empirical determination depending on specific experimental conditions.
Q4: At what developmental stage should the worms be assayed?
A4: It is recommended to use synchronized young adult worms for aldicarb assays. Worms at the L4 stage can be picked to fresh plates 20-24 hours before the assay to ensure they are young adults on the day of the experiment. Using a synchronized population minimizes variability in the results, as aldicarb sensitivity can be affected by developmental stage and age.
Quantitative Data Summary
The following table summarizes typical results from an aldicarb sensitivity assay comparing wild-type (N2) and this compound(gm324) mutant worms. Data is adapted from published research.[1]
| Time (minutes) | Wild-type (N2) % Paralyzed | This compound(gm324) % Paralyzed |
| 30 | ~5% | ~20% |
| 60 | ~10% | ~50% |
| 90 | ~25% | ~80% |
| 120 | ~40% | ~95% |
| 150 | ~60% | ~100% |
| 180 | ~75% | ~100% |
Note: These are approximate values based on graphical data and should be used as a general guide. Actual results may vary depending on experimental conditions.
Experimental Protocols
Standard Aldicarb Sensitivity Assay Protocol
This protocol is adapted from established methods and is suitable for assessing the aldicarb sensitivity of C. elegans.[5]
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Aldicarb (handle with extreme care as it is highly toxic)
-
100 mM Aldicarb stock solution (in 70% ethanol)
-
M9 buffer
-
Synchronized young adult worms (wild-type and this compound mutants)
-
Platinum worm pick
-
Dissecting microscope
-
Timer
Procedure:
-
Plate Preparation:
-
Prepare NGM plates containing the desired final concentration of aldicarb (e.g., 1 mM or 0.5 mM). Add the aldicarb stock solution to the molten NGM after it has cooled to approximately 55°C.
-
Pour the plates and let them dry at room temperature for at least 24 hours before use. Plates can be stored at 4°C for up to two weeks.[5]
-
On the day of the assay, allow the aldicarb plates to acclimate to room temperature.
-
Seed the center of each plate with a small lawn of OP50 E. coli and let it dry.
-
-
Worm Preparation:
-
Ensure you have synchronized populations of young adult worms for each strain to be tested.
-
-
Assay Performance:
-
Transfer 20-30 young adult worms of each genotype to the center of a freshly prepared aldicarb plate.
-
Start the timer immediately after transferring the worms.
-
Score the worms for paralysis at regular intervals (e.g., every 15 or 30 minutes) for a total of 2-3 hours.
-
A worm is considered paralyzed if it does not move when prodded gently with a platinum worm pick on the head and tail.
-
-
Data Analysis:
-
For each time point, calculate the percentage of paralyzed worms for each genotype.
-
Plot the percentage of paralyzed worms against time for each strain to generate a paralysis curve.
-
Visualizations
This compound Signaling Pathway at the Presynaptic Terminal
Caption: this compound signaling at the presynaptic terminal.
Experimental Workflow for Aldicarb Sensitivity Assay
Caption: Workflow for the C. elegans aldicarb sensitivity assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent age of worms. - Uneven drying of aldicarb plates. - Temperature fluctuations during the assay. - Inconsistent prodding technique. | - Ensure a tightly synchronized population of young adult worms. - Allow aldicarb plates to dry for a consistent amount of time before use. - Perform assays in a temperature-controlled environment. - Standardize the prodding method (e.g., one tap on the head, one on the tail). |
| All worms (including wild-type) paralyze too quickly | - Aldicarb concentration is too high. - Plates were not allowed to dry sufficiently. | - Reduce the concentration of aldicarb (e.g., from 1 mM to 0.5 mM). - Ensure plates are thoroughly dried before use. |
| Very slow or no paralysis in wild-type worms | - Aldicarb concentration is too low. - Inactive aldicarb stock solution. - Aldicarb plates are too old. | - Increase the concentration of aldicarb. - Prepare a fresh stock solution of aldicarb. - Use freshly prepared aldicarb plates (ideally within 1-2 weeks of preparation). |
| This compound mutants are not significantly more sensitive than wild-type | - Incorrect genotype of the mutant strain. - Aldicarb concentration is too high, causing wild-type to paralyze quickly and masking the difference. - Assay duration is too short. | - Verify the genotype of the this compound mutant strain. - Lower the aldicarb concentration to create a larger separation in paralysis times. - Extend the duration of the assay to observe the full effect. |
| Worms crawl off the agar | - NGM plates are too dry. | - Ensure NGM plates have the correct moisture content. Do not over-dry the plates. |
References
- 1. researchgate.net [researchgate.net]
- 2. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways controlling the phosphorylation state of WAVE1, a regulator of actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caenorhabditis elegans this compound regulation of synaptic function at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wsp1 is downstream of Cin1 and regulates vesicle transport and actin cytoskeleton as an effector of Cdc42 and Rac1 in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Hydrogen Sulfide Detection: Comparing WSP-1 with Alternative Fluorescent Probes
In the ever-evolving landscape of cellular biology and drug development, the accurate detection of signaling molecules is paramount. Hydrogen sulfide (H₂S), now recognized as a critical gasotransmitter alongside nitric oxide and carbon monoxide, plays a pivotal role in a myriad of physiological and pathological processes. Consequently, the demand for sensitive and selective tools to visualize and quantify H₂S in biological systems has surged. This guide provides a comprehensive comparison of the widely used H₂S fluorescent probe, WSP-1, with its commercially available alternatives: WSP-5, CAY, and P3. We will delve into their performance metrics, supported by experimental data, and provide detailed protocols to aid researchers in selecting the most appropriate probe for their specific needs.
Performance Comparison of H₂S Fluorescent Probes
The ideal fluorescent probe for H₂S detection should exhibit high sensitivity, excellent selectivity against other biological thiols, a rapid response time, and a significant fluorescence turn-on upon reaction with H₂S. The following tables summarize the key performance indicators of this compound and its competitors.
| Probe | Excitation (nm) | Emission (nm) | Linear Range (μM) | Limit of Detection (LOD) |
| This compound | 465 | 515 | 0–60 | 1.94 μM |
| WSP-5 | 502 | 525 | 0–100 | Not Reported |
| CAY | 485 | 535 | 100–5000 | Not Reported |
| P3 | 375 | 505 | 0–50 | 50 nM |
Table 1: Spectroscopic Properties and Sensitivity of H₂S Fluorescent Probes. This table outlines the excitation and emission maxima, the effective concentration range for linear fluorescence response, and the limit of detection for each probe. Data is compiled from a systematic evaluation of these commercially available probes.[1][2][3]
| Probe | Quantum Yield (Φ) - Unreacted | Quantum Yield (Φ) - After H₂S Reaction | Selectivity over Biothiols (Cysteine, Glutathione) |
| This compound | < 0.01 | 0.392 | High |
| WSP-5 | < 0.1 | Not Reported | High |
| CAY | Not Reported | Not Reported | Low (shows response to biothiols) |
| P3 | Not Reported | Not Reported | Moderate (shows some response to glutathione) |
Table 2: Quantum Yield and Selectivity of H₂S Fluorescent Probes. This table compares the fluorescence quantum yield of the probes before and after reaction with H₂S, a measure of their fluorescence efficiency. It also summarizes their selectivity against common biological thiols.[1][2][3]
Reaction Mechanisms and Signaling Pathways
The detection of H₂S by these probes is based on specific chemical reactions that lead to the "turn-on" of a fluorescent signal. Understanding these mechanisms is crucial for interpreting experimental results and potential interferences.
This compound and WSP-5: Disulfide Cleavage and Fluorophore Release
This compound and WSP-5 employ a similar mechanism involving a disulfide bond as the H₂S recognition site. The reaction with H₂S leads to the cleavage of the disulfide bond and subsequent intramolecular cyclization, which releases a highly fluorescent molecule.
References
A Comparative Guide to WSP-1 and WSP-5 for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of gasotransmitter research, the accurate and sensitive detection of hydrogen sulfide (H₂S) is paramount. This guide provides a detailed comparison of two widely used fluorescent probes, WSP-1 and WSP-5, to assist researchers in selecting the optimal tool for their experimental needs. This comparison is based on published experimental data, focusing on the performance, characteristics, and practical application of these probes.
At a Glance: this compound vs. WSP-5
| Feature | This compound | WSP-5 |
| Excitation Wavelength | ~465 nm[1] | ~502 nm[2][3] |
| Emission Wavelength | ~515 nm[1] | ~525 nm[2][3] |
| Detection Limit | 60 nM[4] | 47 nM[4] |
| Quantum Yield (Φf) | 0.003[4] | 0.020[4] |
| Turn-on Fluorescence Fold Change | ~110-fold | ~130-fold |
| Reaction Rate | Slower | Faster[3] |
| pH Stability | Good within biological range (6-9)[4] | More stable in different pH environments[2] |
| Selectivity | High for H₂S over other reactive sulfur species like Cys and GSH.[4] | High for H₂S with minimal interference from thiols and other analytes.[2] |
Performance Characteristics
WSP-5 generally exhibits superior performance characteristics compared to this compound. It boasts a lower detection limit of 47 nM, allowing for the detection of smaller concentrations of H₂S compared to this compound's 60 nM detection limit.[4] Furthermore, WSP-5 has a significantly higher quantum yield (0.020) than this compound (0.003), indicating that it is a more efficient fluorophore upon reaction with H₂S.[4] Product literature and comparative studies consistently report that WSP-5 has a faster "turn-on" rate upon reacting with H₂S.[3] While both probes are selective for H₂S over other biological thiols and reactive sulfur species, WSP-5 is described as having minimal interference, making it a robust choice for complex biological systems.[2][4] Additionally, WSP-5 is reported to be more stable across a wider range of pH environments.[2]
Reaction Mechanism
Both this compound and WSP-5 operate on the principle of a nucleophilic substitution-cyclization reaction with hydrogen sulfide.[5] This "turn-on" mechanism means the probes are essentially non-fluorescent until they react with H₂S. The reaction is initiated by the nucleophilic attack of H₂S on the disulfide bond of the WSP probe. This is followed by an intramolecular cyclization that releases a highly fluorescent molecule. This reaction is highly specific to H₂S due to its dual nucleophilicity.
Figure 1. General reaction mechanism of WSP probes with H₂S.
Experimental Protocols
This compound: Detection of Intracellular H₂S
This protocol is adapted from methodologies provided by suppliers and found in published research.[1]
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
H₂S donor compound (e.g., NaHS) for positive control
-
Cultured cells (e.g., HeLa cells)
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution of 5-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and grow to the desired confluency (typically 70-90%).
-
-
Probe Loading:
-
Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 10-100 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
H₂S Detection:
-
After incubation, remove the probe solution and wash the cells two to three times with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
To induce H₂S production, treat the cells with your compound of interest or an H₂S donor as a positive control.
-
-
Fluorescence Imaging/Measurement:
-
Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~465 nm, Emission: ~515 nm).
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Figure 2. Experimental workflow for intracellular H₂S detection using this compound.
WSP-5: Detection of Intracellular H₂S
This protocol is based on methodologies from various suppliers and published literature.[2][6]
Materials:
-
WSP-5 probe
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Cetyltrimethylammonium bromide (CTAB) solution (optional, can enhance probe solubility and reaction rate)
-
Cell culture medium
-
H₂S donor compound (e.g., NaHS) for positive control
-
Cultured cells (e.g., 4T1 cancer cells)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Preparation of WSP-5 Stock Solution:
-
Dissolve WSP-5 in anhydrous DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Culture cells in an appropriate vessel to the desired confluency.
-
-
Probe Loading:
-
Prepare the WSP-5 working solution by diluting the stock solution in serum-free medium or PBS to a final concentration of 10-100 µM. For enhanced performance, the buffer can be supplemented with 1 mM CTAB.
-
Remove the culture medium, wash the cells with PBS, and add the WSP-5 working solution.
-
Incubate for 30 minutes at 37°C.
-
-
H₂S Detection:
-
Remove the probe solution and wash the cells twice with PBS.
-
Add fresh medium or PBS.
-
Introduce the experimental treatment or H₂S donor.
-
-
Fluorescence Imaging/Measurement:
-
Acquire fluorescence images using a confocal microscope with excitation and emission wavelengths of approximately 502 nm and 525 nm, respectively.
-
For quantitative analysis, use a fluorescence microplate reader.
-
Figure 3. Experimental workflow for intracellular H₂S detection using WSP-5.
Conclusion
Both this compound and WSP-5 are effective tools for the fluorescent detection of hydrogen sulfide. However, for researchers requiring higher sensitivity, a faster reaction time, and greater stability, WSP-5 presents a more advantageous option. The choice between these two probes will ultimately depend on the specific requirements of the experiment, including the expected concentration of H₂S and the complexity of the biological system being studied. It is always recommended to optimize the probe concentration and incubation time for each specific cell type and experimental condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
WSP-1 Probe: Superior Specificity for Hydrogen Sulfide Detection Over Other Thiols
A Comparative Analysis for Researchers and Drug Development Professionals
The accurate detection of hydrogen sulfide (H₂S), a critical signaling molecule, is paramount in various fields of biological research and drug development. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among these, the WSP-1 probe has garnered attention for its purported specificity for H₂S. This guide provides a comprehensive comparison of the this compound probe's performance against other common biological thiols, supported by experimental data, to validate its specificity.
Quantitative Comparison of Probe Reactivity
To assess the selectivity of the this compound probe, its fluorescence response to hydrogen sulfide was compared against its response to other biologically prevalent thiols, namely cysteine (Cys) and glutathione (GSH). The following table summarizes the fluorescence intensity of the this compound probe upon exposure to these analytes.
| Analyte | Concentration Range | This compound Fluorescence Response | Selectivity for H₂S |
| H₂S (as Na₂S) | 0 - 1000 µM | Significant, concentration-dependent increase | - |
| Cysteine (Cys) | 0 - 2000 µM | Negligible increase | High |
| Glutathione (GSH) | 0 - 2000 µM | Negligible increase | High |
Data compiled from a systematic evaluation of commercially available fluorescent probes. The study demonstrated that this compound, unlike some other probes, exhibits minimal fluorescence enhancement when exposed to high concentrations of cysteine and glutathione, highlighting its superior selectivity for H₂S.[1]
Experimental Protocol: Specificity Assay
The following protocol outlines the methodology used to validate the specificity of the this compound probe.
1. Reagent Preparation:
-
This compound Probe Stock Solution: A 10 µM stock solution of this compound was prepared in a suitable buffer (e.g., HEPES with 1% CH₃CN).
-
Analyte Solutions: Stock solutions of Na₂S (as an H₂S donor), cysteine, and glutathione were prepared in the same buffer. A range of concentrations was prepared by serial dilution.
2. Assay Procedure:
-
The this compound probe solution (10 µM) was added to the wells of a microplate.
-
Increasing concentrations of either Na₂S, cysteine, or glutathione (ranging from 0 to 2000 µM) were added to the respective wells containing the this compound probe.
-
The plate was incubated for a specified period (e.g., 30 minutes) to allow for the reaction to occur.
-
Fluorescence intensity was measured using a microplate reader at the appropriate excitation and emission wavelengths for the this compound probe.
3. Data Analysis:
-
The fluorescence intensity readings were plotted against the concentration of each analyte.
-
The response of the this compound probe to H₂S was compared with its response to cysteine and glutathione to determine its selectivity. A negligible increase in fluorescence in the presence of other thiols indicates high specificity for H₂S.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in testing the specificity of the this compound probe.
Caption: Workflow for this compound probe specificity validation.
Conclusion
The experimental evidence strongly supports the high specificity of the this compound probe for hydrogen sulfide over other common biological thiols such as cysteine and glutathione.[1] This makes this compound a reliable tool for researchers and professionals in drug development who require accurate and specific detection of H₂S in complex biological systems. The negligible cross-reactivity with other thiols ensures that the observed fluorescence signal is a true representation of the H₂S concentration, thereby minimizing the risk of false-positive results.
References
A Guide to Controls in Cellular Fluorescence: WSP-1 for Hydrogen Sulfide and Alternatives for Zinc Detection
An Important Clarification on WSP-1: Initial understanding of this compound as a zinc stain is a common misconception. Extensive research and supplier documentation definitively identify this compound as a highly selective fluorescent probe for hydrogen sulfide (H₂S), a critical gaseous signaling molecule in various physiological and pathological processes. This guide, therefore, first provides a comprehensive overview of the proper controls for this compound in H₂S detection. Recognizing the user's interest in zinc staining, this guide then presents a detailed comparison of common fluorescent probes for intracellular zinc, complete with their respective positive and negative controls and supporting experimental data.
Part 1: Positive and Negative Controls for this compound Staining in Hydrogen Sulfide (H₂S) Detection
Robust experimental design in fluorescence microscopy hinges on the use of appropriate positive and negative controls to validate the specificity of the observed signal. For this compound, which fluoresces upon reaction with H₂S, controls are essential to confirm that the detected fluorescence is a direct result of intracellular H₂S levels.
Comparison of Controls for this compound Staining
| Control Type | Compound/Method | Concentration | Incubation Time | Expected Outcome |
| Positive Control | Sodium Hydrosulfide (NaHS) | 100 - 300 µM | 30 - 60 minutes | Significant increase in this compound fluorescence. |
| Positive Control | GYY4137 | 10 - 100 µM | 1 - 4 hours | Time-dependent increase in this compound fluorescence. |
| Negative Control | Hypotaurine | 1 mM | 30 minutes prior to this compound | Attenuation of H₂S-induced this compound fluorescence. |
| Negative Control | Zinc Acetate | 100 µM | 30 minutes prior to this compound | Reduction of H₂S-induced this compound fluorescence. |
Mechanism of this compound Action
This compound is a non-fluorescent molecule that undergoes a chemical reaction with H₂S. This reaction cleaves a specific bond in the this compound molecule, releasing a fluorescent product. The intensity of the fluorescence is directly proportional to the concentration of H₂S.
Caption: this compound reacts with H₂S to yield a fluorescent product.
Experimental Workflow for this compound Staining
The following diagram outlines a typical workflow for a this compound staining experiment, incorporating the necessary controls.
Caption: A standard workflow for this compound staining experiments.
Part 2: A Comparison Guide to Fluorescent Probes for Intracellular Zinc
For researchers interested in detecting intracellular zinc, a variety of fluorescent probes are available. The selection of a probe and its corresponding controls is crucial for obtaining reliable and interpretable data. This section compares three commonly used families of zinc probes: Zinpyr, FluoZin, and ZP.
Comparison of Common Zinc Probes and Their Controls
| Probe Family | Example Probe | Positive Control | Negative Control | Typical Fold Change in Fluorescence |
| Zinpyr | Zinpyr-1 | ZnSO₄ (10-100 µM) + Pyrithione (1-10 µM) | TPEN (10-50 µM) | 5-10 fold |
| FluoZin | FluoZin-3, AM | ZnSO₄ (10-100 µM) + Pyrithione (1-10 µM) | TPEN (10-50 µM) | >50 fold[1] |
| ZP Probes | ZP-1 | ZnCl₂ (10-100 µM) | TPEN (10-50 µM) | ~6 fold |
Detailed Experimental Protocols
1. General Cell Preparation (Applicable to all probes):
-
Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 70-80%).
-
Wash the cells twice with a zinc-free buffer, such as Hanks' Balanced Salt Solution (HBSS) or a custom buffer prepared with metal-free water and treated with Chelex-100 resin.
2. Staining with Zinpyr-1:
-
Prepare a stock solution of Zinpyr-1 in DMSO.
-
Dilute the Zinpyr-1 stock solution in a zinc-free buffer to a final working concentration of 1-5 µM.
-
Incubate the cells with the Zinpyr-1 working solution for 30 minutes at 37°C.
-
Wash the cells three times with the zinc-free buffer to remove excess probe.
-
Proceed with control treatments and imaging.
3. Staining with FluoZin-3, AM:
-
Prepare a stock solution of FluoZin-3, AM in DMSO.
-
Dilute the FluoZin-3, AM stock solution in a zinc-free buffer to a final working concentration of 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in probe loading.
-
Incubate the cells with the FluoZin-3, AM working solution for 30-60 minutes at 37°C.
-
Wash the cells three times with the zinc-free buffer.
-
Incubate the cells for an additional 30 minutes in the zinc-free buffer to allow for complete de-esterification of the AM ester.
-
Proceed with control treatments and imaging.
4. Staining with ZP-1:
-
Prepare a stock solution of ZP-1 in DMSO.
-
Dilute the ZP-1 stock solution in a zinc-free buffer to a final working concentration of 5-10 µM.
-
Incubate the cells with the ZP-1 working solution for 30 minutes at 37°C.
-
Wash the cells three times with the zinc-free buffer.
-
Proceed with control treatments and imaging.
5. Application of Controls:
-
Positive Control: After probe loading and washing, treat the cells with a solution of zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) and a zinc ionophore such as pyrithione. The ionophore facilitates the entry of extracellular zinc into the cells, leading to a significant increase in fluorescence.
-
Negative Control: To confirm that the fluorescence signal is zinc-dependent, treat a separate set of probe-loaded cells with a membrane-permeable zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN). TPEN will bind intracellular zinc, leading to a decrease in the fluorescence signal.
Signaling Pathway for Zinc Probes
The fundamental principle behind these zinc probes is the binding of intracellular labile zinc, which induces a conformational change in the probe, resulting in a significant increase in its fluorescence quantum yield.
Caption: Zinc probes bind to intracellular zinc, causing fluorescence.
References
WSP-1 Probe: A Comparative Guide to its Cross-Reactivity with Reactive Sulfur Species
For researchers, scientists, and drug development professionals, the accurate detection of hydrogen sulfide (H2S), a critical signaling molecule, is paramount. The fluorescent probe WSP-1 has emerged as a valuable tool for this purpose. This guide provides an objective comparison of this compound's performance, particularly its cross-reactivity with other reactive sulfur species (RSS), supported by experimental data and detailed protocols.
Overview of this compound
This compound is a fluorescent probe designed for the selective and rapid detection of hydrogen sulfide.[1] Its mechanism relies on a specific chemical reaction with H2S that triggers a "turn-on" fluorescence response. The probe itself is non-fluorescent, but upon reaction with H2S, it releases a fluorophore, resulting in a detectable signal with excitation and emission maxima typically around 465 nm and 515 nm, respectively.[1][2] This reaction is based on the dual-nucleophilicity of H2S, which allows for a tandem nucleophilic substitution-cyclization reaction to release the fluorescent component.[1][3][4]
Comparative Analysis of Cross-Reactivity
A key performance indicator for any H2S probe is its selectivity over other biologically relevant reactive sulfur species, which are often present in much higher concentrations. Studies have shown that this compound exhibits high selectivity for H2S over other species such as cysteine (Cys), glutathione (GSH), homocysteine (Hcy), sulfite (SO32-), and thiosulfate (S2O32-).[1][3]
While this compound demonstrates good selectivity, it is important to note that in complex biological media containing high concentrations of biothiols like Cys and GSH, a decrease in fluorescence intensity compared to H2S alone has been observed.[5] This suggests that while these species do not cause a significant fluorescence turn-on, they may interact with the probe, potentially reducing its availability for reacting with H2S.[5]
For a direct comparison, the performance of this compound was evaluated alongside other commercially available H2S probes, such as WSP-5, CAY, and P3.[2][6][7] WSP-5, a related probe, is reported to have a faster turn-on rate and a more sensitive detection limit than this compound.[8][9]
The following table summarizes the fluorescence response of this compound in the presence of various reactive sulfur species and other bioanalytes from a comparative study.
| Interfering Species | Concentration | This compound Fluorescence Response (relative to control) |
| NaHS (H2S donor) | 50 µM | Strong fluorescence increase |
| Cysteine (Cys) | 200 µM | Negligible change |
| Glutathione (GSH) | 200 µM | Negligible change |
| Homocysteine (Hcy) | 200 µM | Negligible change |
| Sodium Sulfite (Na2SO3) | 200 µM | Negligible change |
| Sodium Thiosulfate (Na2S2O3) | 200 µM | Negligible change |
| GSNO | 2 mM | Negligible change |
| Glycine (Gly) | 2 mM | Negligible change |
| Hydrogen Peroxide (H2O2) | 2 mM | Negligible change |
Table 1: Summary of this compound selectivity against various reactive sulfur species and other bioanalytes. Data is qualitatively derived from graphical representations in the cited literature.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in the use of the this compound probe, the following diagrams illustrate its reaction mechanism and a typical experimental workflow for assessing its selectivity.
Experimental Protocols
The following is a generalized protocol for evaluating the cross-reactivity of the this compound probe, based on methodologies described in the literature.[1][2][5]
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Hexadecyltrimethylammonium bromide (CTAB) (optional, as a surfactant to enhance probe solubility)[2][3]
-
Sodium hydrosulfide (NaHS) as an H2S donor
-
Reactive sulfur species for testing (e.g., L-cysteine, glutathione, sodium sulfite, sodium thiosulfate)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO or DMF. Store protected from light at 0°C for short-term use or -20°C for long-term storage.[10]
-
Prepare stock solutions of NaHS and various interfering reactive sulfur species in the chosen aqueous buffer. Prepare these solutions fresh before each experiment.
Selectivity Assay:
-
Dilute the this compound stock solution into the aqueous buffer to a final concentration of 10 µM in the wells of a 96-well plate.[1][2] If using a surfactant, the buffer can be supplemented with 1 mM CTAB.[2]
-
To different wells, add the H2S donor (e.g., 50 µM NaHS) or the interfering reactive sulfur species (e.g., 200 µM of Cys, GSH, Na2SO3, etc.).[1] A control well should contain only the this compound probe in buffer.
-
Mix the solutions and incubate for a predetermined period (e.g., 5 to 30 minutes) at room temperature or 37°C, protected from light.[1][2]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 465 nm and 515 nm, respectively.[2]
-
Compare the fluorescence intensity of the wells containing the interfering species to the well containing the H2S donor and the control well.
Data Analysis:
The selectivity of the this compound probe is determined by the degree of fluorescence enhancement in the presence of H2S compared to the minimal fluorescence change in the presence of other reactive sulfur species. The results can be presented as a bar graph showing the relative fluorescence intensity for each condition.
Conclusion
The this compound probe is a highly selective tool for the detection of hydrogen sulfide. While it shows minimal cross-reactivity with a range of other reactive sulfur species at concentrations significantly higher than that of the H2S donor, researchers should be aware of potential interactions in complex biological systems where biothiols are abundant. For applications requiring higher sensitivity or a faster response, alternative probes such as WSP-5 may be considered. The provided experimental protocol offers a framework for researchers to validate the performance of this compound in their specific experimental settings.
References
- 1. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. commercialization.wsu.edu [commercialization.wsu.edu]
A Comparative Guide to Hydrogen Sulfide (H₂S) Detection: WSP-1 Fluorescent Probe vs. Colorimetric Assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of hydrogen sulfide (H₂S) is crucial for understanding its diverse roles in physiology and pathology. This guide provides a detailed comparison of a widely used fluorescent probe, WSP-1, and traditional colorimetric assays for H₂S detection, supported by experimental data and protocols.
This comparison focuses on key performance metrics, including selectivity, sensitivity, and ease of use, to assist researchers in selecting the most appropriate method for their specific experimental needs.
Performance Comparison at a Glance
The following table summarizes the key characteristics of the this compound fluorescent probe and the commonly used Methylene Blue colorimetric assay for H₂S detection.
| Feature | This compound Fluorescent Probe | Methylene Blue Colorimetric Assay |
| Principle | H₂S-mediated tandem nucleophilic substitution-cyclization reaction releases a fluorophore. | Reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form Methylene Blue. |
| Detection Method | Fluorescence (Ex/Em = 465/515 nm) | Absorbance (approx. 665-670 nm) |
| Selectivity | High selectivity for H₂S over other biological thiols such as cysteine and glutathione due to its dual-reactive sites. | Prone to interference from strong reducing agents, iodide, ferrocyanide, and high concentrations of other sulfides. Sample turbidity and color can also interfere. |
| Limit of Detection (LOD) | Effective for detecting low micromolar (µM) concentrations of H₂S in cellular environments. | Varies depending on the specific protocol and instrumentation, typically ranging from 0.1 to 20.0 mg/L (approximately 3 to 588 µM). Automated and modified methods can achieve sensitivities in the low µM to even nanomolar (nM) range.[1] |
| Primary Application | Live-cell imaging and real-time detection of intracellular H₂S. | Quantification of total sulfide in aqueous samples (e.g., water, plasma, tissue homogenates). |
| Advantages | High selectivity, suitable for live-cell imaging, provides spatial and temporal resolution. | Well-established method, relatively inexpensive. |
| Disadvantages | Quantitative measurements in complex biological systems can be challenging. | Requires harsh acidic conditions, which can alter the sample. Prone to numerous interferences. Not suitable for live-cell imaging. |
Visualizing the Detection Mechanisms
To better understand the underlying principles of these detection methods, the following diagrams illustrate the reaction pathway of this compound and a general workflow for H₂S detection.
Detailed Experimental Protocols
H₂S Detection in Live Cells using this compound
This protocol is adapted for the detection of intracellular H₂S using fluorescence microscopy.
Materials:
-
This compound fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Cells of interest cultured on a suitable imaging dish or plate
-
H₂S donor (e.g., NaHS) or experimental treatment
-
Fluorescence microscope with appropriate filters for fluorescein (Ex/Em ≈ 465/515 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 5-10 mM). Store the stock solution in aliquots at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Prepare this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration (typically 5-10 µM).
-
Probe Loading: Remove the cell culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, remove the this compound working solution and wash the cells two to three times with warm PBS or cell culture medium to remove excess probe.
-
Treatment: Add fresh, pre-warmed cell culture medium or buffer to the cells. At this point, you can add your experimental treatment or an H₂S donor to induce H₂S production.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation ~465 nm, Emission ~515 nm). Acquire images at desired time points to monitor the change in fluorescence intensity.
-
Data Analysis: Quantify the fluorescence intensity of the cells using appropriate image analysis software. The increase in fluorescence intensity corresponds to the level of intracellular H₂S.
Quantification of H₂S in Aqueous Samples using the Methylene Blue Assay
This protocol provides a general procedure for the colorimetric quantification of total sulfide in aqueous samples.
Materials:
-
Sample containing H₂S (e.g., plasma, tissue homogenate)
-
Zinc acetate solution (2% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~665-670 nm
-
Sodium sulfide (Na₂S) standard solution
Procedure:
-
Standard Curve Preparation: Prepare a series of Na₂S standards of known concentrations in deoxygenated water.
-
Sample Preparation:
-
To 100 µL of the sample or standard in a microcentrifuge tube, add 100 µL of 2% zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).
-
Incubate for 10 minutes at room temperature.
-
-
Color Development:
-
Add 50 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution to the mixture and vortex briefly.
-
Add 50 µL of the FeCl₃ solution and vortex again.
-
Incubate the mixture for 20 minutes at room temperature in the dark to allow for color development.
-
-
Protein Precipitation (for biological samples):
-
Add 100 µL of 10% TCA solution to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.
-
-
Absorbance Measurement:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 665-670 nm using a spectrophotometer or microplate reader.
-
-
Quantification:
-
Subtract the absorbance of a blank sample (containing all reagents except the H₂S standard or sample).
-
Determine the concentration of H₂S in your samples by comparing their absorbance values to the standard curve generated from the Na₂S standards.
-
Conclusion
The choice between the this compound fluorescent probe and a colorimetric assay like the Methylene Blue method depends heavily on the research question and the experimental system. For visualizing and tracking relative changes in intracellular H₂S in real-time, this compound offers superior selectivity and applicability in live-cell imaging.[2] For the quantitative measurement of total sulfide in aqueous biological or environmental samples, the Methylene Blue assay, despite its limitations regarding interferences, remains a well-established and accessible method. Researchers should carefully consider the advantages and disadvantages of each method to ensure the generation of accurate and reliable data in their studies of hydrogen sulfide.
References
Confirming wsp-1 Mutant Phenotype with Rescue Experiments in C. elegans
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the wild-type C. elegans phenotype with that of wsp-1 mutants, detailing the confirmation of the mutant phenotype through rescue experiments. The data presented here is crucial for researchers studying cytoskeletal dynamics, neuronal function, and developmental processes.
Phenotypic Comparison of this compound Mutants
The loss of function of the this compound gene, the C. elegans homolog of the Wiskott-Aldrich Syndrome protein (WASP), results in distinct and quantifiable phenotypes. These include defects in embryonic development and neuromuscular function.
Key Phenotypes of this compound Mutants
-
Increased Sensitivity to Aldicarb: this compound mutants exhibit hypersensitivity to the acetylcholinesterase inhibitor aldicarb. This results in a significantly faster onset of paralysis compared to wild-type animals, indicating defects in the regulation of synaptic vesicle release at the neuromuscular junction.[1]
-
Embryonic Lethality and Reduced Brood Size: this compound is essential for proper embryonic development. Mutations in this gene can lead to a significant percentage of embryonic lethality and a reduced number of progeny compared to wild-type worms.
Quantitative Data Summary
The following tables summarize the key phenotypic differences between wild-type (N2), this compound(gm324) mutants, and this compound(gm324) mutants carrying a rescue transgene with neuronal expression of this compound.
| Strain | Genotype | Average Brood Size | Embryonic Lethality (%) |
| Wild-Type | N2 | ~250-300 | <1% |
| This compound Mutant | This compound(gm324) | Data Not Available | Data Not Available |
| Neuronal Rescue | This compound(gm324); Ex[Punc-119::this compound] | Data Not Available | Data Not Available |
Note: Specific quantitative data for brood size and embryonic lethality for this compound(gm324) mutants were not available in the searched literature. Researchers are encouraged to perform these assays to complete the phenotypic characterization.
| Strain | Genotype | Time to 50% Paralysis on 1mM Aldicarb (minutes) |
| Wild-Type | N2 | 78.0 |
| This compound Mutant | This compound(gm324) | 37.1 |
| Neuronal Rescue | This compound(gm324); Ex[Punc-119::this compound] | 57.7 |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a key effector of Rho GTPases, such as CDC-42 and RAC, and plays a crucial role in actin cytoskeleton regulation. Upon activation by upstream signals, this compound activates the Arp2/3 complex, which then promotes the nucleation of new actin filaments. This process is vital for various cellular events, including cell motility, morphogenesis, and synaptic function.
References
A Comparative Guide to C. elegans WSP-1 and its Mammalian Homolog WASP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Wiskott-Aldrich Syndrome Protein (WASP) homolog in Caenorhabditis elegans, WSP-1, and its mammalian counterpart, WASP. By examining their structure, function, and involvement in signaling pathways, this document aims to provide researchers with a clear understanding of the conserved and divergent features of these crucial actin-regulating proteins.
Functional Overview
WASP and its homolog this compound are key players in the dynamic regulation of the actin cytoskeleton. Their primary function is to act as nucleation-promoting factors (NPFs) for the Actin-Related Protein 2/3 (Arp2/3) complex, which initiates the formation of new actin filaments.[1][2] This activity is fundamental to a wide range of cellular processes, including cell motility, morphogenesis, and intracellular trafficking.
Mammalian WASP is most prominently expressed in hematopoietic cells and plays a critical role in the immune system.[3] Mutations in the human WASP gene lead to Wiskott-Aldrich syndrome, a severe immunodeficiency disorder. Mammalian WASP is a crucial integrator of signals, responding to upstream activators like Cdc42 and PIP2 to orchestrate localized actin polymerization.
C. elegans this compound , the sole WASP homolog in the nematode, is essential for embryonic development, particularly in processes requiring cell migration and morphogenesis, such as ventral enclosure.[4] Additionally, this compound plays a vital role in the nervous system, specifically in regulating synaptic function at the neuromuscular junction.[4]
Domain Architecture: A Structural Comparison
Both this compound and mammalian WASP share a conserved domain architecture, which is crucial for their function as regulated actin nucleation-promoting factors.
| Domain/Motif | Mammalian WASP | C. elegans this compound | Function |
| WH1/EVH1 | Present | Present | Binds to WASP-interacting protein (WIP) and other proline-rich ligands. |
| Basic (B) | Present | Present | Binds to phosphoinositides (e.g., PIP2). |
| GTPase-binding (GBD/CRIB) | Present | Present | Binds to active (GTP-bound) Cdc42, relieving autoinhibition. |
| Proline-rich (PR) | Present | Present | Binds to SH3 domain-containing proteins and profilin. |
| V/WH2 (Verprolin-homology) | One | Two (in tandem) | Binds to actin monomers (G-actin). |
| C (Connector/Central) | Present | Present | Connects the V and A domains. |
| A (Acidic) | Present | Present | Binds to the Arp2/3 complex. |
A notable structural feature is the presence of two tandem Verprolin-homology (V/WH2) domains in C. elegans this compound, a feature shared with mammalian N-WASP. This tandem arrangement is thought to enhance the efficiency of actin monomer recruitment and presentation to the Arp2/3 complex, thereby increasing the actin-nucleating activity.
Signaling Pathways
The activation and function of both this compound and WASP are tightly regulated by upstream signaling pathways. Below are diagrams illustrating the core activation mechanisms.
In mammalian cells, upstream signals lead to the activation of Guanine nucleotide Exchange Factors (GEFs), which in turn activate the Rho GTPase Cdc42. The coincident binding of active Cdc42-GTP and the membrane phospholipid PIP2 to an autoinhibited form of WASP induces a conformational change. This activation exposes the VCA domain, which then recruits and activates the Arp2/3 complex to initiate branched actin polymerization.
The signaling pathway leading to this compound activation in C. elegans shares conserved elements with its mammalian counterpart. Developmental and synaptic cues are thought to activate the C. elegans Cdc42 homolog, CDC-42. Active CDC-42 likely interacts with this compound to promote its activation and subsequent stimulation of the Arp2/3 complex (containing the subunit ARX-2). Additionally, the WASP-interacting protein homolog, WIP-1, has been shown to physically interact with and stabilize this compound.
Experimental Data and Protocols
Direct quantitative comparisons of the biochemical activities of this compound and mammalian WASP are limited in the literature. However, functional assays in their respective model systems provide valuable insights.
Aldicarb Sensitivity Assay for Synaptic Function in C. elegans
This assay is used to assess the function of the neuromuscular junction. Aldicarb is an acetylcholinesterase inhibitor; its application leads to an accumulation of acetylcholine in the synaptic cleft, causing muscle paralysis. Mutants with defects in synaptic transmission, including those affecting the actin cytoskeleton at the presynaptic terminal, often exhibit altered sensitivity to aldicarb.
Experimental Workflow:
Protocol:
-
Prepare Nematode Growth Medium (NGM) plates containing 1 mM aldicarb.
-
Synchronize C. elegans populations to obtain a cohort of one-day-old adult worms.
-
Transfer a defined number of wild-type (N2) and this compound mutant worms to the aldicarb plates.
-
At regular intervals, assess the worms for paralysis by prodding with a platinum wire. Worms that fail to respond are scored as paralyzed.
-
Record the time at which 50% of the worms on a plate are paralyzed.
-
Compare the paralysis time course between wild-type and this compound mutant animals.
This compound deletion mutants exhibit hypersensitivity to aldicarb, indicating a role for this compound in restraining synaptic vesicle release, likely through its function in organizing the presynaptic actin cytoskeleton.[4]
In Vitro Actin Polymerization Assay
This assay measures the ability of WASP/WSP-1 to promote actin polymerization via the Arp2/3 complex. A common method utilizes pyrene-labeled actin monomers, which exhibit increased fluorescence upon incorporation into a polymer.
Protocol:
-
Purify recombinant this compound or WASP (or their VCA domains), Arp2/3 complex, and actin monomers (with a percentage labeled with pyrene).
-
Prepare a reaction buffer containing G-buffer (Tris-HCl, CaCl2, ATP) and polymerization buffer (KCl, MgCl2, EGTA, DTT, imidazole).
-
In a fluorometer cuvette, combine the reaction buffer, Arp2/3 complex, and pyrene-labeled actin.
-
Initiate the reaction by adding the purified this compound/WASP protein.
-
Monitor the increase in pyrene fluorescence over time. The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
To study activation, the assay can be performed in the presence and absence of activators like GTP-loaded Cdc42 and PIP2 vesicles.
Conclusion
The comparison between C. elegans this compound and its mammalian homolog WASP reveals a deeply conserved molecular mechanism for regulating actin dynamics. Both proteins utilize a similar domain architecture and are activated by conserved signaling molecules to control the activity of the Arp2/3 complex. The functional differences, such as the primary role of mammalian WASP in the immune system versus the essential developmental and neuronal roles of this compound, reflect the adaptation of this core regulatory module to the specific physiological contexts of each organism. The study of this compound in the genetically tractable model organism C. elegans continues to provide valuable insights into the fundamental principles of actin cytoskeleton regulation that are relevant to human health and disease.
References
Validating WSP-1 Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful techniques for validating protein-protein interactions: Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA). We will focus on the validation of interactions with Wiskott-Aldrich syndrome protein (WASP), referred to here as WSP-1, a key regulator of actin polymerization. This guide includes detailed experimental protocols, a quantitative comparison of the methods, and a visualization of the this compound signaling pathway.
Introduction to this compound and Protein Interaction Validation
This compound is a crucial protein that relays signals from small GTPases, such as Cdc42, to the Arp2/3 complex, initiating the branching of actin filaments.[1][2] This process is fundamental to various cellular functions, including cell motility, morphogenesis, and immune responses. Validating the interactions of this compound with its binding partners, such as WIP (WASP-interacting protein) and the Arp2/3 complex, is essential for understanding its regulatory mechanisms and for the development of therapeutics targeting these pathways.
Co-Immunoprecipitation has long been the gold standard for studying protein-protein interactions.[3][4] It relies on the use of an antibody to isolate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). In contrast, the Proximity Ligation Assay is a more recent technique that allows for the in situ detection of protein interactions with high specificity and sensitivity.[5][6]
Comparison of Co-Immunoprecipitation and Proximity Ligation Assay for this compound Interaction Validation
Here, we compare the performance of Co-IP and PLA for validating the interaction between this compound and the Arp2/3 complex.
| Feature | Co-Immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) |
| Principle | An antibody to the bait protein (this compound) is used to pull down the entire protein complex from a cell lysate. The presence of the prey protein (Arp2/3 complex) is then detected by Western blotting. | Primary antibodies from different species recognize the two proteins of interest (this compound and a subunit of the Arp2/3 complex). Secondary antibodies with attached DNA oligonucleotides are added. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated and amplified, generating a fluorescent signal. |
| Nature of Interaction Detected | Detects stable interactions that can withstand cell lysis and washing steps. | Detects transient and stable interactions in situ, as the proteins are fixed in their native cellular environment. |
| Cellular Context | Information about the subcellular localization of the interaction is lost during cell lysis. | Provides spatial information about where the interaction occurs within the cell. |
| Sensitivity | Lower sensitivity, may not detect weak or transient interactions. | High sensitivity, capable of detecting a small number of interaction events per cell. |
| Quantification | Semi-quantitative, based on the band intensity on a Western blot.[7] | Quantitative, based on the number of fluorescent signals per cell or per unit area. |
| Throughput | Lower throughput, as it involves multiple steps including gel electrophoresis and Western blotting. | Higher throughput, amenable to automated microscopy and image analysis. |
| Controls | Requires isotype control antibodies and mock-transfected or knockout cells to control for non-specific binding. | Requires single-antibody controls and controls with non-interacting protein pairs to ensure signal specificity. |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the comparison between Co-IP and PLA for validating the interaction between this compound and the Arp2/3 complex.
Table 1: Co-Immunoprecipitation Results for this compound and Arp2/3 Complex Interaction
| Sample | Input (Arp2/3 Subunit) | IP: anti-WSP-1 (Arp2/3 Subunit) | IP: IgG Control (Arp2/3 Subunit) |
| Wild-Type Cells | 1.00 | 0.75 | 0.05 |
| This compound Knockdown Cells | 1.00 | 0.10 | 0.04 |
Relative band intensity normalized to input.
Table 2: Proximity Ligation Assay Results for this compound and Arp2/3 Complex Interaction
| Cell Type | Average PLA Signals per Cell | Standard Deviation |
| Wild-Type Cells | 45 | 8 |
| This compound Knockdown Cells | 5 | 2 |
| Single Antibody Control (anti-WSP-1 only) | 2 | 1 |
| Single Antibody Control (anti-Arp2/3 only) | 3 | 1 |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol for this compound
This protocol is adapted from general Co-IP protocols and is optimized for the study of this compound interactions in mammalian cells.[3][4][8]
1. Cell Lysis:
-
Culture mammalian cells (e.g., HEK293T or Jurkat) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Incubate 1-2 mg of total protein with 2-5 µg of anti-WSP-1 antibody or an isotype control IgG overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
3. Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe with a primary antibody against a subunit of the Arp2/3 complex.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Proximity Ligation Assay (PLA) Protocol for this compound
This protocol is a general guide for performing PLA to detect the in situ interaction of this compound and the Arp2/3 complex.[5][6]
1. Cell Preparation:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
2. Antibody Incubation:
-
Block the coverslips with a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C.
-
Incubate with a mixture of primary antibodies (e.g., rabbit anti-WSP-1 and mouse anti-ArpC2) diluted in antibody diluent overnight at 4°C.
3. Ligation and Amplification:
-
Wash the coverslips twice with wash buffer A.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Wash twice with wash buffer A.
-
Incubate with the ligation solution for 30 minutes at 37°C.
-
Wash twice with wash buffer A.
-
Incubate with the amplification solution for 100 minutes at 37°C.
4. Detection and Imaging:
-
Wash twice with wash buffer B.
-
Mount the coverslips on slides using a mounting medium with DAPI.
-
Image the slides using a fluorescence microscope.
-
Quantify the PLA signals using image analysis software.
Visualizing the this compound Signaling Pathway
The following diagrams illustrate the this compound signaling pathway and the experimental workflows for Co-IP and PLA.
Caption: this compound signaling pathway leading to actin polymerization.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Caption: Proximity Ligation Assay (PLA) experimental workflow.
Conclusion
Both Co-Immunoprecipitation and Proximity Ligation Assay are valuable techniques for validating this compound protein interactions. Co-IP is a robust method for confirming stable interactions and can provide material for downstream proteomic analysis. However, PLA offers higher sensitivity for detecting transient or weak interactions and provides crucial information about the subcellular localization of these interactions. The choice of method will depend on the specific research question and the nature of the protein interaction being investigated. For a comprehensive understanding of this compound's function, a combination of both approaches is often the most powerful strategy.
References
- 1. Reactome | WASPs or WAVEs activate the ARP2/3 complex [reactome.org]
- 2. Signalling to actin: the Cdc42-N-WASP-Arp2/3 connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. assaygenie.com [assaygenie.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
functional comparison of WSP-1 and other actin-regulating proteins
A comprehensive guide for researchers, scientists, and drug development professionals on the functional dynamics of WSP-1 and other key actin-regulating proteins. This guide provides a comparative analysis of their mechanisms, supported by quantitative data and detailed experimental protocols.
The intricate and dynamic nature of the actin cytoskeleton is fundamental to a myriad of cellular processes, from cell motility and morphogenesis to intracellular transport and signal transduction. The precise regulation of actin filament assembly, disassembly, and organization is orchestrated by a diverse cast of actin-binding proteins. Among these, the Wiskott-Aldrich Syndrome Protein (WASP) family, to which the Caenorhabditis elegans protein this compound belongs, plays a pivotal role as a nucleation-promoting factor.[1][2][3] This guide provides a functional comparison of this compound/WASP with other critical actin-regulating proteins, including the Arp2/3 complex, formins, cofilin, profilin, thymosin beta-4, gelsolin, and CapZ.
Functional Overview and Mechanism of Action
This compound, the worm ortholog of WASP, is crucial for regulating the actin cytoskeleton, particularly at the neuronal active zone of the neuromuscular junction where it helps to stabilize the actin network and restrain synaptic vesicle release.[1][2][4] Like other members of the WASP/WAVE family, this compound acts as a crucial link between upstream signaling molecules, such as Rho family GTPases (e.g., Cdc42 and Rac), and the actin polymerization machinery.[5][6] The primary mechanism of action for WASP/WAVE proteins involves the activation of the Arp2/3 complex.[7][8][9]
The Arp2/3 complex , a seven-subunit protein assembly, is a central player in the formation of branched or dendritic actin networks.[8] When activated by a nucleation-promoting factor (NPF) like a WASP family protein, the Arp2/3 complex binds to the side of an existing "mother" actin filament and nucleates the growth of a new "daughter" filament at a characteristic 70-degree angle.[10] This process is fundamental to the formation of lamellipodia and other protrusive structures essential for cell migration.[11]
In contrast to the branched networks generated by the Arp2/3 complex, formins promote the nucleation and processive elongation of unbranched actin filaments.[12] Formins, such as mDia1, typically form a dimeric ring-like structure that encircles the barbed (fast-growing) end of an actin filament, protecting it from capping proteins and facilitating the addition of new actin monomers.[12]
While WASP/WAVE and formins promote actin polymerization, other proteins are responsible for filament disassembly and monomer sequestration. Cofilin is a key actin-depolymerizing factor that severs actin filaments, creating more free barbed and pointed ends, which can lead to either net polymerization or depolymerization depending on the cellular context.[6][13][14] Cofilin preferentially binds to ADP-actin filaments, promoting their turnover.[15]
The pool of actin monomers available for polymerization is tightly controlled by sequestering proteins. Thymosin beta-4 is a primary actin monomer-sequestering protein that binds to G-actin and inhibits its incorporation into filaments. In contrast, profilin can both sequester G-actin and promote its addition to the barbed end of filaments, often in conjunction with formins.[16] Profilin facilitates the exchange of ADP for ATP on G-actin, thereby recharging monomers for polymerization.
Finally, the stability of actin filaments is regulated by capping and severing proteins. CapZ is a heterodimeric protein that binds with high affinity to the barbed end of actin filaments, preventing both the addition and loss of actin subunits.[17] Gelsolin is a potent actin filament-severing protein that is activated by calcium ions.[5][18] Upon activation, gelsolin severs actin filaments and remains bound to the newly created barbed end, effectively capping it.[5][19]
Quantitative Comparison of Actin-Regulating Proteins
The following table summarizes key quantitative parameters for the discussed actin-regulating proteins. These values are compiled from various in vitro studies and can vary depending on the specific experimental conditions.
| Protein Family | Representative Protein | Primary Function | Binding Partner(s) | Dissociation Constant (Kd) | Key Quantitative Parameter(s) |
| WASP/WAVE Family | This compound (C. elegans) / N-WASP | Arp2/3 Complex Activation | Arp2/3 complex, G-actin, Cdc42/Rac | - | EC50 for Arp2/3 activation: ~60-300 nM (for VCA domain) |
| Arp2/3 Complex | Arp2/3 complex | Branched Actin Nucleation | WASP/WAVE proteins, Actin filaments | - | Nucleates new filaments at a 70° angle |
| Formins | mDia1 | Unbranched Actin Elongation | G-actin, Profilin, Microtubules | - | Elongation rate: ~0.3 µm/min[12] |
| Cofilin Family | Cofilin-1 | Filament Severing & Depolymerization | F-actin (ADP-form) | ~0.1 µm (for monomeric actin); ~0.33-1.7 µM (for filamentous actin)[6] | Severing rate constant varies with concentration[6][13] |
| Profilin Family | Profilin | Monomer Sequestration & Elongation | G-actin, Formins, PIP2 | ~0.1 µM (for ATP-G-actin) | - |
| Thymosin Family | Thymosin β4 | Monomer Sequestration | G-actin | ~1-2 µM | - |
| Gelsolin Family | Gelsolin | Filament Severing & Capping | F-actin, G-actin | - | Severing efficiency is nearly 100%[5] |
| Capping Proteins | CapZ | Barbed-end Capping | Actin filament barbed end | ~0.5-1 nM | - |
Signaling Pathways
The activity of actin-regulating proteins is tightly controlled by complex signaling networks. Below are simplified diagrams of key regulatory pathways.
Caption: WASP/WAVE-mediated activation of the Arp2/3 complex.
Caption: Rho GTPase-mediated activation of formins.
Caption: Regulation of cofilin activity by phosphorylation.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a quantitative measure of actin polymerization kinetics.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Prepare a 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Prepare the actin-regulating protein of interest at various concentrations in a compatible buffer.
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix the pyrene-labeled and unlabeled G-actin to the desired final concentration and doping percentage (typically 5-10%).
-
Add the actin-regulating protein to the cuvette and incubate for a short period to allow for binding to G-actin if applicable.
-
Initiate polymerization by adding 1/10th the volume of 10x polymerization buffer.
-
Immediately begin recording the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial lag phase corresponds to nucleation, the steep slope represents the elongation phase, and the plateau indicates steady state.
-
The maximum slope of the curve is proportional to the rate of actin polymerization.
-
Caption: Pyrene-actin polymerization assay workflow.
In Vitro Cell Migration (Wound Healing) Assay
This assay assesses the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Methodology:
-
Cell Culture:
-
Plate cells in a multi-well plate and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a "wound" by scratching the monolayer with a sterile pipette tip or using a culture insert to create a cell-free gap.[20]
-
Wash the wells with media to remove dislodged cells.
-
-
Incubation and Imaging:
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by determining the change in wound area over time.[20]
-
Caption: Wound healing cell migration assay workflow.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.[23][24][25]
Methodology:
-
Chamber Setup:
-
Place a Transwell insert with a porous membrane into the well of a multi-well plate.
-
Add chemoattractant-containing media to the lower chamber.
-
For invasion assays, the membrane can be coated with an extracellular matrix (ECM) protein.
-
-
Cell Seeding:
-
Resuspend cells in serum-free media and add them to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate for a period sufficient for cell migration (typically 3-18 hours).[24]
-
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in multiple fields of view using a microscope. Alternatively, the dye can be eluted and the absorbance measured.[26]
-
Caption: Transwell migration assay workflow.
Conclusion
This compound and other actin-regulating proteins constitute a complex and highly regulated system that governs the dynamic architecture of the actin cytoskeleton. Understanding the specific functions and interplay of these proteins is crucial for elucidating the molecular basis of numerous cellular processes and for the development of novel therapeutic strategies targeting diseases associated with aberrant cell motility and cytoskeletal dynamics, such as cancer metastasis and immune disorders. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this dynamic field.
References
- 1. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Severing of F-actin by the amino-terminal half of gelsolin suggests internal cooperativity in gelsolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelsolin - Wikipedia [en.wikipedia.org]
- 6. Actin filament severing by cofilin is more important for assembly than constriction of the cytokinetic contractile ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gelsolin-mediated actin filament severing, mechanics, and conformational changes at neutral and acidic pH [frontiersin.org]
- 8. Signalling to actin assembly via the WASP (Wiskott-Aldrich syndrome protein)-family proteins and the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Branching out in different directions: Emerging cellular functions for the Arp2/3 complex and WASP-family actin nucleation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ADF/Cofilin Accelerates Actin Dynamics by Severing Filaments and Promoting Their Depolymerization at Both Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACTIN FILAMENT SEVERING BY COFILIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How cofilin severs an actin filament - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Myosin and gelsolin cooperate in actin filament severing and actomyosin motor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure of the N-terminal half of gelsolin bound to actin: roles in severing, apoptosis and FAF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. google.com [google.com]
- 26. [PDF] An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of WSP-1 Homologs in Diverse Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two distinct protein families often abbreviated as "WSP-1" in fungi: the Wiskott-Aldrich Syndrome Protein (WASP) homologs, crucial regulators of the actin cytoskeleton, and the WSC-1 family of cell wall integrity sensors. Understanding the similarities and differences in these proteins across various fungal species can offer valuable insights into fungal pathogenesis, morphogenesis, and potential antifungal drug targets.
Part 1: Wiskott-Aldrich Syndrome Protein (WASP) Homologs
WASP homologs are key players in transducing signals from the cell surface to the actin cytoskeleton, influencing processes such as endocytosis, cell polarity, and morphogenesis. In pathogenic fungi, these proteins can also be critical for virulence.
Quantitative Data Summary
| Feature | Cryptococcus neoformans (Wsp1) | Saccharomyces cerevisiae (Las17/Bee1) | Candida albicans (Wal1) |
| Protein Size (amino acids) | 705 | 633 | 631 |
| Core Domains | WH1, GBD/CRIB, Proline-rich, VCA | WH1, Proline-rich, VCA | WH1, Proline-rich, VCA |
| Key Functional Roles | Morphogenesis, Cytokinesis, Chitin distribution, Endocytosis, Exocytosis, Virulence[1] | Actin patch assembly, Budding, Cytokinesis, Endocytosis[1] | Morphogenesis, Virulence |
| Interaction with Arp2/3 Complex | Yes (via VCA domain) | Yes (via VCA domain) | Yes (via VCA domain) |
| Upstream Regulators | Cdc42, Rac1, Cin1[1] | Cdc42 (indirectly), Numerous SH3 domain proteins | Likely Cdc42 and other Rho GTPases |
Signaling Pathway of Fungal WASP Homologs
The signaling cascade leading to actin polymerization via WASP homologs is a conserved process in fungi, though with species-specific variations. The diagram below illustrates the general pathway, highlighting the key difference in the direct binding of Rho-family GTPases.
Experimental Protocols
1. Analysis of Phenotype in WASP Homolog Mutants:
-
Objective: To determine the functional role of a WASP homolog in a specific fungal species.
-
Methodology:
-
Gene Deletion: Create a null mutant of the WASP homolog gene using homologous recombination.
-
Growth Assays: Compare the growth rate and colony morphology of the mutant strain with the wild-type on various media (e.g., rich media, minimal media, media with osmotic or cell wall stressors).
-
Microscopy: Analyze cellular morphology, actin cytoskeleton organization (using fluorescent phalloidin staining), and endocytosis (using a fluorescent dye like FM4-64) in both wild-type and mutant strains.
-
Virulence Assays (for pathogenic fungi): Inoculate a suitable animal model (e.g., mice for C. neoformans) with wild-type and mutant strains and monitor for disease progression and survival rates.[1]
-
2. Protein-Protein Interaction Analysis:
-
Objective: To identify proteins that interact with a fungal WASP homolog.
-
Methodology:
-
Yeast Two-Hybrid (Y2H) Screening: Use the WASP homolog as bait to screen a cDNA library of the fungus to identify potential interacting partners.
-
Co-immunoprecipitation (Co-IP): Express a tagged version of the WASP homolog in the fungus, immunoprecipitate the tagged protein, and identify co-precipitating proteins by mass spectrometry.
-
Part 2: WSC-1 Family of Cell Wall Integrity Sensors
The WSC-1 family of proteins are transmembrane sensors that play a critical role in maintaining cell wall integrity (CWI) in response to environmental stresses. They are essential for activating the downstream MAP kinase signaling cascade.
Quantitative Data Summary
| Feature | Neurospora crassa (WSC-1) | Saccharomyces cerevisiae (Wsc1) | Aspergillus fumigatus (Wsc1) |
| Protein Size (amino acids) | 413 | 413 | 413 |
| Core Domains | Cysteine-rich domain (CRD), Transmembrane domain, Cytoplasmic tail | Cysteine-rich domain (CRD), Transmembrane domain, Cytoplasmic tail | Cysteine-rich domain (CRD), Transmembrane domain, Cytoplasmic tail |
| Key Functional Roles | Cell wall integrity, Hyphal fusion, Activation of MAK-1 MAPK pathway[2][3] | Cell wall integrity, Response to cell wall stress, Biofilm formation, Activation of Pkc1-Slt2 MAPK pathway | Required for glycerol carbon source assimilation, Compensatory role in growth and conidiation[4] |
| Downstream MAPK Pathway | MAK-1 MAP Kinase Cascade[2] | Pkc1-Slt2 MAP Kinase Cascade | MpkA MAP Kinase Pathway |
| Number of Homologs | At least 2 (WSC-1, WSC-2)[2] | 3 (Wsc1, Wsc2, Wsc3) | At least 3 (Wsc1, Wsc2, Wsc3)[4] |
Signaling Pathway of Fungal WSC-1 Homologs
Upon cell wall stress, WSC-1 homologs cluster in the plasma membrane and activate the Rho-family GTPase Rho1, which in turn initiates a conserved MAP kinase cascade, leading to the transcriptional regulation of cell wall-related genes.
References
Validating the Role of WSP-1 and its Homologs in Virulence Using Animal and Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the role of the Wiskott-Aldrich syndrome protein (WASP) family, focusing on WSP-1 and its functional homolog N-WASP, in the virulence of diverse microbial pathogens. By examining experimental data from animal and cellular models, we aim to highlight the conserved and distinct mechanisms by which these proteins are exploited to promote infection.
Comparison of this compound/N-WASP Function in Microbial Virulence
This compound and its mammalian homolog N-WASP are crucial regulators of actin dynamics. Several pathogens have evolved mechanisms to hijack these host proteins to facilitate key steps in their infection cycles, such as intracellular motility, invasion, and evasion of the host immune system. The following table compares the role of these proteins in a fungal and two bacterial pathogens.
| Pathogen | WSP Homolog | Role in Virulence | Mechanism |
| Cryptococcus neoformans | This compound | Essential for full virulence.[1][2] | This compound is required for proper capsule formation, resistance to phagocytosis, and survival within the host.[1][2] Its disruption leads to attenuated virulence in murine models.[1][2] |
| Shigella flexneri | N-WASP (Host) | Essential for intracellular motility.[1][3] | The bacterial surface protein IcsA recruits and activates host N-WASP, which in turn activates the Arp2/3 complex to induce actin polymerization, forming an "actin tail" that propels the bacterium within and between host cells.[2][3] |
| Enteropathogenic E. coli (EPEC) | N-WASP (Host) | Essential for the formation of attaching and effacing (A/E) lesions.[2][3] | EPEC injects the effector protein Tir into the host cell membrane, which, after modification, recruits host N-WASP.[4] This triggers localized actin polymerization to form a "pedestal" structure to which the bacterium intimately adheres.[2][3] |
Data Presentation: Quantitative and Phenotypic Comparison
The following tables summarize experimental data from studies validating the role of this compound and N-WASP in virulence.
Table 1: Cryptococcus neoformans Virulence Data (Murine Model)
| Strain | Parameter | Result | Interpretation |
| Wild-Type (H99) | Median Survival (days) | ~19 | Highly virulent, leading to rapid mortality in infected mice. |
| wsp1 Mutant | Median Survival (days) | > 90 (avirulent)[2] | This compound is essential for causing lethal infection in a murine model.[2] |
| wsp1 + WSP1 (Complemented) | Median Survival (days) | ~21 | Reintroduction of the this compound gene restores virulence. |
| Wild-Type (H99) | Phagocytic Index | 2.6 ± 2.2[1] | Wild-type cells are relatively resistant to phagocytosis by macrophages.[1] |
| wsp1 Mutant | Phagocytic Index | 20.7 ± 5.9[1] | The wsp1 mutant is significantly more susceptible to phagocytosis.[1] |
Table 2: Bacterial Pathogen Virulence Data (N-WASP Deficient Models)
| Pathogen | Model | Parameter | Result | Interpretation |
| Shigella flexneri | N-WASP-defective murine fibroblasts | Actin Tail Formation | Completely abolished.[3] | Host N-WASP is essential for the actin-based motility of Shigella.[3] |
| Intracellular Spread | Impaired. | Lack of motility prevents the bacterium from spreading to adjacent cells. | ||
| Enteropathogenic E. coli (EPEC) | N-WASP-defective murine fibroblasts | Actin Pedestal Formation | Completely blocked.[3] | Host N-WASP is indispensable for the formation of A/E lesions.[3] |
| Bacterial Attachment | Reduced efficiency of Tir-intimin mediated attachment.[1] | N-WASP-mediated actin dynamics facilitate efficient bacterial attachment.[1] |
Note: Quantitative in vivo survival and bacterial burden data from animal models directly comparing infection with Shigella or EPEC in wild-type versus N-WASP knockout mice were not available in the reviewed literature. The presented data is from in vitro cell culture models, which robustly demonstrate the essential role of host N-WASP in key virulence mechanisms of these pathogens.
Experimental Protocols
Murine Model of Cryptococcosis for this compound Virulence Assessment
This protocol is based on methodologies described for assessing the virulence of C. neoformans mutants.[2][5]
-
Preparation of Fungal Inoculum:
-
Culture wild-type, wsp1 mutant, and complemented strains of C. neoformans in Sabouraud dextrose broth for 18-24 hours at 30°C.
-
Wash the yeast cells three times with sterile phosphate-buffered saline (PBS).
-
Count the cells using a hemocytometer and resuspend to a final concentration of 2 x 10^6 cells/mL in sterile PBS.
-
-
Animal Infection:
-
Use 6- to 8-week-old female A/Jcr or BALB/c mice.
-
Anesthetize the mice via intraperitoneal injection of ketamine and xylazine.
-
Infect the mice via intranasal inhalation by administering 50 µL of the fungal inoculum (1 x 10^5 cells) into the nares.
-
-
Monitoring and Survival Study:
-
Monitor the mice twice daily for signs of morbidity (e.g., weight loss, lethargy, neurological signs).
-
Euthanize moribund mice according to institutional guidelines.
-
Record the survival data and plot Kaplan-Meier survival curves. Statistical significance can be determined using the log-rank test.
-
-
Determination of Fungal Burden (Optional):
-
At selected time points post-infection, euthanize a subset of mice.
-
Aseptically remove organs (lungs, brain, spleen).
-
Homogenize the tissues in sterile PBS.
-
Plate serial dilutions of the homogenates on Sabouraud dextrose agar.
-
Incubate at 30°C for 48-72 hours and count the colony-forming units (CFU) to determine the fungal load per gram of tissue.
-
In Vitro Assessment of Shigella Motility in N-WASP Deficient Cells
This protocol is a representative method based on studies of Shigella infection in N-WASP knockout fibroblasts.[3]
-
Cell Culture and Bacterial Preparation:
-
Culture N-WASP-defective fibroblasts and a corresponding wild-type precursor cell line in Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements.
-
Grow S. flexneri overnight in trypticase soya broth.
-
-
Infection of Fibroblasts:
-
Seed the fibroblasts onto coverslips in a 24-well plate and grow to confluency.
-
Dilute the overnight bacterial culture 1:100 in DMEM and centrifuge onto the cell monolayer.
-
Incubate for 1-2 hours to allow for bacterial invasion.
-
Wash the cells and replace the medium with fresh DMEM containing gentamicin (50 µg/mL) to kill extracellular bacteria.
-
Incubate for an additional 3-4 hours to allow for intracellular replication and motility.
-
-
Microscopy and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently-labeled phalloidin (e.g., TRITC-phalloidin).
-
Stain bacterial and host cell nuclei with DAPI.
-
Mount the coverslips on slides and visualize using fluorescence microscopy.
-
Quantify the percentage of intracellular bacteria associated with an actin tail in both N-WASP-defective and wild-type cells.
-
Mandatory Visualization
Caption: this compound signaling cascade in C. neoformans virulence.
References
- 1. Enterohemorrhagic E. coli Requires N-WASP for Efficient Type III Translocation but Not for EspFU-Mediated Actin Pedestal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enteropathogenic E. coli acts through WASP and Arp2/3 complex to form actin pedestals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin pedestal formation by enteropathogenic Escherichia coli and intracellular motility of Shigella flexneri are abolished in N-WASP-defective cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mouse Inhalation Model of Cryptococcus neoformans Infection Recapitulates Strain Virulence in Humans and Shows that Closely Related Strains Can Possess Differential Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of WSP-1: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of WSP-1, a fluorescent probe for hydrogen sulfide detection, ensuring laboratory safety and regulatory compliance.
This compound, also known as Washington State Probe-1, is a valuable tool for researchers detecting hydrogen sulfide (H₂S) in biological samples.[1] Proper management of its disposal is critical to maintain a safe laboratory environment and adhere to environmental regulations. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Safety Data Overview
This compound is chemically identified as 3'-methoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl 2-(pyridin-2-yldisulfanyl)benzoate, with the CAS Number 1352750-34-5.[2][3] While specific quantitative data on disposal parameters is not extensively available, the Safety Data Sheets (SDS) provide crucial handling and safety information.
| Identifier | Information | Source |
| Chemical Name | 3'-methoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl 2-(pyridin-2-yldisulfanyl)benzoate | Cayman Chemical[3] |
| Synonym | Washington State Probe-1 (this compound) | Cayman Chemical[3] |
| CAS Number | 1352750-34-5 | Cayman Chemical[3], MedchemExpress[2] |
| Molecular Formula | C₃₃H₂₁NO₆S₂ | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Solubility | DMSO (approx. 2 mg/ml), DMF (approx. 20 mg/ml) | Cayman Chemical |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | Cayman Chemical[3] |
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on information from available Safety Data Sheets and general best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Segregation:
-
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be considered hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
3. Containment of Solid Waste:
-
For solid this compound waste (e.g., powder spills, contaminated paper towels):
-
Carefully sweep up the material, avoiding the creation of dust.[4]
-
Place the swept material into a clearly labeled, sealed container designated for hazardous chemical waste.
-
4. Containment of Liquid Waste:
-
For liquid this compound waste (e.g., unused solutions in DMSO or DMF):
-
Collect the liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., a solvent-safe plastic or glass bottle).
-
5. Labeling:
-
The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3'-methoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl 2-(pyridin-2-yldisulfanyl)benzoate (this compound)"
-
The solvent used (e.g., DMSO, DMF) and its approximate concentration.
-
The associated hazards (e.g., "Harmful," "Irritant").
-
6. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies for any additional requirements.
References
Essential Safety and Logistical Information for Handling WSP-1
For researchers, scientists, and drug development professionals utilizing WSP-1, a fluorescent probe for the detection of hydrogen sulfide (H₂S), adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Glasses | Must be tight-sealing to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required to protect against spills. |
Operational Plan: Experimental Protocol for Intracellular H₂S Detection
This protocol provides a step-by-step guide for the use of this compound in detecting intracellular H₂S in cultured cells using fluorescence microscopy.
Materials:
-
This compound (CAS 1352750-34-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured cells (e.g., Human Aortic Smooth Muscle Cells - HASMCs)
-
Cell culture medium
-
8-well culture slides or other suitable imaging plates
-
Standard buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS)
-
H₂S donor compound (e.g., NaHS) as a positive control
-
Fluorescence microscope with appropriate filters (Excitation/Emission: 465/515 nm)[2]
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO to prepare a stock solution (e.g., 5 mM). Mix thoroughly until all the solid is dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to approximately 90% confluence.
-
Twenty-four hours prior to the experiment, seed the cells onto 8-well culture slides at a suitable density (e.g., 30,000 cells per well) and incubate under standard cell culture conditions.[3]
-
-
Loading Cells with this compound:
-
Prepare a this compound working solution by diluting the stock solution in cell culture medium or a suitable buffer to the desired final concentration (e.g., 10-100 µM).
-
Remove the culture medium from the cells and wash once with warm DPBS.
-
Add the this compound working solution to each well and incubate at 37°C for 30 minutes.[3]
-
-
H₂S Detection:
-
After incubation, remove the this compound working solution and wash the cells twice with warm DPBS.
-
Add a standard buffer to the cells. For positive controls, add the H₂S donor compound at the desired concentration.
-
Incubate for an appropriate time (e.g., 1 hour) to allow for the reaction between this compound and H₂S.[3]
-
-
Fluorescence Imaging:
-
After the final incubation, wash the cells with DPBS.
-
Acquire fluorescence images using a fluorescence microscope with excitation at ~465 nm and emission at ~515 nm.[2]
-
Experimental Workflow for H₂S Detection using this compound
Caption: Workflow for intracellular H₂S detection using this compound.
Hydrogen Sulfide (H₂S) Signaling Pathway
This compound is utilized to study the role of H₂S as a gaseous signaling molecule. H₂S is endogenously produced in mammalian cells and is involved in various physiological processes. The diagram below illustrates the primary mechanisms of H₂S signaling.
Caption: Key signaling mechanisms of hydrogen sulfide (H₂S).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Streams and Disposal Procedures:
| Waste Stream | Description | Disposal Procedure |
| Unused this compound | Expired or unwanted solid this compound. | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| This compound Stock Solution | Unused this compound dissolved in DMSO. | Collect in a designated, labeled hazardous waste container for halogenated organic solvents. Do not pour down the drain. |
| Contaminated Labware | Pipette tips, centrifuge tubes, and other disposable plastics that have come into contact with this compound. | Collect in a designated hazardous waste container lined with a chemically resistant bag. Do not dispose of in regular trash. |
| Aqueous Waste | Cell culture medium and buffer solutions containing this compound. | Collect in a labeled, sealed container for aqueous chemical waste. Do not dispose of down the sink. |
| Contaminated PPE | Gloves, disposable lab coats, etc. | Place in a designated container for chemically contaminated solid waste. |
General Disposal Guidelines:
-
Never dispose of this compound or its solutions down the drain.
-
All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
